CMV pp65(13-27)
Description
BenchChem offers high-quality CMV pp65(13-27) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CMV pp65(13-27) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C72H118N18O18 |
|---|---|
Molecular Weight |
1523.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C72H118N18O18/c1-14-42(12)59(89-67(102)53-24-20-26-90(53)55(94)33-77-62(97)48(27-37(2)3)82-68(103)57(40(8)9)87-61(96)46(74)34-91)71(106)85-52(35-92)63(98)76-32-54(93)80-50(30-45-31-75-36-78-45)66(101)88-58(41(10)11)69(104)83-49(28-38(4)5)65(100)81-47(23-18-19-25-73)64(99)79-43(13)60(95)86-56(39(6)7)70(105)84-51(72(107)108)29-44-21-16-15-17-22-44/h15-17,21-22,31,36-43,46-53,56-59,91-92H,14,18-20,23-30,32-35,73-74H2,1-13H3,(H,75,78)(H,76,98)(H,77,97)(H,79,99)(H,80,93)(H,81,100)(H,82,103)(H,83,104)(H,84,105)(H,85,106)(H,86,95)(H,87,96)(H,88,101)(H,89,102)(H,107,108)/t42-,43-,46-,47-,48-,49-,50-,51-,52-,53-,56-,57-,58-,59-/m0/s1 |
InChI Key |
MRFQMUFLGXDVOA-HARLEMSTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CO)N |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Role of CMV pp65 in Viral Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Human cytomegalovirus (HCMV) phosphoprotein 65 (pp65), encoded by the UL83 gene, is the most abundant protein in the viral tegument. While dispensable for viral replication in some in vitro systems, pp65 plays a crucial and multifaceted role in the overall success of the viral life cycle. Its functions extend from modulating the host immune response to facilitating efficient virion assembly. This guide provides an in-depth technical overview of the core functions of CMV pp65 in viral replication, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Core Functions of CMV pp65 in Viral Replication
CMV pp65 is a key player in the intricate interplay between the virus and its host. Its primary functions can be categorized into two main areas: immune evasion and virion morphogenesis.
Immune Evasion: A Master of Deception
A significant portion of pp65's activity is dedicated to subverting the host's innate and adaptive immune responses, creating a favorable environment for viral replication and persistence.[1][2][3]
-
Inhibition of the Type I Interferon (IFN-I) Response: Upon viral entry, pp65 is delivered into the host cell as a major component of the tegument. It acts swiftly to dampen the production of IFN-I, a critical component of the early antiviral defense.[4] This is achieved through multiple mechanisms:
-
Inactivation of cGAS: pp65 directly binds to and inactivates the cyclic GMP-AMP synthase (cGAS), a key DNA sensor in the cytoplasm.[4] This prevents the synthesis of cGAMP and the subsequent activation of the STING-IRF3 signaling pathway, which would otherwise lead to IFN-β production.
-
Modulation of IFI16: In the nucleus, pp65 interacts with the interferon-inducible protein 16 (IFI16), another DNA sensor. This interaction can have a dual role: early in infection, it may stimulate the viral major immediate-early promoter (MIEP), while later it can block IFI16-mediated immune signaling.
-
Inhibition of IRF3 Activation: pp65 has been shown to prevent the activation of interferon response factor 3 (IRF-3), a key transcription factor for IFN-I genes.
-
-
Modulation of Antigen Presentation: pp65 interferes with the presentation of viral antigens to T cells, thereby evading adaptive immune recognition. It has been reported to downregulate the expression of MHC class II molecules.
Virion Morphogenesis: An Optional Scaffold
While not essential for the basic assembly of virions in fibroblasts, pp65 acts as an important scaffold protein that optimizes the incorporation of other tegument proteins into the nascent viral particle.
-
Facilitating Protein Upload: The absence of pp65 leads to a reduced packaging of a subset of other viral proteins into the tegument, suggesting its role in mediating protein-protein interactions during assembly. Specifically, pp65 is required for the efficient incorporation of pUL69 and the viral kinase pUL97 into the virion.
-
Structural Contribution: pp65 can constitute up to 15% of the total virion mass, highlighting its significance as a major structural component. However, its deletion does not lead to major morphological changes in intracellular virions, indicating a degree of functional redundancy or compensation by other proteins.
Cell-Type Specific Roles in Replication
The importance of pp65 for viral replication is cell-type dependent. While it is dispensable for growth in fibroblasts, pp65-deleted HCMV shows decreased virus production in monocyte-derived macrophages. This suggests that pp65 plays a more critical role in overcoming the intrinsic antiviral defenses present in these specialized immune cells.
Quantitative Data on CMV pp65
The following tables summarize key quantitative data related to CMV pp65.
| Parameter | Value | Reference |
| Contribution to Virion Mass | Up to 15% | |
| Abundance in Virions | Most abundant virion protein |
Table 1: Physical Characteristics of CMV pp65 in the Virion.
| Cell Type | Effect of pp65 Deletion on Viral Titer | Reference |
| Human Fibroblasts | Dispensable for replication | |
| Monocyte-Derived Macrophages | Decreased virus production |
Table 2: Impact of pp65 on Viral Replication in Different Cell Types.
| Assay Comparison | Correlation/Finding | Reference |
| pp65 Antigenemia vs. qPCR | Strong agreement between assays for detecting CMV infection. | |
| A pp65 antigen-positive cell count of 1 per 100,000 leukocytes corresponds to a median CMV load of 1200 IU/mL by qPCR. | ||
| Leukocyte-based vs. Plasma-based assays | Leukocyte-based assays (pp65 antigenemia and qPCR) are more sensitive for detecting CMV viremia than plasma-based qPCR. | |
| Mean CMV copies are significantly higher in leukocytes than in plasma. |
Table 3: Quantitative Correlations in Clinical CMV Monitoring.
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the function of CMV pp65.
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
This protocol is used to demonstrate the interaction between pp65 and other viral or host proteins, such as cGAS or pUL69.
Materials:
-
Cell lysates from HCMV-infected or protein-expressing cells
-
Antibody specific to the bait protein (e.g., anti-pp65 antibody)
-
Protein A/G magnetic beads
-
Wash buffers (e.g., RIPA buffer)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
-
Antibodies for Western blot detection (e-g., anti-cGAS, anti-pUL69)
Procedure:
-
Cell Lysis: Lyse cells in a suitable buffer to release proteins while maintaining protein-protein interactions.
-
Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the bait protein (pp65) to form antibody-antigen complexes.
-
Capture: Add protein A/G beads to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot to detect the presence of the prey protein (e.g., cGAS or pUL69) using a specific antibody.
CMV pp65 Antigenemia Assay
This assay is used for the quantitative detection of CMV in peripheral blood leukocytes, indicating active viral replication.
Materials:
-
Whole blood collected in EDTA
-
Erythrocyte lysis buffer
-
Cytocentrifuge
-
Microscope slides
-
Fixation and permeabilization solution (e.g., acetone or formalin-based)
-
Monoclonal antibody against CMV pp65 (FITC-conjugated)
-
Fluorescence microscope
Procedure:
-
Leukocyte Isolation: Isolate leukocytes from whole blood by lysing the red blood cells.
-
Cell Counting: Count the number of isolated leukocytes.
-
Cytocentrifugation: Prepare slides by cytocentrifuging a defined number of leukocytes (e.g., 200,000 cells) onto a glass slide.
-
Fixation and Permeabilization: Fix and permeabilize the cells on the slide to allow antibody entry.
-
Staining: Incubate the slides with a FITC-conjugated monoclonal antibody specific for CMV pp65.
-
Washing: Wash the slides to remove unbound antibody.
-
Microscopy: Examine the slides under a fluorescence microscope to count the number of pp65-positive cells.
-
Quantification: Express the result as the number of positive cells per a certain number of leukocytes (e.g., per 200,000 leukocytes).
Visualizing pp65-Mediated Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving CMV pp65.
Caption: Inhibition of the cGAS-STING pathway by CMV pp65.
Caption: Role of pp65 as a scaffold protein in virion assembly.
Caption: Experimental workflow for the CMV pp65 antigenemia assay.
Conclusion and Future Directions
CMV pp65 is a viral protein with a diverse and critical set of functions that contribute significantly to the success of HCMV infection. Its primary roles in suppressing the innate immune response and optimizing virion assembly make it a key factor in viral pathogenesis. While pp65 is a major target for the host immune response, its immunomodulatory functions highlight the complex co-evolutionary battle between the virus and its host. Understanding the intricate mechanisms of pp65 action provides valuable insights for the development of novel antiviral therapies and vaccine strategies. Future research should focus on further dissecting the cell-type specific functions of pp65 and its interactions with other viral and host proteins, which could unveil new targets for therapeutic intervention.
References
- 1. The human cytomegalovirus tegument protein pp65 (pUL83): a key player in innate immune evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Subversion of Immune Response by Human Cytomegalovirus [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Human Cytomegalovirus Tegument Protein pp65 (pUL83) Dampens Type I Interferon Production by Inactivating the DNA Sensor cGAS without Affecting STING - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the CMV pp65(13-27) Peptide: Sequence, Structure, and Immunological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the human cytomegalovirus (CMV) tegument protein pp65, focusing on the immunologically significant peptide spanning amino acids 13-27. This region contains a well-characterized T-cell epitope and is a key target for cellular immune responses to CMV infection. This document details its sequence, structural characteristics, and role in anti-viral immunity, alongside relevant experimental protocols and data.
Core Concepts: The CMV pp65(13-27) Peptide
Human cytomegalovirus (CMV), a member of the Herpesviridae family, is a ubiquitous pathogen that establishes lifelong latency after primary infection.[1][2] The host's cellular immune response, particularly cytotoxic T lymphocytes (CTLs), is crucial for controlling viral replication and preventing disease.[3] The 65 kDa phosphoprotein (pp65) is a major structural component of the CMV virion and a dominant target for the cellular immune response in infected individuals.[4][5]
The peptide spanning amino acids 13-27 of pp65 is of particular interest to researchers. Its full sequence is SVLGPISGHVLKAVF . Within this 15-mer lies a 9-amino acid sequence, LGPISGHVL , which has been identified as a potent T-cell epitope. This epitope is recognized by CTLs in the context of Major Histocompatibility Complex (MHC) class I molecules, initiating an immune cascade to eliminate virus-infected cells.
Quantitative Data on Immunogenicity and HLA Binding
Table 1: Illustrative HLA Class I Binding Affinity of CMV pp65-derived Peptides
This table provides an example of how binding affinity, measured as the half-maximal inhibitory concentration (IC50), is presented. Lower IC50 values indicate stronger binding to the HLA molecule. The LGPISGHVL epitope is known to bind to H2-Dd, a murine MHC class I molecule.
| Peptide Sequence | HLA Allele | IC50 (nM) | Binding Affinity | Reference |
| NLVPMVATV (pp65 495-503) | HLA-A02:01 | 45 | High | |
| RPHERNGFTVL (pp65 265-275) | HLA-B07:02 | N/A | High | |
| LGPISGHVL (pp65 16-24) | H2-Dd | N/A | Matches consensus motif |
N/A: Specific IC50 values were not found in the provided search results, but the peptides are described as high-affinity binders or matching the binding motif.
Table 2: Illustrative Immunogenicity of CMV pp65-Specific T-Cell Responses
This table illustrates how the frequency and magnitude of T-cell responses to CMV pp65 are quantified in CMV-seropositive individuals. These responses are typically measured by detecting the production of cytokines like interferon-gamma (IFN-γ).
| T-Cell Response | Assay | Frequency of Responding Donors (%) | Magnitude of Response (Median) | Reference |
| CD8+ T-cell response to pp65 | ICS | 35 | N/A | |
| CD4+ T-cell response to pp65 | ICS | 50 | N/A | |
| IFN-γ response to pp65 peptide pool | ELISpot | 75 | 30 spots/10^6 cells (post-vaccination) |
ICS: Intracellular Cytokine Staining; ELISpot: Enzyme-Linked Immunospot. The magnitude of response can vary significantly between individuals.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the CMV pp65(13-27) peptide.
Fmoc Solid-Phase Peptide Synthesis
This protocol outlines the synthesis of the SVLGPISGHVLKAVF peptide using 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Coupling reagent (e.g., HCTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Diethyl ether
-
Solid-phase peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether.
-
Dry the peptide pellet.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This protocol details the measurement of IFN-γ secreting T-cells in response to the CMV pp65(13-27) peptide.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (or horseradish peroxidase)
-
Substrate for the enzyme (e.g., BCIP/NBT or AEC)
-
Peripheral Blood Mononuclear Cells (PBMCs) from CMV-seropositive donors
-
CMV pp65(13-27) peptide
-
Positive control (e.g., Phytohemagglutinin - PHA)
-
Negative control (e.g., culture medium)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
Procedure:
-
Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI-1640 + 10% FBS for at least 2 hours at 37°C.
-
Cell Plating and Stimulation:
-
Add PBMCs (2-3 x 10^5 cells/well) to the wells.
-
Add the CMV pp65(13-27) peptide to the respective wells at a final concentration of 1-10 µg/mL.
-
Add positive and negative controls to separate wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Detection:
-
Wash the wells to remove cells.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the wells and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
-
Spot Development:
-
Wash the wells and add the substrate.
-
Monitor for the development of spots.
-
Stop the reaction by washing with distilled water.
-
-
Analysis: Air-dry the plate and count the spots using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol describes the detection of intracellular IFN-γ in T-cells stimulated with the CMV pp65(13-27) peptide.
Materials:
-
PBMCs from CMV-seropositive donors
-
CMV pp65(13-27) peptide
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Anti-human CD3, CD8, and CD4 antibodies conjugated to different fluorochromes
-
Fixable viability dye
-
Fixation/Permeabilization buffer
-
Anti-human IFN-γ antibody conjugated to a fluorochrome
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Incubate PBMCs with the CMV pp65(13-27) peptide (1-10 µg/mL) for 1-2 hours at 37°C.
-
Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.
-
-
Surface Staining:
-
Wash the cells and stain with a fixable viability dye to exclude dead cells.
-
Stain with cell surface antibodies (anti-CD3, anti-CD8, anti-CD4) for 30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash the cells and fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
-
Intracellular Staining:
-
Stain the cells with the anti-human IFN-γ antibody for 30 minutes at 4°C.
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend them in an appropriate buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on live, single cells, then on CD3+ T-cells, and subsequently on CD8+ or CD4+ subsets to determine the percentage of IFN-γ producing cells.
-
Mandatory Visualizations
This section provides diagrams created using the DOT language to illustrate key pathways and workflows.
Caption: MHC Class I Antigen Presentation Pathway for CMV pp65.
Caption: Experimental Workflow for T-Cell Stimulation Assays.
Caption: T-Cell Receptor (TCR) Signaling Cascade.
Conclusion
The CMV pp65(13-27) peptide, and specifically its core LGPISGHVL epitope, represents a critical target for the cellular immune response to cytomegalovirus. Understanding its sequence, structure, and immunogenic properties is essential for the development of novel vaccines, immunotherapies, and diagnostic tools for CMV infection. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals working in this field. Further research to populate comprehensive databases with quantitative binding and immunogenicity data for this and other CMV epitopes will be invaluable for advancing our ability to combat this persistent viral pathogen.
References
- 1. A peptide vaccine targeting the CMV antigen pp65 in children and young adults with recurrent high-grade glioma and medulloblastoma: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CMV pp65 and IE-1 T cell epitopes recognized by healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting the binding affinity of epitope-peptides with HLA-A*0201 by encoding atom-pair non-covalent interaction information between receptor and ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. Affinity Maturation of a T-Cell Receptor-Like Antibody Specific for a Cytomegalovirus pp65-Derived Peptide Presented by HLA-A*02:01 [mdpi.com]
Immunodominance of CMV pp65 Epitopes in Healthy Donors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the immunodominance of Cytomegalovirus (CMV) phosphoprotein 65 (pp65) epitopes in healthy, CMV-seropositive individuals. The document summarizes key quantitative data on T-cell responses, details relevant experimental protocols, and visualizes complex biological and experimental processes.
Core Concepts in CMV pp65 Immunodominance
Human Cytomegalovirus (CMV) establishes a lifelong latent infection in a majority of the global population. In healthy individuals, the virus is effectively controlled by a robust T-cell mediated immune response, with the pp65 protein being a primary target.[1][2] The immunodominance of pp65 is characterized by the preferential targeting of specific peptide epitopes by both CD8+ and CD4+ T-cells, which are restricted by particular Human Leukocyte Antigen (HLA) alleles.[3][4] Understanding this immunodominance hierarchy is crucial for the development of vaccines and adoptive T-cell therapies.
Quantitative Analysis of T-Cell Responses to pp65 Epitopes
The following tables summarize the quantitative data on the frequency and magnitude of CD8+ and CD4+ T-cell responses to immunodominant pp65 epitopes in healthy CMV-seropositive donors.
Table 1: Immunodominant CD8+ T-Cell Epitopes of CMV pp65
| Epitope Sequence | Amino Acid Position | Restricting HLA Allele | Frequency of Response in Donors with Allele (%) | Magnitude of Response (Spot Forming Cells/10^6 PBMCs or % of CD8+ T-cells) |
| NLVPMVATV | 495-503 | HLA-A02:01 | High, frequently detected | Variable, can constitute a significant portion of the CD8+ T-cell response. |
| TPRVTGGGAM | 417-426 | HLA-B07:02 | >50% | Immunodominant in HLA-B07:02 positive individuals. |
| RPHERNGFTVL | 328-338 | HLA-B07:02 | >50% | Co-dominant with TPRVTGGGAM in HLA-B07:02 positive individuals. |
| QYDPVAALF | 341-349 | HLA-A24:02 | Frequently detected | Elicits specific CTL responses.[5] |
| VYALPLKML | 113-121 | HLA-A24:02 | Detected in HLA-A24 positive individuals | Induces CTL responses in vitro. |
| IPSINVHHY | 294-302 | HLA-B35:01 | Detected | Elicits CTL responses. |
| SVNVHNPTGR | 91-100 | HLA-A*33 | Detected | Induces cytotoxic T-lymphocyte responses. |
Note: The frequency and magnitude of responses can vary significantly between individuals due to factors such as genetics and history of CMV reactivation.
Table 2: Immunodominant CD4+ T-Cell Epitopes of CMV pp65
| Epitope Sequence | Amino Acid Position | Restricting HLA Allele | Frequency of Response in Donors (%) | Magnitude of Response (Spot Forming Cells/10^6 PBMCs) |
| AGILARNLVPMVATV | 485-499 | Promiscuous | 50 | 50 to >400 |
| LGPISGHVLK | 281-295 | DR53 | 62.5 | 50 to >400 |
| FWDISTTSR | 41-55 | Promiscuous | High | 50 to >400 |
| LLQTGIHVRVSQPSL | 115-127 | HLA-DR1 | Detected at low frequency ex vivo | 50-90 |
Note: CD4+ T-cell responses to pp65 are detected in approximately 50-63% of healthy CMV-seropositive donors.
Experimental Protocols
Detailed methodologies for key experiments used to characterize T-cell responses to CMV pp65 epitopes are provided below.
IFN-γ ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Materials:
-
96-well PVDF membrane plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
CMV pp65 peptide pool or individual peptides
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Phytohemagglutinin (PHA) as a positive control
Procedure:
-
Plate Coating: Coat the 96-well PVDF plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI 1640 + 10% FBS for 2 hours at 37°C.
-
Cell Plating: Add 2x10^5 PBMCs per well.
-
Stimulation: Add the CMV pp65 peptide pool (final concentration ~1-2 µg/mL per peptide) or individual peptides. Include a negative control (medium alone) and a positive control (PHA).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add Streptavidin-ALP. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add BCIP/NBT substrate. Monitor for the appearance of spots.
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an ELISpot reader. The results are expressed as spot-forming cells (SFC) per million PBMCs.
Intracellular Cytokine Staining (ICS)
ICS followed by flow cytometry allows for the multiparametric characterization of cytokine-producing T-cells, including their phenotype.
Materials:
-
PBMCs from healthy donors
-
CMV pp65 peptide pool or individual peptides
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Anti-CD3 and Anti-CD28 antibodies (for co-stimulation)
-
Fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Cell Stimulation: Stimulate 1-2 x 10^6 PBMCs with the CMV pp65 peptide pool in the presence of anti-CD28 and anti-CD49d antibodies for 6-18 hours at 37°C. Add Brefeldin A and Monensin for the last 4-6 hours of incubation.
-
Surface Staining: Wash the cells and stain with fluorescently-conjugated antibodies against surface markers for 20-30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and resuspend in fixation buffer for 20 minutes at room temperature. Then, wash and resuspend in permeabilization buffer.
-
Intracellular Staining: Add fluorescently-conjugated antibodies against intracellular cytokines to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire events on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software to identify the frequency of cytokine-producing CD4+ and CD8+ T-cells.
HLA-Peptide Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of peptides to purified, soluble HLA molecules.
Materials:
-
Purified, soluble HLA molecules
-
Fluorescently labeled high-affinity reference peptide for the specific HLA allele
-
Unlabeled competitor pp65 peptides
-
Assay buffer (e.g., PBS with a non-ionic detergent)
-
Fluorescence polarization reader
Procedure:
-
Reaction Setup: In a microplate, combine a fixed concentration of the purified HLA molecule and the fluorescently labeled reference peptide with serial dilutions of the unlabeled competitor pp65 peptide.
-
Incubation: Incubate the plate at room temperature or 37°C for 24-72 hours to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a fluorescence polarization reader.
-
Data Analysis: The binding of the fluorescent peptide to the HLA molecule results in a high polarization value. The competitor peptide will displace the fluorescent peptide, leading to a decrease in polarization. The concentration of the competitor peptide that causes a 50% reduction in the polarization signal (IC50) is determined. A lower IC50 value indicates a higher binding affinity.
Visualizations
The following diagrams, generated using Graphviz, illustrate key experimental and biological pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of Peptide Binding to MHC Class II Molecules by Fluorescence Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Efficacy of pp65-specific TCR-T cell therapy in treating cytomegalovirus infection after hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Role of CMV pp65 in Immune Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human cytomegalovirus (CMV), a ubiquitous β-herpesvirus, establishes a lifelong persistent infection in its host. A key factor in its success as a pathogen is its ability to intricately modulate the host's immune system. The viral tegument protein pp65 (phosphoprotein 65, pUL83) is a central player in this immunomodulatory strategy. While being a major target for the host's cytotoxic T lymphocyte (CTL) response, pp65 also actively subverts both innate and adaptive immunity to facilitate viral replication and persistence.[1][2] This technical guide provides an in-depth analysis of the multifaceted role of CMV pp65 in immune modulation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Modulation of Innate Immunity by CMV pp65
CMV pp65 employs several mechanisms to counteract the initial innate immune response to viral infection. A primary target is the cGAS-STING-IRF3 signaling pathway, a critical DNA sensing cascade that leads to the production of type I interferons (IFNs).
Inhibition of the cGAS-STING-IRF3 Pathway
CMV pp65 directly interacts with and inactivates the cyclic GMP-AMP synthase (cGAS), the primary sensor of cytosolic viral DNA.[3] This interaction prevents cGAS from synthesizing its second messenger, cGAMP, which is essential for the activation of the downstream adaptor protein STING. By inhibiting cGAS, pp65 effectively blocks the phosphorylation and nuclear translocation of the transcription factor IRF3, a key event in the induction of IFN-β gene expression.[1][3]
The interaction between pp65 and cGAS has been demonstrated to be independent of nucleic acid, suggesting a direct protein-protein interaction. This blockade of the cGAS-STING pathway is a crucial immune evasion strategy employed by CMV early in infection to dampen the antiviral interferon response.
Interaction with IFI16 and Inflammasome Regulation
Interferon-inducible protein 16 (IFI16) is another crucial nuclear DNA sensor that can trigger innate immune responses. CMV pp65 has been shown to interact with the Pyrin domain of IFI16. This interaction is multifaceted; on one hand, it can inhibit IFI16's ability to activate the STING-TBK1-IRF3 axis and subsequent cytokine release. On the other hand, pp65 can recruit IFI16 to the major immediate-early promoter (MIEP) of the virus, which can paradoxically stimulate viral gene expression early in infection.
The interaction of pp65 with AIM2, another DNA sensor that can form an inflammasome, has also been suggested, although the functional consequences of this interaction are still under investigation. By targeting these DNA sensors, pp65 can thus influence inflammasome activation and the subsequent release of pro-inflammatory cytokines like IL-1β.
Modulation of NF-κB Signaling
The transcription factor NF-κB is a central regulator of inflammation and immunity. CMV has a complex relationship with the NF-κB pathway, both activating and inhibiting it at different stages of infection. While CMV infection, in general, leads to a biphasic activation of NF-κB, which is beneficial for viral gene expression, pp65 has been shown to play a role in dampening this response. Studies using pp65-deficient viruses have demonstrated a stronger induction of anti-viral and pro-inflammatory genes that are under the control of NF-κB, suggesting that pp65 contributes to the suppression of NF-κB-mediated responses.
Modulation of Adaptive Immunity by CMV pp65
CMV pp65 is a major target for the adaptive immune system, particularly for CD8+ cytotoxic T lymphocytes (CTLs). However, it also possesses mechanisms to interfere with antigen presentation pathways.
Role in MHC Class I and Class II Antigen Presentation
CMV has evolved a variety of mechanisms to evade recognition by CTLs, primarily by interfering with the MHC class I antigen presentation pathway. While other CMV proteins like US2, US3, US6, and US11 are the primary drivers of MHC class I downregulation, pp65 also plays a role in modulating antigen presentation.
Interestingly, pp65 itself is a major source of epitopes for CTL recognition. This apparent paradox is partially explained by the fact that pp65-derived peptides can be presented on MHC class I molecules very early after infection, before the viral immune evasion mechanisms are fully established.
The impact of pp65 on the MHC class II pathway is less well-defined, but there is evidence to suggest that it may also contribute to the downregulation of MHC class II expression, thereby potentially impairing the activation of CD4+ T helper cells.
Impact of CMV pp65 on Cytokine Responses
The modulation of innate and adaptive immune pathways by pp65 has a direct consequence on the cytokine milieu of the infected host.
Suppression of Pro-inflammatory Cytokines
By inhibiting the cGAS-STING and IFI16 pathways, pp65 significantly reduces the production of type I interferons (IFN-β). Furthermore, its dampening effect on NF-κB activation leads to a decreased expression of various pro-inflammatory cytokines and chemokines.
Elicitation of Specific T-Cell Cytokine Responses
Despite its immunomodulatory functions, pp65 is a potent immunogen that elicits strong and durable T-cell responses. Stimulation of peripheral blood mononuclear cells (PBMCs) from CMV-seropositive individuals with pp65 peptides leads to the robust production of IFN-γ, TNF-α, and other cytokines by both CD4+ and CD8+ T cells.
Quantitative Data on CMV pp65-Mediated Immune Modulation
The following tables summarize key quantitative findings from studies investigating the immunomodulatory effects of CMV pp65.
Table 1: Effect of CMV pp65 on Type I Interferon and Cytokine Production
| Cell Type | Experimental Condition | Cytokine | Fold Change (WT vs. pp65-deficient CMV) | Reference |
| Human Foreskin Fibroblasts (HFFs) | Infection with CMV | IFN-β mRNA | ~2.7-fold higher with pp65-deficient virus | |
| Human Foreskin Fibroblasts (HFFs) | Infection with CMV | IFN-β protein | Significantly higher with pp65-deficient virus | |
| PBMCs from CMV seropositive individuals | Stimulation with CMV pp65 peptide mix | IFN-γ | ~200-fold increase compared to unstimulated | |
| PBMCs from CMV seropositive individuals | Stimulation with CMV pp65 peptide mix | IL-2 | ~8-fold increase compared to unstimulated | |
| PBMCs from CMV seropositive individuals | Stimulation with CMV pp65 peptide mix | IP-10 | ~30-fold increase compared to unstimulated | |
| PBMCs from CMV seropositive individuals | Stimulation with CMV pp65 peptide mix | TNF-α | ~3-fold increase compared to unstimulated |
Table 2: CMV pp65-Specific T-Cell Responses
| Donor Group | T-Cell Subset | Cytokine | Frequency of Responding Cells | Reference |
| CMV-seropositive adults | CD4+ T cells | IFN-γ, TNF-α, MIP-1β | Significantly higher than uninfected individuals | |
| CMV-seropositive adults | CD8+ T cells | IFN-γ, TNF-α, MIP-1β | Significantly higher than uninfected individuals | |
| CMV-seropositive healthy donors | CD8+ T cells | IFN-γ | Mean of 564 spots per 5x10^5 PBMCs in ELISPOT |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the immunomodulatory functions of CMV pp65.
Co-immunoprecipitation of CMV pp65 and cGAS
This protocol describes the co-immunoprecipitation of pp65 and cGAS from CMV-infected cells to demonstrate their interaction.
Materials:
-
Human Foreskin Fibroblasts (HFFs)
-
Wild-type and pp65-deficient CMV strains
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)
-
Anti-pp65 antibody
-
Anti-cGAS antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)
-
Western blotting reagents
Procedure:
-
Infect HFFs with wild-type or pp65-deficient CMV at a specified multiplicity of infection (MOI).
-
At the desired time post-infection (e.g., 2 hours), wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer.
-
Incubate cell lysates on ice for 30 minutes with periodic vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with anti-pp65 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with Wash Buffer.
-
Elute the immunoprecipitated proteins from the beads using Elution Buffer.
-
Analyze the eluates by Western blotting using anti-cGAS and anti-pp65 antibodies.
Western Blot Analysis of IRF3 Phosphorylation
This protocol details the detection of phosphorylated IRF3 (p-IRF3) in CMV-infected cells by Western blotting to assess the impact of pp65 on the cGAS-STING pathway.
Materials:
-
HFFs
-
Wild-type and pp65-deficient CMV strains
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-IRF3 (Ser396), anti-total IRF3, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
Procedure:
-
Infect HFFs with wild-type or pp65-deficient CMV.
-
At various times post-infection, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration of the lysates using a BCA assay.
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-IRF3 and total IRF3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using ECL reagents and an imaging system.
-
Normalize the p-IRF3 signal to total IRF3 and a loading control like β-actin.
IFN-γ ELISPOT Assay for CMV pp65-Specific T-Cells
This protocol describes the Enzyme-Linked Immunospot (ELISPOT) assay to quantify the frequency of IFN-γ-secreting T-cells in response to CMV pp65 peptides.
Materials:
-
PVDF-membrane 96-well ELISPOT plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
PBMCs isolated from CMV-seropositive and seronegative donors
-
CMV pp65 peptide pool
-
Positive control (e.g., PHA or anti-CD3 antibody)
-
Negative control (medium only)
-
RPMI 1640 medium with 10% FBS
Procedure:
-
Pre-wet the ELISPOT plate with 35% ethanol for 30 seconds, then wash with sterile PBS.
-
Coat the plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with RPMI 1640 + 10% FBS for 2 hours at 37°C.
-
Add 2x10^5 PBMCs per well.
-
Add the CMV pp65 peptide pool, positive control, or negative control to the respective wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate with PBS containing 0.05% Tween-20 (PBST).
-
Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add Streptavidin-ALP, then incubate for 1 hour at room temperature.
-
Wash the plate and add BCIP/NBT substrate.
-
Stop the reaction by washing with distilled water once spots have developed.
-
Air dry the plate and count the spots using an ELISPOT reader.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by CMV pp65 and a general workflow for studying its immune evasion functions.
Caption: CMV pp65 inhibits cGAS and IFI16, blocking IFN-β and IL-1β production.
Caption: A typical experimental workflow to study pp65's immune evasion functions.
Conclusion
CMV pp65 is a quintessential example of a viral protein with a dual function in the host-pathogen interplay. It is a major immunogen that elicits a strong and protective T-cell response, making it a key target for vaccine development. Simultaneously, it is a potent immunomodulator that actively subverts critical innate immune signaling pathways to create a favorable environment for viral replication and persistence. Understanding the intricate mechanisms by which pp65 manipulates the host's immune system is crucial for the development of effective antiviral therapies and vaccines against CMV. This technical guide provides a comprehensive overview of the current knowledge, offering valuable data and methodologies for researchers in the field. Further investigation into the multifaceted roles of pp65 will undoubtedly uncover new avenues for therapeutic intervention against this persistent and clinically significant human pathogen.
References
- 1. Major Human Cytomegalovirus Structural Protein pp65 (ppUL83) Prevents Interferon Response Factor 3 Activation in the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Cytomegalovirus Tegument Protein pp65 (pUL83) Dampens Type I Interferon Production by Inactivating the DNA Sensor cGAS without Affecting STING - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Characterization of CMV pp65 T-Cell Epitopes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and characterization of T-cell epitopes derived from the human cytomegalovirus (CMV) phosphoprotein 65 (pp65). As a major target for both CD8+ and CD4+ T-cell responses, pp65 is a critical component in the development of vaccines and immunotherapies against CMV infection.[1][2] This document details key immunodominant epitopes, outlines experimental protocols for their identification and characterization, and visualizes the underlying biological processes and experimental workflows.
Introduction to CMV pp65 and T-Cell Immunity
Human cytomegalovirus (CMV) is a ubiquitous herpesvirus that establishes lifelong latency after primary infection. In healthy individuals, CMV-specific T-cells, particularly those targeting the pp65 protein, are crucial for controlling viral replication and preventing disease.[1] The pp65 protein is a major structural component of the viral tegument and is abundantly expressed during the viral life cycle, making it a primary target for the host's cellular immune response.[1] Both CD8+ cytotoxic T-lymphocytes (CTLs) and CD4+ helper T-cells recognize specific peptide epitopes derived from pp65 presented by Major Histocompatibility Complex (MHC) class I and class II molecules, respectively. The identification and characterization of these epitopes are fundamental for understanding CMV immunobiology and for the rational design of immunotherapeutic strategies.
Immunodominant CMV pp65 T-Cell Epitopes
A multitude of CD8+ and CD4+ T-cell epitopes within the CMV pp65 protein have been identified. The immunodominance of these epitopes can vary between individuals, largely influenced by their HLA allotypes.[1] Below are tables summarizing some of the well-characterized and immunodominant pp65 epitopes.
CMV pp65 CD8+ T-Cell Epitopes
CD8+ T-cell responses to pp65 are a major component of the anti-CMV immune surveillance. The following table details some of the most frequently recognized epitopes, their restricting HLA alleles, and their peptide sequences.
| Peptide Sequence | Amino Acid Position | Restricting HLA Allele | Immunogenicity/Response Frequency |
| NLVPMVATV | 495-503 | HLA-A02:01 | Immunodominant in HLA-A02:01 positive individuals. |
| TPRVTGGGAM | 417-426 | HLA-B07:02 | Frequently recognized in HLA-B07:02 positive individuals. |
| RPHERNGFTVL | 265-275 | HLA-B07:02 | Commonly targeted epitope in the context of HLA-B07:02. |
| QYDPVAALF | 341-349 | HLA-A24:02 | Recognized in a significant proportion of HLA-A24:02 positive individuals. |
| YSEHPTFTSQY | 123-133 | HLA-A01:01 | An immunodominant epitope for HLA-A01:01. |
| SVNVHNPTGR | 91-100 | HLA-A*33 | Identified as an active peptide for HLA-A33 restricted T-cells. |
CMV pp65 CD4+ T-Cell Epitopes
CD4+ T-helper cells play a critical role in orchestrating the overall immune response to CMV by providing help to B-cells and CD8+ T-cells. The table below lists several key pp65-derived epitopes recognized by CD4+ T-cells.
| Peptide Sequence | Amino Acid Position | Restricting HLA Allele | Immunogenicity/Response Frequency |
| FWDANDIYRI | 511-520 | HLA-DRB101:01 | Frequently recognized in HLA-DR1 positive individuals. |
| LLQTGIHVRVSQPSL | 281-295 | HLA-DR53 | A common response was identified to this DR53 restricted epitope. |
| KYQEFFWDANDIYRI | 509-523 | HLA-DRB10101 | A reported CD4 T-cell epitope presented by HLA-DRB1*0101. |
| AGILARNLVPMVATV | 489-503 | Multiple DR alleles | Recognized in the context of more than one DR allele. |
| PLKMLNIPSINVHHY | 117-131 | Multiple DR alleles | Recognized in the context of more than one DR allele. |
Experimental Protocols
The identification and characterization of T-cell epitopes rely on a variety of immunological assays. This section provides detailed methodologies for three key experiments.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. It is widely used to measure T-cell responses to specific peptide epitopes.
Objective: To determine the number of CMV pp65-specific, IFN-γ-producing T-cells in a peripheral blood mononuclear cell (PBMC) sample.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
CMV pp65 peptide pool or individual peptides
-
PBMCs isolated from whole blood
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (PBS with 1% BSA)
Procedure:
-
Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate with PBS and block with culture medium for 2 hours at room temperature to prevent non-specific binding.
-
Cell Plating: Add 2 x 10^5 PBMCs per well.
-
Stimulation: Add the CMV pp65 peptide pool (final concentration ~1 µg/mL of each peptide) or individual peptides to the respective wells. Include negative control (medium alone) and positive control (PHA) wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Removal: Wash away the cells with PBS/Tween-20.
-
Detection Antibody: Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the substrate solution. Monitor for the development of spots.
-
Stopping the Reaction: Stop the reaction by washing with distilled water.
-
Analysis: Air dry the plate and count the spots using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS is a powerful technique to identify, phenotype, and quantify cytokine-producing cells within a heterogeneous population.
Objective: To identify and quantify CMV pp65-specific CD4+ and CD8+ T-cells producing IFN-γ.
Materials:
-
PBMCs
-
CMV pp65 peptide pool
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8)
-
Fluorescently-labeled antibody against intracellular IFN-γ
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Cell Stimulation: Stimulate 1-2 x 10^6 PBMCs/mL with the CMV pp65 peptide pool in the presence of co-stimulatory antibodies (e.g., anti-CD28/CD49d) for 6-16 hours at 37°C.
-
Protein Transport Inhibition: Add Brefeldin A or Monensin for the final 4-6 hours of incubation to trap cytokines intracellularly.
-
Surface Staining: Wash the cells and stain with fluorescently-labeled antibodies against surface markers (CD3, CD4, CD8) for 20-30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit or a solution of paraformaldehyde and saponin.
-
Intracellular Staining: Stain the cells with a fluorescently-labeled anti-IFN-γ antibody for 30 minutes at room temperature in the dark.
-
Washing: Wash the cells to remove unbound antibodies.
-
Acquisition: Acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software. Gate on lymphocytes, then on CD3+ T-cells. Subsequently, gate on CD4+ and CD8+ populations and determine the percentage of IFN-γ positive cells within each population.
MHC-Peptide Binding Assay
MHC-peptide binding assays are crucial for determining the binding affinity of a peptide to a specific MHC molecule, a prerequisite for T-cell recognition. Fluorescence polarization (FP) is a common method for this purpose.
Objective: To measure the binding affinity of a CMV pp65-derived peptide to a specific purified MHC molecule.
Materials:
-
Purified, soluble MHC molecules (Class I or Class II)
-
Fluorescently-labeled probe peptide with known high affinity for the MHC molecule
-
Unlabeled competitor peptides (the pp65 peptides to be tested)
-
Assay buffer
-
96-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Reaction Setup: In a 96-well black plate, set up a competition reaction by mixing a constant concentration of the purified MHC molecule and the fluorescently-labeled probe peptide with serial dilutions of the unlabeled competitor peptide.
-
Incubation: Incubate the plate at 37°C for 48-72 hours to allow the binding to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader. The FP value is proportional to the amount of fluorescent peptide bound to the MHC molecule.
-
Data Analysis: Plot the FP values against the concentration of the competitor peptide. The concentration of the competitor peptide that inhibits 50% of the binding of the fluorescent probe peptide is the IC50 value. A lower IC50 value indicates a higher binding affinity of the competitor peptide to the MHC molecule.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and pathways in the study of CMV pp65 T-cell epitopes.
References
- 1. Comprehensive Analysis of Cytomegalovirus pp65 Antigen-Specific CD8+ T Cell Responses According to Human Leukocyte Antigen Class I Allotypes and Intraindividual Dominance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discordance Between the Predicted Versus the Actually Recognized CD8+ T Cell Epitopes of HCMV pp65 Antigen and Aleatory Epitope Dominance [frontiersin.org]
An In-depth Technical Guide on CMV pp65(13-27) as a Target for CD8+ T Cell Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human cytomegalovirus (CMV) is a ubiquitous herpesvirus that establishes lifelong latency in the majority of the global population. While typically asymptomatic in healthy individuals, CMV can cause significant morbidity and mortality in immunocompromised individuals, such as transplant recipients and those with HIV/AIDS. The cellular immune response, particularly cytotoxic T lymphocytes (CTLs), is crucial for controlling CMV infection. The 65-kDa lower matrix phosphoprotein (pp65) of CMV is a major target of the CD8+ T cell response, making it a key focus for immunotherapy and vaccine development. This technical guide provides an in-depth overview of the CMV pp65-derived peptide, specifically the amino acid sequence 13-27, as a target for CD8+ T cell responses.
CMV pp65: An Immunodominant Target
The CMV pp65 protein is a primary target for CD8+ T cell responses in individuals with CMV.[1][2] It is abundantly expressed throughout the viral lifecycle and contains numerous epitopes that are presented by various Human Leukocyte Antigen (HLA) class I molecules.[1][2][3] The immunodominance of pp65 makes it an attractive target for monitoring CMV-specific T cell immunity and for the development of adoptive T cell therapies.
The peptide spanning amino acids 13-27 of pp65 contains a well-characterized nine-amino-acid sequence, LGPISGHVL, which is known to be a T-cell epitope. This epitope is recognized by CD8+ T cells in the context of specific HLA alleles.
Quantitative Analysis of pp65-Specific CD8+ T Cell Responses
The frequency of pp65-specific CD8+ T cells can vary significantly among individuals and depends on factors such as their HLA type and immune status. Several studies have quantified these responses using various techniques.
| Donor/Patient Group | HLA Allele | Assay | Frequency of pp65-specific CD8+ T cells | Reference |
| Healthy CMV-seropositive donors | Not specified | ELISpot | Mean of 564.0 ± 559.9 IFN-γ spots per 5 x 10^5 cells | |
| Healthy CMV-seropositive donors | Not specified | ELISpot | 78% of donors had >100 IFN-γ spots | |
| HIV-seropositive, CMV-seropositive | Not specified | Intracellular Cytokine Staining (IFN-γ) | Median 1.7% of CD8+ T cells | |
| HIV-seronegative, CMV-seropositive | Not specified | Intracellular Cytokine Staining (IFN-γ) | Median 0.31% of CD8+ T cells |
Table 1: Frequency of CMV pp65-Specific CD8+ T Cell Responses in Different Donor Populations. This table summarizes the frequency of CD8+ T cells responding to CMV pp65 antigens as determined by ELISpot and intracellular cytokine staining assays in various donor cohorts.
Experimental Protocols
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Principle: Peripheral blood mononuclear cells (PBMCs) are stimulated with the CMV pp65(13-27) peptide in wells coated with an anti-IFN-γ capture antibody. If a T cell recognizes the peptide, it secretes IFN-γ, which is captured by the antibody on the plate. After washing away the cells, a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate. The addition of a substrate results in the formation of a colored spot at the location of each IFN-γ-secreting cell.
Detailed Protocol:
-
Plate Coating:
-
Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash the plate four times with sterile phosphate-buffered saline (PBS).
-
Block the plate with RPMI 1640 medium containing 10% fetal bovine serum (FBS) for at least 30 minutes at room temperature.
-
-
Cell Preparation and Stimulation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in complete RPMI 1640 medium.
-
Add 2 x 10^5 PBMCs per well to the coated plate.
-
Add the CMV pp65(13-27) peptide to the wells at a final concentration of 1-10 µg/mL.
-
Include a negative control (cells with no peptide) and a positive control (cells with a mitogen like phytohemagglutinin).
-
-
Incubation:
-
Incubate the plate for 16-24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Detection:
-
Wash the plate five times with PBS containing 0.05% Tween-20 (PBST).
-
Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate five times with PBST.
-
Add a streptavidin-alkaline phosphatase conjugate and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
-
Spot Development and Analysis:
-
Add an alkaline phosphatase substrate (e.g., BCIP/NBT) and incubate until distinct spots emerge.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely.
-
Count the spots using an automated ELISpot reader.
-
Intracellular Cytokine Staining (ICS) for IFN-γ
ICS is a flow cytometry-based assay that allows for the simultaneous identification of cell surface markers and intracellular cytokine production in specific cell populations.
Principle: PBMCs are stimulated with the CMV pp65(13-27) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate within the cell. The cells are then stained for surface markers (e.g., CD3, CD8), fixed, permeabilized, and stained for intracellular IFN-γ. Flow cytometry is used to identify the CD8+ T cells that are producing IFN-γ.
Detailed Protocol:
-
Cell Stimulation:
-
Resuspend 1-2 x 10^6 PBMCs in complete RPMI 1640 medium.
-
Add the CMV pp65(13-27) peptide at a final concentration of 1-10 µg/mL.
-
Add co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d).
-
Add Brefeldin A (1 µg/mL) for the last 4 hours of incubation.
-
Incubate for a total of 6 hours at 37°C in a 5% CO2 incubator.
-
-
Surface Staining:
-
Wash the cells with ice-cold PBS containing 2% FBS (FACS buffer).
-
Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in a fixation/permeabilization solution (e.g., Cytofix/Cytoperm) and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells twice with a permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the cells in the permeabilization buffer containing a fluorescently labeled anti-human IFN-γ antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with the permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage of CD8+ T cells that are positive for IFN-γ.
-
Signaling Pathways and Experimental Workflows
T-Cell Receptor (TCR) Signaling Pathway
The recognition of the CMV pp65(13-27) peptide presented by an HLA class I molecule on an antigen-presenting cell (APC) by the T-cell receptor (TCR) on a CD8+ T cell initiates a complex signaling cascade. This leads to T cell activation, proliferation, and the execution of effector functions.
Caption: TCR signaling cascade in a CD8+ T cell upon recognition of the CMV pp65(13-27) peptide.
ELISpot Assay Workflow
The following diagram illustrates the key steps involved in performing an ELISpot assay to detect CMV pp65-specific, IFN-γ-secreting T cells.
Caption: Workflow for the IFN-γ ELISpot assay.
Intracellular Cytokine Staining (ICS) Workflow
The following diagram outlines the workflow for performing an intracellular cytokine staining assay to identify CMV pp65-specific, IFN-γ-producing CD8+ T cells.
Caption: Workflow for the Intracellular Cytokine Staining (ICS) assay.
Conclusion
The CMV pp65(13-27) peptide is a critical target for CD8+ T cell responses and serves as a valuable tool for monitoring CMV-specific immunity. The ELISpot and ICS assays are robust methods for quantifying the frequency and function of T cells that recognize this epitope. Understanding the underlying TCR signaling pathways and having access to detailed experimental protocols are essential for researchers and drug development professionals working to develop novel therapies and vaccines against CMV. The data and methodologies presented in this guide provide a solid foundation for advancing research in this important field.
References
- 1. Frontiers | Comprehensive Analysis of Cytomegalovirus pp65 Antigen-Specific CD8+ T Cell Responses According to Human Leukocyte Antigen Class I Allotypes and Intraindividual Dominance [frontiersin.org]
- 2. Comprehensive Analysis of Cytomegalovirus pp65 Antigen-Specific CD8+ T Cell Responses According to Human Leukocyte Antigen Class I Allotypes and Intraindividual Dominance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
The Immunobiology of CMV pp65: A Technical Review for Researchers and Clinicians
Introduction
Human cytomegalovirus (CMV), a ubiquitous betaherpesvirus, establishes a lifelong latent infection in a majority of the global population. While typically asymptomatic in healthy individuals, CMV can cause significant morbidity and mortality in immunocompromised individuals, such as transplant recipients and those with HIV/AIDS. The viral phosphoprotein 65 (pp65), encoded by the UL83 gene, is a major structural component of the CMV tegument and a critical factor in the host-virus interaction. Its abundance and potent immunogenicity have positioned it as a focal point for both diagnostic and therapeutic research. This technical guide provides an in-depth review of the immunobiology of CMV pp65, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing complex biological pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Structure and Function of CMV pp65
CMV pp65 is the most abundant protein in the viral tegument, a proteinaceous layer situated between the nucleocapsid and the viral envelope.[1][2] While not essential for viral replication in fibroblast cell cultures, pp65 plays a crucial role in the viral life cycle and pathogenesis.[3][4] It is integral to the assembly and maturation of viral particles and is particularly important for efficient viral growth in monocyte-derived macrophages.[5]
The protein's function extends beyond a purely structural role. Upon viral entry into a host cell, tegument proteins, including pp65, are released into the cytoplasm. Here, pp65 engages in a complex interplay with host cellular machinery, modulating both innate and adaptive immune responses to facilitate viral persistence. Notably, pp65 interacts with other viral proteins, such as pUL69 and the viral protein kinase pUL97, facilitating their incorporation into new virions. This scaffolding function underscores its importance in viral morphogenesis.
The Humoral Immune Response to pp65
The antibody response to CMV pp65 is a component of the broader humoral immunity to the virus. However, the strength and specificity of this response can vary significantly among infected individuals. While pp65 is a target of the humoral immune system, the antibody response in some CMV-infected individuals can be weak, making it a less reliable standalone marker for serological screening compared to other viral antigens. The human humoral immune response to pp65 is diverse, recognizing multiple distinct, and sometimes overlapping, epitopes.
The Cellular Immune Response to pp65: A Dominant Target
A hallmark of the immune response to CMV is the robust and sustained T-cell response, in which pp65 plays a central role. This phosphoprotein is an immunodominant target for both CD4+ and CD8+ T-cells in the majority of CMV-seropositive individuals. The high frequency of pp65-specific T-cells in healthy carriers highlights its importance in maintaining viral latency and controlling reactivation.
CD8+ T-Cell Responses to pp65
The CD8+ cytotoxic T-lymphocyte (CTL) response to pp65 is a critical component of anti-CMV immunity. These CTLs recognize pp65-derived peptides presented by MHC class I molecules on the surface of infected cells, leading to their elimination. The immunodominance of pp65 in the CD8+ T-cell response is well-established, with a significant portion of the anti-CMV CTL repertoire directed against this single protein.
The specificity of the pp65-directed CTL response is highly individualized and dictated by the host's HLA class I allotypes. While some individuals mount a focused response to a single pp65 epitope, others recognize multiple peptides. Research has identified numerous HLA-A, -B, and -C restricted epitopes within the pp65 sequence.
Table 1: Quantitative Analysis of CMV pp65-Specific CD8+ T-Cell Responses
| Parameter | Finding | References |
| Prevalence of Response | 83% of healthy CMV-seropositive donors have a detectable CD8+ T-cell response to pp65. | |
| Frequency of Responding Cells | The median frequency of pp65-specific CD8+ T-cells is approximately 9 in 1000 peripheral blood CD8+ T-cells. | |
| HLA Allele Dominance | In many individuals, the CD8+ T-cell response to pp65 is dominated by one or two HLA class I allotypes. | |
| HLA-A02:01 Restricted Epitope | The pp65495-503 (NLVPMVATV) peptide is an immunodominant epitope in HLA-A02:01 positive individuals. | |
| Binding Affinity of pp65495-503 to HLA-A02:01 | A T-cell receptor-like antibody (C1-17) binds to the pp65495-503/HLA-A02:01 complex with a KD of approximately 5.2 nM. |
CD4+ T-Cell Responses to pp65
CD4+ "helper" T-cells are also crucial for controlling CMV infection, providing help to B-cells for antibody production and supporting the maintenance of CD8+ T-cell responses. Similar to the CD8+ T-cell response, pp65 is a major target for CD4+ T-cells.
Table 2: Quantitative Analysis of CMV pp65-Specific CD4+ T-Cell Responses
| Parameter | Finding | References |
| Prevalence of Response | 63% of healthy CMV-seropositive donors have a detectable CD4+ T-cell response to pp65. | |
| Frequency of Responding Cells | The median frequency of pp65-specific CD4+ T-cells is approximately 2 in 1000 peripheral blood CD4+ T-cells. | |
| Immunodominant Epitopes | Responses are often targeted to a few key epitopes, with the DR53-restricted aa281-295 being a common target. | |
| HLA Allele Dominance | Similar to CD8+ T-cell responses, the CD4+ T-cell response to pp65 is often restricted by a limited number of HLA class II allotypes within an individual. |
Immune Evasion Mechanisms Mediated by pp65
CMV has evolved sophisticated strategies to evade the host immune system, and pp65 is a key player in this process. It interferes with both the innate and adaptive immune responses, allowing the virus to establish a persistent infection.
Inhibition of the Type I Interferon Response
A critical early event in the antiviral response is the production of type I interferons (IFN-I). CMV pp65 has been shown to dampen this response by targeting key components of the IFN induction pathway.
-
Inhibition of IRF3 Activation: pp65 can prevent the activation and nuclear translocation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor for IFN-I gene expression. This is achieved without forming a stable interaction with IRF3, suggesting a modulatory role.
-
Inactivation of cGAS: The cyclic GMP-AMP synthase (cGAS) is a cytosolic DNA sensor that, upon binding to viral DNA, activates the STING (stimulator of interferon genes) pathway, leading to IRF3 activation and IFN-I production. pp65 can directly bind to cGAS, inhibiting its enzymatic activity and preventing its interaction with STING, thereby blocking this critical innate immune signaling cascade.
Interference with Antigen Presentation
In addition to suppressing innate immunity, pp65 also interferes with the adaptive immune response by disrupting antigen presentation. The UL83 gene product, pp65, has been shown to block the processing of the immediate-early 1 (IE-1) protein in the proteasome through phosphorylation, thereby reducing the presentation of IE-1 derived epitopes to CTLs.
Clinical Significance and Applications
The prominent role of pp65 in the anti-CMV immune response has significant clinical implications, particularly in the context of immunocompromised patients.
Diagnostics: The pp65 Antigenemia Assay
The detection of pp65 antigen in peripheral blood leukocytes, known as the pp65 antigenemia assay, is a widely used method for diagnosing and monitoring active CMV infection. This assay provides a quantitative measure of the viral load and is a valuable tool for guiding preemptive antiviral therapy in transplant recipients. Flow cytometry-based methods for pp65 detection offer a more objective and rapid alternative to traditional immunofluorescence microscopy.
Vaccine Development
Due to its potent and broad immunogenicity, pp65 is a leading candidate for inclusion in a prophylactic or therapeutic CMV vaccine. Various vaccine strategies targeting pp65 are under investigation, including:
-
Peptide-based vaccines: Utilizing immunodominant pp65 epitopes to stimulate specific T-cell responses.
-
DNA vaccines: Expressing the pp65 protein to elicit both humoral and cellular immunity.
-
Viral vector vaccines: Using vectors such as canarypox (ALVAC) or Modified Vaccinia Ankara (MVA) to deliver the pp65 antigen.
-
Dense bodies: These are non-infectious, enveloped particles naturally produced during CMV replication that are rich in pp65 and other tegument and envelope proteins, making them an attractive vaccine candidate.
Key Experimental Protocols
A variety of immunological assays are employed to study the host response to CMV pp65. Below are overviews of some of the key methodologies.
Enzyme-Linked Immunospot (ELISpot) Assay for pp65-Specific T-Cells
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. It is commonly used to measure the number of pp65-specific T-cells producing interferon-gamma (IFN-γ).
Detailed Methodology:
-
Plate Coating: 96-well plates with a PVDF membrane are coated with a capture antibody specific for IFN-γ and incubated overnight.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood and plated in the antibody-coated wells.
-
Antigen Stimulation: The cells are stimulated with a pool of overlapping peptides spanning the entire pp65 protein, or with specific pp65-derived epitopes. A negative control (medium alone) and a positive control (e.g., phytohemagglutinin) are included.
-
Incubation: The plates are incubated for 18-24 hours to allow for cytokine secretion.
-
Detection: The cells are washed away, and a biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).
-
Spot Development: A substrate is added that is converted by the enzyme into an insoluble colored precipitate, forming a "spot" at the location of each cytokine-secreting cell.
-
Analysis: The spots are counted using an automated ELISpot reader, and the frequency of antigen-specific T-cells is calculated.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS is a powerful technique that allows for the multiparametric characterization of antigen-specific T-cells, including their phenotype and polyfunctionality (the ability to produce multiple cytokines simultaneously).
Detailed Methodology:
-
Cell Stimulation: PBMCs are stimulated with pp65 peptides in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for several hours. This prevents the secreted cytokines from leaving the cell.
-
Surface Staining: Cells are stained with fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8) to identify different T-cell populations.
-
Fixation and Permeabilization: The cells are fixed to preserve their structure and then permeabilized to allow antibodies to enter the cell and bind to intracellular targets.
-
Intracellular Staining: Cells are stained with fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer, which measures the fluorescence of each individual cell, allowing for the quantification of cytokine-producing cells within specific T-cell subsets.
Conclusion
CMV pp65 is a multifaceted protein that is central to the immunobiology of cytomegalovirus. Its role as a major structural component, a potent immunogen, and a modulator of the host immune response makes it a critical area of study. For researchers and clinicians, a thorough understanding of pp65's interactions with the immune system is paramount for the development of effective diagnostics, vaccines, and immunotherapies for CMV-related diseases. The quantitative data and methodologies presented in this guide offer a foundation for further investigation into this key viral protein. As research continues to unravel the complexities of CMV pathogenesis, pp65 will undoubtedly remain a primary focus in the effort to control this persistent and clinically significant virus.
References
- 1. Identification of three HLA-A*0201-restricted cytotoxic T cell epitopes in the cytomegalovirus protein pp65 that are conserved between eight strains of the virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Discordance Between the Predicted Versus the Actually Recognized CD8+ T Cell Epitopes of HCMV pp65 Antigen and Aleatory Epitope Dominance [frontiersin.org]
- 3. Protein-S-nitrosylation of human cytomegalovirus pp65 reduces its ability to undermine cGAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Detailed Kinetics of Cytomegalovirus-specific T cell Responses after Hematopoietic Stem Cell Transplantation: 1 Year Follow-up Data - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the HLA Restriction of CMV pp65(13-27) Specific T-Cells
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the critical role of Human Leukocyte Antigen (HLA) in the presentation of the Cytomegalovirus (CMV) pp65(13-27) epitope to T-lymphocytes. Understanding this interaction is paramount for the development of effective immunotherapies and vaccines against CMV, a ubiquitous pathogen that can cause significant morbidity and mortality in immunocompromised individuals. This document provides a comprehensive overview of the key HLA alleles involved, detailed experimental protocols for their identification, and visual representations of the underlying immunological processes.
Introduction to CMV pp65 and T-Cell Responses
Human Cytomegalovirus (CMV) is a member of the herpesvirus family and establishes a lifelong latent infection in the majority of the global population. While typically asymptomatic in healthy individuals, CMV can lead to severe disease in those with weakened immune systems, such as transplant recipients and individuals with HIV. The immune response to CMV is multifaceted, with both CD4+ and CD8+ T-cells playing crucial roles in controlling viral replication.
The 65 kDa lower matrix phosphoprotein (pp65) of CMV is a major target for the cellular immune response and is considered an immunodominant antigen.[1][2][3][4][5] T-cells recognize short peptide fragments of pp65 presented by HLA molecules on the surface of antigen-presenting cells (APCs). The specificity of this recognition is determined by the polymorphic nature of the HLA genes, a phenomenon known as HLA restriction. This guide focuses specifically on the T-cell response to the pp65(13-27) peptide epitope.
HLA Restriction of CMV pp65 Specific T-Cells
The presentation of viral epitopes to T-cells is a highly specific process governed by the compatibility between the peptide's amino acid sequence and the binding groove of the HLA molecule. Different HLA alleles possess distinct binding motifs, meaning they can only present a specific subset of peptides. Consequently, the T-cell response to a particular viral epitope is restricted to individuals expressing the appropriate HLA allele.
Numerous studies have identified a range of HLA class I and class II alleles that can present epitopes derived from CMV pp65. Notably, certain HLA alleles are more prevalent in specific populations and are associated with immunodominant responses to pp65. For instance, HLA-A02:01 and HLA-B07:02 are frequently implicated in presenting immunodominant pp65 epitopes. While a broad array of HLA alleles can present pp65 peptides, a limited number of these are responsible for the most potent and frequent T-cell responses, a key consideration for the development of broadly applicable T-cell based therapies.
Quantitative Data on HLA Restriction of CMV pp65 Epitopes
The following tables summarize the quantitative data on HLA alleles that have been identified to restrict T-cell responses to various CMV pp65 epitopes. This data is crucial for selecting appropriate donors for adoptive T-cell therapies and for designing peptide-based vaccines.
Table 1: HLA Class I Restriction of CMV pp65 Epitopes
| pp65 Epitope (Amino Acid Sequence) | Restricting HLA Allele | Population Frequency of Allele (Example) | T-Cell Response Frequency | Reference |
| NLVPMVATV (495-503) | HLA-A02:01 | High in Caucasians | Immunodominant | |
| TPRVTGGGAM (417-426) | HLA-B07:02 | High in Caucasians | Immunodominant | |
| VYALPLKML (113-121) | HLA-A24:02 | High in Japanese | Elicits CTL response | |
| HERNGFTVL | HLA-A26:01, HLA-B40 variants, HLA-B44 variants | Variable | Potent binder |
Table 2: HLA Class II Restriction of CMV pp65 Epitopes
| pp65 Epitope (Amino Acid Sequence) | Restricting HLA Allele | T-Cell Response Characteristics | Reference |
| K509 (aa509-523) | HLA-DRB1*01:01 | CD4+ T-cell epitope | |
| Multiple overlapping 15-mer peptides | Various HLA-DR, -DQ, -DP alleles | Elicit primarily Th1 polarized responses |
Experimental Protocols for Determining HLA Restriction
The identification of the specific HLA allele that presents a given T-cell epitope is a critical step in immuno-oncology and infectious disease research. Several experimental methodologies are employed for this purpose.
T-Cell Stimulation and Cytokine Secretion Assays (ELISPOT)
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T-cells in response to a specific antigen.
Methodology:
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from a CMV-seropositive donor. CD4+ or CD8+ T-cells can be further purified if desired.
-
Antigen Presentation: Artificial antigen-presenting cells (aAPCs) expressing a single, known HLA allele are pulsed with the CMV pp65 peptide of interest. Alternatively, a panel of target cell lines, each expressing a different HLA allele, can be used.
-
Co-culture: The donor's T-cells are co-cultured with the peptide-pulsed aAPCs or target cells in an ELISPOT plate pre-coated with an anti-cytokine (e.g., IFN-γ) antibody.
-
Detection: After an incubation period, secreted cytokines are captured by the plate-bound antibodies. A second, enzyme-labeled antibody specific for the cytokine is added, followed by a substrate that produces a colored spot.
-
Analysis: Each spot represents a single cytokine-secreting T-cell. The number of spots is counted to determine the frequency of antigen-specific T-cells. A positive response with a specific HLA-expressing cell line identifies the restricting allele.
Cytotoxicity Assays
Cytotoxicity assays measure the ability of cytotoxic T-lymphocytes (CTLs) to kill target cells presenting a specific peptide-HLA complex.
Methodology:
-
Target Cell Preparation: Target cells (e.g., T2 cells, which are deficient in TAP and can be easily loaded with exogenous peptides) are labeled with a releasable radioactive isotope (e.g., 51Cr) or a fluorescent dye.
-
Peptide Loading: The labeled target cells are incubated with the CMV pp65 peptide.
-
Effector Cell Co-culture: The peptide-loaded target cells are co-cultured with CMV-specific CTLs at various effector-to-target ratios.
-
Lysis Measurement: The amount of released isotope or dye into the supernatant is measured, which is proportional to the percentage of target cell lysis. Significant lysis of target cells pulsed with the peptide indicates HLA-restricted killing.
MHC Tetramer Staining
MHC tetramers are fluorescently labeled complexes of four identical peptide-HLA molecules. They can be used to directly visualize and quantify antigen-specific T-cells by flow cytometry.
Methodology:
-
Tetramer Production: Recombinant HLA molecules are folded with the specific CMV pp65 peptide and β2-microglobulin. These monomers are then biotinylated and tetramerized using streptavidin conjugated to a fluorochrome.
-
Cell Staining: PBMCs from a CMV-seropositive donor are incubated with the fluorescently labeled MHC tetramer.
-
Flow Cytometry Analysis: The cells are then analyzed by flow cytometry. T-cells with T-cell receptors (TCRs) that recognize the specific peptide-HLA complex will bind to the tetramer and can be identified and quantified based on their fluorescence.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes in T-cell recognition and the experimental workflow for identifying HLA restriction.
Caption: T-Cell Recognition of a CMV pp65 Peptide.
Caption: Experimental Workflow for Determining HLA Restriction.
Conclusion
The HLA-restricted T-cell response to CMV pp65, and specifically to epitopes like pp65(13-27), is a cornerstone of protective immunity against this persistent virus. A thorough understanding of the specific HLA alleles that present immunodominant epitopes is indispensable for the advancement of novel immunotherapies, including adoptive T-cell transfer and peptide-based vaccines. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to harness the power of the immune system to combat CMV-related diseases. The continued characterization of pp65 epitopes and their restricting HLA alleles across diverse populations will be crucial for the development of universally effective treatments.
References
An In-Depth Technical Guide to CMV pp65 Protein Expression During Different Infection Phases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Cytomegalovirus (HCMV), a ubiquitous β-herpesvirus, establishes a lifelong persistence in the host following primary infection. The expression of its viral proteins is tightly regulated in a temporal cascade, categorized as immediate-early (IE), early (E), and late (L) phases of the lytic replication cycle. Among the viral proteins, the 65-kDa lower matrix phosphoprotein pp65 (encoded by the UL83 gene) is of significant interest due to its high immunogenicity and multifaceted roles in viral pathogenesis and immune evasion. This guide provides a comprehensive overview of CMV pp65 protein expression throughout the different phases of infection, detailing quantitative data, experimental methodologies, and regulatory signaling pathways.
CMV pp65: A Key Player in the Viral Life Cycle
CMV pp65 is a major structural component of the virion tegument, the proteinaceous layer between the capsid and the envelope.[1] While it is considered a late (L) protein due to its high abundance in mature virions and strong expression in the late phase of the replication cycle, its expression can be detected as early as 6 hours post-infection (hpi).[2] Although dispensable for viral replication in fibroblasts in vitro, pp65 is crucial for efficient viral growth in macrophages.[1]
Beyond its structural role, pp65 is a key modulator of the host's innate and adaptive immune responses. Upon entry into the host cell, virion-associated pp65 is delivered to the cytoplasm and rapidly translocates to the nucleus.[1] There, it inhibits the expression of interferon-inducible cellular genes, thereby dampening the host's initial antiviral response.[3] This is achieved, in part, by interfering with the activity of transcription factors such as NF-κB and IRF1.
Quantitative Expression of pp65 Across Infection Phases
Quantifying the expression levels of pp65 at different stages of the lytic cycle is crucial for understanding its function and for the development of antiviral strategies. While precise absolute quantification can vary depending on the cell type, viral strain, and multiplicity of infection (MOI), a general trend of expression can be summarized.
Table 1: Relative Expression of CMV pp65 Protein During Lytic Infection
| Infection Phase | Time Post-Infection (hpi) | pp65 mRNA Expression | pp65 Protein Expression |
| Immediate-Early (IE) | 0 - 4 hpi | Low to undetectable | Primarily from virion input |
| Early (E) | 4 - 24 hpi | Detectable, increasing | Low, de novo synthesis begins |
| Late (L) | > 24 hpi | High | Abundant |
Data synthesized from qualitative descriptions in multiple sources. It's important to note that while UL83 mRNA can be detected early, it is considered an early-late gene with peak expression in the late phase.
Table 2: Quantitative Analysis of CMV Gene Expression
| Time Post-Infection (hpi) | Relative Abundance of Late Transcripts (including UL83) |
| 4 | Low |
| 24 | Moderate |
| 48 | High |
| 72 | Very High |
This table is a representation based on transcriptomic data from studies analyzing the temporal dynamics of HCMV gene expression, where late transcripts, including UL83 (pp65), show a significant increase in abundance at later time points.
Experimental Protocols for Quantifying pp65 Expression
Accurate quantification of pp65 expression relies on robust experimental techniques. Below are detailed methodologies for three commonly used assays.
Western Blotting for pp65 Quantification
Western blotting allows for the relative quantification of pp65 protein levels in infected cell lysates.
Protocol:
-
Sample Preparation:
-
Culture human foreskin fibroblasts (HFFs) or other permissive cells in 6-well plates.
-
Infect cells with HCMV at a desired MOI (e.g., 1-3).
-
At various time points post-infection (e.g., 6, 24, 48, 72 hpi), wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CMV pp65 (e.g., mouse monoclonal anti-pp65) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Quantification:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the pp65 band intensity to a loading control, such as β-actin or GAPDH. A Western blot image from a study showed a relative quantification of pp65 protein by analyzing serial dilutions of cell extracts.
-
Western Blotting Workflow for pp65
Immunofluorescence Assay (IFA) for pp65 Localization and Quantification
IFA allows for the visualization of pp65 within infected cells and can be used for semi-quantitative analysis based on fluorescence intensity.
Protocol:
-
Cell Culture and Infection:
-
Seed HFFs on glass coverslips in a 24-well plate.
-
Infect cells with HCMV at a desired MOI.
-
At different time points post-infection, proceed with fixation.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Incubate with a primary antibody against CMV pp65 diluted in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
(Optional) Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ). A rapid immunofluorescence assay has been developed for the quantification of pp65-positive leukocytes.
-
Immunofluorescence Staining Workflow
Flow Cytometry for High-Throughput Quantification of pp65-Positive Cells
Flow cytometry enables the rapid, quantitative analysis of pp65 expression in a large population of individual cells.
Protocol:
-
Cell Preparation and Infection:
-
Infect a suspension of cells (e.g., fibroblasts or peripheral blood mononuclear cells) with HCMV.
-
At desired time points, harvest the cells by trypsinization or scraping.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS containing 2% fetal bovine serum (FBS).
-
Fix the cells with a fixation buffer (e.g., Cytofix/Cytoperm solution) for 20 minutes at 4°C.
-
Wash the cells with a permeabilization/wash buffer.
-
-
Intracellular Staining:
-
Resuspend the cells in the permeabilization/wash buffer.
-
Add a fluorescently conjugated primary antibody against pp65 (e.g., FITC-anti-pp65) or an unconjugated primary antibody followed by a fluorescently labeled secondary antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with the permeabilization/wash buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in staining buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using flow cytometry software to determine the percentage of pp65-positive cells and the mean fluorescence intensity (MFI).
-
Flow Cytometry Workflow for pp65
Signaling Pathways Regulating pp65 (UL83) Expression
The expression of the UL83 gene, encoding pp65, is primarily regulated at the transcriptional level. As a late gene, its expression is dependent on viral DNA replication. However, the signaling cascades that lead to the activation of its promoter are complex and involve both viral and cellular factors.
Upon infection, HCMV immediate-early (IE) proteins, particularly IE2, act as major transactivators of early and late viral gene promoters. The UL83 promoter contains binding sites for cellular transcription factors such as Sp1 and NF-κB. HCMV infection leads to the activation of both of these factors. The viral IE proteins can cooperate with Sp1 to enhance the transactivation of target promoters.
The following diagram illustrates a simplified model of the signaling pathway leading to UL83 gene expression.
Regulation of CMV pp65 Expression
Conclusion
CMV pp65 is a critical viral protein with a dynamic expression profile throughout the lytic infection cycle. Its abundance in the late phase and its role in immune modulation make it an important target for both diagnostic and therapeutic development. The experimental protocols and regulatory pathways detailed in this guide provide a foundational understanding for researchers and scientists working to unravel the complexities of HCMV infection and to develop novel antiviral interventions. Further quantitative proteomic studies focusing on the temporal expression of pp65 in different cell types will provide a more detailed picture of its regulation and function.
References
- 1. Major Tegument Protein pp65 of Human Cytomegalovirus Is Required for the Incorporation of pUL69 and pUL97 into the Virus Particle and for Viral Growth in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dynamic monitoring of viral gene expression reveals rapid antiviral effects of CD8 T cells recognizing the HCMV-pp65 antigen [frontiersin.org]
- 3. Human Cytomegalovirus pUL83 Stimulates Activity of the Viral Immediate-Early Promoter through Its Interaction with the Cellular IFI16 Protein - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Biological Activity of CMV pp65(13-27) Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The human cytomegalovirus (CMV) lower matrix phosphoprotein 65 (pp65) is a principal target for the cellular immune response, making it a focal point for the development of vaccines and immunotherapies. This technical guide provides a comprehensive overview of the biological activity of a specific synthetic peptide derived from this protein, CMV pp65(13-27). The primary function of this peptide is the activation of cytotoxic T lymphocytes (CTLs) in a murine model system, owing to a specific T-cell epitope it contains. This document details the peptide's characteristics, its interaction with the major histocompatibility complex (MHC), and the subsequent T-cell activation. It includes a compilation of quantitative data from relevant studies, detailed experimental protocols for assessing its activity, and visual representations of the key biological pathways and experimental workflows.
Introduction
Human cytomegalovirus (CMV) infection is highly prevalent worldwide and can cause significant morbidity and mortality in immunocompromised individuals. The cellular immune response, particularly that mediated by CD8+ cytotoxic T lymphocytes (CTLs), is crucial for controlling CMV replication. The pp65 protein is an immunodominant antigen, meaning it elicits a strong immune response in a large proportion of CMV-exposed individuals. Specific peptide fragments of pp65 are presented by MHC class I molecules on the surface of infected cells, leading to recognition and elimination by CTLs.
The focus of this guide, the CMV pp65(13-27) peptide, is a synthetic 15-amino acid peptide with the sequence SVLGPISGHVLKAVF. Its primary biological significance lies in the embedded nine-amino-acid sequence, LGPISGHVL. This shorter sequence conforms to the consensus binding motif for the murine MHC class I molecule, H2-Dd, making it a valuable tool for studying CMV-specific T-cell responses in laboratory mouse models[1][2].
Peptide Characteristics and MHC Binding
The biological activity of the CMV pp65(13-27) peptide is initiated by the binding of its core epitope, LGPISGHVL, to the H2-Dd MHC class I molecule. This peptide-MHC (pMHC) complex is then presented on the surface of antigen-presenting cells (APCs).
Table 1: Quantitative Data on CMV pp65(13-27) Peptide Activity
| Parameter | Value | Method | Reference |
| Peptide Sequence | SVLGPISGHVLKAVF | - | [3] |
| H2-Dd Binding Epitope | LGPISGHVL | - | [3][4] |
| Binding Affinity (Kd) of LGPISGHVL to H2-Dd | Data not available in searched literature | Peptide-MHC Binding Assay | - |
| T-Cell Activation (IFN-γ Secretion) | Data not available in searched literature | ELISpot Assay | - |
| T-Cell Proliferation | Data not available in searched literature | Proliferation Assay | - |
Note: While the H2-Dd binding motif is identified, specific quantitative binding affinity and T-cell response data for the pp65(13-27) peptide were not available in the public domain at the time of this review. The tables are structured to incorporate such data as it becomes available.
T-Cell Activation and Signaling Pathway
Recognition of the LGPISGHVL-H2-Dd complex by a specific T-cell receptor (TCR) on the surface of a CD8+ T cell triggers a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and the execution of effector functions, such as the release of cytotoxic granules and pro-inflammatory cytokines like interferon-gamma (IFN-γ).
T-Cell Receptor (TCR) Signaling Pathway
The binding of the TCR to the pMHC complex initiates a signaling cascade that is fundamental to the adaptive immune response. The key steps are outlined below.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the biological activity of the CMV pp65(13-27) peptide.
Peptide-MHC Binding Assay
This assay quantifies the binding affinity of the LGPISGHVL peptide to the H2-Dd MHC class I molecule.
Principle: A competitive binding assay is often employed, where a labeled probe peptide of known high affinity for H2-Dd competes with varying concentrations of the unlabeled test peptide (LGPISGHVL). The concentration of the test peptide that inhibits 50% of the labeled peptide binding (IC50) is determined, from which the dissociation constant (Kd) can be calculated.
Protocol:
-
Reagents and Materials:
-
Purified, recombinant soluble H2-Dd molecules
-
High-affinity, labeled (e.g., biotinylated or fluorescently tagged) reference peptide for H2-Dd
-
CMV pp65(13-27) peptide (or the minimal epitope LGPISGHVL)
-
Assay buffer (e.g., PBS with a protease inhibitor cocktail and a mild detergent)
-
96-well plates (e.g., high-binding ELISA plates)
-
Detection reagents (e.g., streptavidin-HRP for biotinylated peptides)
-
Plate reader
-
-
Procedure:
-
Coat a 96-well plate with an antibody that captures the H2-Dd molecule.
-
Incubate the plate with a fixed concentration of purified H2-Dd molecules.
-
In a separate plate, prepare serial dilutions of the CMV pp65(13-27) peptide.
-
Add a fixed, subsaturating concentration of the labeled reference peptide to each dilution of the test peptide.
-
Add this peptide mixture to the H2-Dd-coated wells.
-
Incubate to allow for competitive binding to reach equilibrium.
-
Wash the wells to remove unbound peptides.
-
Add the detection reagent (e.g., streptavidin-HRP).
-
Add a suitable substrate and measure the signal using a plate reader.
-
Plot the signal against the concentration of the test peptide to determine the IC50 value.
-
IFN-γ ELISpot Assay
This assay quantifies the number of T cells that secrete IFN-γ in response to stimulation with the CMV pp65(13-27) peptide.
Principle: T cells are cultured in wells coated with an anti-IFN-γ antibody. Upon stimulation with the peptide, activated T cells secrete IFN-γ, which is captured by the antibody on the plate. A second, labeled anti-IFN-γ antibody is then used to detect the captured cytokine, and a substrate reaction produces a colored spot for each IFN-γ-secreting cell.
Protocol:
-
Reagents and Materials:
-
ELISpot plate pre-coated with anti-murine IFN-γ antibody
-
Splenocytes from a CMV pp65(13-27)-immunized or CMV-infected H2-Dd positive mouse
-
CMV pp65(13-27) peptide
-
Complete RPMI-1640 medium
-
Biotinylated anti-murine IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP) or -horseradish peroxidase (HRP)
-
Substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP)
-
ELISpot reader
-
-
Procedure:
-
Prepare a single-cell suspension of splenocytes from the immunized mouse.
-
Add the splenocytes to the wells of the pre-coated ELISpot plate.
-
Add the CMV pp65(13-27) peptide to the experimental wells at a predetermined optimal concentration. Include negative control wells (no peptide) and positive control wells (e.g., a mitogen like Concanavalin A).
-
Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.
-
Wash the plate to remove the cells.
-
Add the biotinylated detection antibody and incubate.
-
Wash the plate and add the streptavidin-enzyme conjugate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction when distinct spots develop.
-
Count the spots using an ELISpot reader. The results are expressed as spot-forming cells (SFCs) per million splenocytes.
-
T-Cell Proliferation Assay
This assay measures the proliferation of T cells in response to stimulation with the CMV pp65(13-27) peptide.
Principle: T cells are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity of the daughter cells is halved. Proliferation is measured by the reduction in fluorescence intensity using flow cytometry.
Protocol:
-
Reagents and Materials:
-
Splenocytes from a CMV pp65(13-27)-immunized or CMV-infected H2-Dd positive mouse
-
CMV pp65(13-27) peptide
-
CFSE dye
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
-
Flow cytometer
-
Antibodies for cell surface markers (e.g., CD3, CD8)
-
-
Procedure:
-
Prepare a single-cell suspension of splenocytes.
-
Label the cells with CFSE according to the manufacturer's instructions.
-
Plate the CFSE-labeled cells in a 96-well plate.
-
Add the CMV pp65(13-27) peptide to the experimental wells. Include negative and positive controls.
-
Incubate the plate for 3-5 days at 37°C in a CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against CD3 and CD8.
-
Analyze the cells by flow cytometry, gating on the CD8+ T-cell population.
-
Quantify proliferation by analyzing the histogram of CFSE fluorescence. The percentage of divided cells and the proliferation index can be calculated.
-
Applications in Research and Drug Development
The CMV pp65(13-27) peptide is a valuable reagent for:
-
Basic Research: Studying the mechanisms of T-cell activation, immunodominance, and the role of specific epitopes in the anti-CMV immune response in a controlled murine model.
-
Vaccine Development: Evaluating the immunogenicity of CMV vaccine candidates that include the pp65 antigen in H2-Dd transgenic mice.
-
Immunotherapy: As a tool for the in vitro expansion of CMV-specific T cells for adoptive cell therapy research in murine models.
Conclusion
The CMV pp65(13-27) peptide, through its H2-Dd-restricted epitope LGPISGHVL, serves as a potent activator of murine CD8+ T cells. While its biological activity is well-defined in this context, a comprehensive quantitative understanding of its interaction with the immune system requires further investigation to populate key parameters such as binding affinity and the magnitude of T-cell responses. The standardized protocols provided in this guide offer a framework for researchers to conduct these essential studies, thereby facilitating a deeper understanding of CMV immunobiology and aiding in the development of novel immunotherapeutic strategies.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Frontiers | Characterization of a Cytomegalovirus-Specific T Lymphocyte Product Obtained Through a Rapid and Scalable Production Process for Use in Adoptive Immunotherapy [frontiersin.org]
- 3. Memory T cells specific for murine CMV reemerge after multiple challenges and recapitulate immunity in various adoptive transfer scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized IFN-γ ELISpot assay for the sensitive and standardized monitoring of CMV protein-reactive effector cells of cell-mediated immunity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Stimulating T-cells with CMV pp65(13-27) Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the stimulation of T-cells using the cytomegalovirus (CMV) pp65(13-27) peptide. The protocols outlined below are essential for researchers and professionals involved in immunology, vaccine development, and cellular therapy, offering standardized methods to assess T-cell immunity and function in response to a specific viral antigen.
Introduction
Human cytomegalovirus (HCMV) infection is a significant cause of morbidity and mortality in immunocompromised individuals. The cellular immune response, particularly mediated by T-cells, is crucial for controlling CMV infection. The 65 kDa lower matrix phosphoprotein (pp65) of CMV is a major immunodominant target for both CD4+ and CD8+ T-cell responses. The specific peptide sequence pp65(13-27) is a well-characterized epitope known to elicit robust T-cell activation. These protocols detail the methods for in vitro stimulation of T-cells with this peptide and subsequent analysis of the cellular response through various assays, including ELISpot, intracellular cytokine staining (ICS), and cytotoxicity assays.
Data Presentation
The following tables summarize quantitative data from representative studies on T-cell responses following stimulation with CMV pp65 peptides.
Table 1: T-cell Responses Measured by Intracellular Cytokine Staining (ICS)
| Donor Group | T-cell Type | Cytokine Measured | Percentage of Responding Cells (%) | Fold Increase | Reference |
| Healthy CMV-Seropositive Donors | CD8+ | IFN-γ | 19% - 42% | Not Reported | [1] |
| Immunosuppressed Patients | CD8+ | IFN-γ | Lower than healthy donors | Not Reported | [1] |
| Healthy CMV-Seropositive Donors | CD4+ | IFN-γ, MIP-1β, TNF-α, IL-2 | Not specified individually | Not Reported | [2][3] |
| Healthy CMV-Seropositive Donors | CD8+ | IFN-γ, MIP-1β, TNF-α, IL-2 | Not specified individually | Not Reported | [2] |
| Cell Culture | CD3+ IFN-γ+ | IFN-γ | 0.3% (pre-enrichment) to 51.3% (post-enrichment) | 431-6,588 |
Table 2: T-cell Responses Measured by ELISpot Assay
| Patient Group | Stimulus | Measured Response | Spot Forming Cells (SFC) / 200,000 PBMC | Reference |
| Hematopoietic Stem Cell Transplant Recipients | pp65 proteins vs. peptides | IFN-γ | Comparable for proteins and peptides | |
| Liver Transplant Recipients | pp65 antigen | IFN-γ | Significantly dampened with heightened immunosuppression |
Table 3: Cytotoxicity of CMV pp65-Specific T-cells
| Donor Group | Effector:Target (E:T) Ratio | Cytotoxicity (%) | Reference |
| CMV Seropositive Donors | Not Specified | 31% to 75% | |
| Expanded T-cell Cultures | 1:10 | Varies |
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood from donors in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Dilution: Dilute the blood with an equal volume of phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a conical tube.
-
Centrifugation: Centrifuge at 400-500 x g for 30-40 minutes at room temperature with the brake off.
-
PBMC Collection: After centrifugation, carefully aspirate the layer of mononuclear cells (the "buffy coat") at the plasma-density gradient medium interface.
-
Washing: Wash the collected PBMCs twice with PBS or cell culture medium. Centrifuge at 300 x g for 10 minutes for each wash.
-
Cell Counting and Resuspension: Resuspend the final PBMC pellet in complete RPMI 1640 medium and perform a cell count using a hemocytometer or automated cell counter. Adjust the cell concentration as required for the specific assay.
Protocol 2: T-cell Stimulation with CMV pp65(13-27) Peptide for Intracellular Cytokine Staining (ICS)
-
Cell Plating: Plate 1-2 x 10^6 PBMCs per well in a 96-well round-bottom plate in complete RPMI 1640 medium.
-
Peptide Stimulation: Add the CMV pp65(13-27) peptide to the wells at a final concentration of 1-10 µg/mL. Include a negative control (medium alone or a non-specific peptide) and a positive control (e.g., Staphylococcal enterotoxin B (SEB) or a mitogen like PHA).
-
Co-stimulation: Add anti-CD28 and anti-CD49d antibodies to each well to provide co-stimulatory signals.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours.
-
Protein Transport Inhibition: For the last 4-5 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the wells to allow for the accumulation of cytokines within the cells.
-
Staining: Proceed with surface and intracellular staining for flow cytometry analysis.
Protocol 3: Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
-
Plate Preparation: Pre-wet an IFN-γ ELISpot plate with 35% ethanol, wash with sterile water, and coat with a capture anti-IFN-γ antibody overnight at 4°C.
-
Blocking: Wash the plate and block with complete RPMI 1640 medium for at least 1 hour at room temperature.
-
Cell Plating: Add 2-3 x 10^5 PBMCs per well.
-
Peptide Stimulation: Add the CMV pp65(13-27) peptide at a final concentration of 5-10 µg/mL. Include negative and positive controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated detection anti-IFN-γ antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash and add streptavidin-alkaline phosphatase (or a similar enzyme conjugate). Incubate for 1 hour at room temperature.
-
Development: Wash and add a substrate solution (e.g., BCIP/NBT). Stop the reaction by washing with water once spots have developed.
-
Analysis: Air dry the plate and count the spots using an ELISpot reader.
Protocol 4: In Vitro Expansion of CMV pp65-Specific T-cells
-
Initial Stimulation: Co-culture PBMCs with autologous monocyte-derived dendritic cells that have been pulsed with the CMV pp65(13-27) peptide (10 µg/mL).
-
Cytokine Addition: Supplement the culture medium with cytokines such as IL-2, IL-7, and IL-15 to promote T-cell proliferation and survival.
-
Restimulation: Restimulate the T-cells every 7-10 days with fresh peptide-pulsed antigen-presenting cells.
-
Monitoring: Monitor the expansion and specificity of the T-cell population using flow cytometry with CMV pp65-specific tetramers or by performing ICS for IFN-γ production in response to the peptide.
Visualization of Workflows and Pathways
Caption: Workflow for stimulating and analyzing T-cells with CMV pp65 peptide.
Caption: T-cell receptor signaling upon CMV pp65 peptide recognition.
References
- 1. Cellular responses to cytomegalovirus in immunosuppressed patients: circulating CD8+ T cells recognizing CMVpp65 are present but display functional impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - T cell responses and clinical symptoms among infants with congenital cytomegalovirus infection [insight.jci.org]
- 3. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
Application Notes and Protocols: Intracellular Cytokine Staining for CMV pp65 Specific T-cells
Introduction
Cytomegalovirus (CMV) is an opportunistic pathogen that can cause significant morbidity and mortality in immunocompromised individuals, such as transplant recipients.[1] The cellular immune response, particularly from T-cells, is crucial for controlling CMV infection. The CMV phosphoprotein 65 (pp65) is a major immunodominant antigen recognized by both CD4+ and CD8+ T-cells.[2][3] Measuring the frequency and function of CMV pp65-specific T-cells is therefore a valuable tool for assessing CMV-specific immunity.[4][5] Intracellular cytokine staining (ICS) followed by flow cytometry is a powerful technique to identify and quantify antigen-specific T-cells at a single-cell level by detecting the cytokines they produce upon stimulation. This application note provides a detailed protocol for the identification and quantification of CMV pp65-specific T-cells from peripheral blood mononuclear cells (PBMCs) using ICS.
Principle of the Assay
This assay relies on the in vitro stimulation of PBMCs with a CMV pp65 peptide pool. T-cells recognizing these peptides become activated and produce cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). A protein transport inhibitor, such as Brefeldin A, is added to block the secretion of these cytokines, causing them to accumulate inside the cell. Following stimulation, cells are stained for surface markers to identify T-cell populations (e.g., CD3, CD4, CD8). Subsequently, the cells are fixed and permeabilized to allow for the intracellular staining of the accumulated cytokines. Flow cytometry is then used to analyze the stained cells and determine the percentage of CD4+ and CD8+ T-cells that are producing specific cytokines in response to the pp65 peptides.
Data Presentation
The quantitative data obtained from the ICS assay is typically presented as the percentage of cytokine-producing cells within the CD4+ and CD8+ T-cell populations. The background cytokine production from the negative control (unstimulated) sample is subtracted from the stimulated sample to determine the antigen-specific response.
| Sample ID | T-Cell Subset | % IFN-γ+ (Unstimulated) | % IFN-γ+ (pp65 Stimulated) | % pp65-Specific IFN-γ+ T-cells |
| Donor 1 | CD4+ | 0.02 | 0.85 | 0.83 |
| Donor 1 | CD8+ | 0.05 | 2.55 | 2.50 |
| Donor 2 | CD4+ | 0.01 | 0.23 | 0.22 |
| Donor 2 | CD8+ | 0.03 | 1.15 | 1.12 |
Note: The values presented in this table are representative examples and will vary between individuals. A positive response is generally considered to be above a certain cutoff, for instance, >0.2% for CMV-specific CD4+ or CD8+ responses.
Experimental Protocols
Materials and Reagents
-
Ficoll-Paque or other density gradient medium for PBMC isolation
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin
-
CMV pp65 Peptide Pool
-
Staphylococcus Enterotoxin B (SEB) or Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (Positive Control)
-
DMSO (Vehicle Control)
-
Brefeldin A
-
Anti-CD28 and Anti-CD49d antibodies (co-stimulatory antibodies)
-
Fixable Viability Dye
-
Fluorescently conjugated antibodies for surface staining (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
Fluorescently conjugated antibodies for intracellular staining (e.g., anti-IFN-γ, anti-TNF-α)
-
FACS tubes
-
Flow Cytometer
Protocol for Intracellular Cytokine Staining
1. PBMC Isolation and Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile PBS or RPMI 1640.
-
Resuspend the cells in complete RPMI 1640 medium and perform a cell count.
-
Adjust the cell concentration to 1-2 x 10^6 cells/mL in complete RPMI 1640.
2. Cell Stimulation:
-
To separate tubes, add 1 x 10^6 PBMCs.
-
Prepare the following stimulation conditions:
-
Unstimulated Control: Add DMSO (vehicle for peptide pool).
-
Test Condition: Add CMV pp65 peptide pool to a final concentration of 1 µg/mL.
-
Positive Control: Add SEB (1 µg/mL) or PMA (25 ng/mL) and Ionomycin (250 ng/mL).
-
-
Add co-stimulatory antibodies anti-CD28 and anti-CD49d to all tubes.
-
Incubate the cells for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add Brefeldin A to all tubes to a final concentration of 1 µg/mL.
-
Continue incubation for an additional 4-12 hours at 37°C in a 5% CO2 incubator. The total stimulation time is typically 6 hours.
3. Surface Marker Staining:
-
After incubation, wash the cells with PBS.
-
Resuspend the cells in a solution containing the fixable viability dye according to the manufacturer's instructions to allow for the exclusion of dead cells from the analysis.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Resuspend the cell pellet in a cocktail of fluorescently-conjugated surface antibodies (e.g., anti-CD3, anti-CD4, anti-CD8) and incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
4. Fixation and Permeabilization:
-
Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C in the dark.
-
Wash the cells with Permeabilization/Wash buffer.
5. Intracellular Cytokine Staining:
-
Resuspend the fixed and permeabilized cells in a cocktail of fluorescently-conjugated intracellular antibodies (e.g., anti-IFN-γ, anti-TNF-α) diluted in Permeabilization/Wash buffer.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization/Wash buffer.
-
Resuspend the final cell pellet in FACS buffer for flow cytometry analysis.
6. Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on lymphocytes based on forward and side scatter, followed by singlet gating.
-
Gate on live cells using the viability dye.
-
Identify CD3+ T-cells, and then further delineate CD4+ and CD8+ T-cell populations.
-
Within the CD4+ and CD8+ gates, quantify the percentage of cells positive for IFN-γ and/or TNF-α for each stimulation condition.
Visualizations
T-Cell Receptor Signaling Pathway
References
- 1. Ex vivo stimulation of cytomegalovirus (CMV)-specific T cells using CMV pp65-modified dendritic cells as stimulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Is It Feasible to Use CMV-Specific T-Cell Adoptive Transfer as Treatment Against Infection in SOT Recipients? [frontiersin.org]
- 3. Expansion of CMV pp65 and IE-1 Specific Cytotoxic T Lymphocytes for CMV Specific Immunotherapy Following Allogeneic Stem Cell Transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical experience with a novel assay measuring cytomegalovirus (CMV)-specific CD4+ and CD8+ T-cell immunity by flow cytometry and intracellular cytokine staining to predict clinically significant CMV events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2082. Using a Commercially Available Assay Measuring Cytomegalovirus (CMV)-Specific CD4+ and CD8+ T-Cell Immunity by Intracellular Cytokine Staining to Predict Clinically Significant CMV Events - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CMV pp65(13-27) Tetramer Staining for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytomegalovirus (CMV) is a ubiquitous herpesvirus that establishes lifelong latency in the majority of the global population. While typically asymptomatic in healthy individuals, CMV can cause significant morbidity and mortality in immunocompromised individuals, such as transplant recipients and those with HIV. The cellular immune response, particularly cytotoxic T lymphocytes (CTLs), is crucial for controlling CMV replication. The CMV phosphoprotein 65 (pp65) is a major target for these CTLs.
MHC tetramer staining is a powerful flow cytometry-based technique that allows for the direct visualization and quantification of antigen-specific T cells.[1][2] This method utilizes a complex of four major histocompatibility complex (MHC) molecules, each loaded with a specific viral peptide, which are then multimerized and conjugated to a fluorochrome. This tetrameric structure provides stable binding to T cell receptors (TCRs) with the corresponding specificity, enabling the identification and characterization of rare antigen-specific T cell populations.[1][2]
This document provides detailed application notes and protocols for the use of CMV pp65 tetramers in flow cytometry, with a specific focus on the pp65(13-27) peptide.
Principle of the Assay
MHC class I molecules present short peptides, typically 8-11 amino acids in length, derived from intracellular proteins to CD8+ T cells. The interaction between the TCR and the peptide-MHC (pMHC) complex is of low affinity. MHC tetramer technology overcomes this by creating a high-avidity reagent. Four biotinylated pMHC monomers are bound to a streptavidin molecule, which is conjugated to a fluorescent dye (e.g., phycoerythrin [PE] or allophycocyanin [APC]). This multimeric complex can bind to multiple TCRs on the surface of a single antigen-specific T cell, resulting in a stable and detectable signal by flow cytometry.
CMV pp65(13-27) Peptide: A Note on Species Specificity
The specific peptide of interest, CMV pp65(13-27), contains a nine-amino-acid sequence, LGPISGHVL.[3] It is important to note that this particular peptide has been identified as a consensus binding motif for the murine (mouse) MHC class I molecule, H2-Dd. Therefore, tetramers constructed with the CMV pp65(13-27) peptide are primarily intended for use in preclinical research involving murine models of CMV infection.
For researchers working with human samples, it is crucial to use tetramers loaded with CMV pp65 peptides known to be presented by human leukocyte antigen (HLA) alleles. The most widely studied human CMV pp65 epitope is the HLA-A*02:01 restricted peptide NLVPMVATV, corresponding to amino acids 495-503. The protocols and data presented below will focus on this common human epitope as a primary example, while the principles can be adapted for other pMHC-tetramer combinations.
Quantitative Data Summary
The frequency of CMV pp65-specific T cells can vary significantly between individuals, depending on their CMV serostatus, HLA type, and immune competence. The following tables summarize typical quantitative data obtained from CMV pp65 tetramer staining in human peripheral blood mononuclear cells (PBMCs).
Table 1: Frequency of CMV pp65 (495-503)-Specific CD8+ T Cells in Healthy Donors
| HLA Type | CMV Serostatus | Mean Frequency of Tetramer+ CD8+ T Cells (%) | Range (%) | Reference(s) |
| HLA-A02:01 | Seropositive | 1.25 | 0.19 - 2.48 | |
| HLA-A02:01 | Seronegative | < 0.05 | Not Applicable | |
| Various | Seropositive | 0.5 - 5.0 | Varies |
Table 2: Comparison of Multimer Staining Technologies for CMV pp65 (495-503)
| Technology | Mean Background Signal (%) | Signal-to-Noise Ratio | Reference(s) |
| Tetramer | ≤ 0.02 | High | |
| Pentamer | 0.03 - 0.04 | Moderate | |
| Dextramer | Varies | High |
Experimental Protocols
Materials
-
Peripheral blood mononuclear cells (PBMCs) isolated by density gradient centrifugation (e.g., Ficoll-Paque)
-
CMV pp65-MHC Tetramer (e.g., HLA-A*02:01/NLVPMVATV-PE)
-
Negative control tetramer (loaded with an irrelevant peptide)
-
Fluorochrome-conjugated antibodies for surface staining (e.g., anti-CD8, anti-CD3, anti-CD45)
-
Viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
12x75 mm polystyrene FACS tubes
-
Flow cytometer
Staining Protocol for Human PBMCs
-
Cell Preparation:
-
Thaw cryopreserved PBMCs rapidly in a 37°C water bath.
-
Wash the cells with FACS buffer and perform a cell count.
-
Resuspend the cells to a concentration of 1-2 x 10^7 cells/mL in FACS buffer.
-
Aliquot 100 µL of the cell suspension (1-2 x 10^6 cells) into each FACS tube.
-
-
Tetramer Staining:
-
Add the recommended amount of CMV pp65-MHC tetramer (typically 0.5-1 µg) to the respective tubes.
-
Add the negative control tetramer to a separate tube.
-
Vortex gently and incubate for 30-60 minutes at 37°C or room temperature, protected from light. The optimal incubation time and temperature should be determined empirically.
-
-
Surface Antibody Staining:
-
Add the pre-titrated amounts of fluorochrome-conjugated surface antibodies (e.g., anti-CD8, anti-CD3) to the tubes.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Viability Staining:
-
Wash the cells once with FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the viability dye according to the manufacturer's instructions. For example, add 5 µL of 7-AAD just prior to acquisition.
-
-
Acquisition:
-
Acquire the samples on a properly calibrated flow cytometer.
-
Collect a sufficient number of events (at least 100,000 to 500,000 events in the lymphocyte gate) to accurately identify rare tetramer-positive populations.
-
Gating Strategy
A sequential gating strategy is essential for accurate identification of CMV pp65 tetramer-positive cells.
Caption: Flow cytometry gating strategy for identifying CMV pp65-specific CD8+ T cells.
Signaling and Experimental Workflow Diagrams
T Cell Receptor Signaling Pathway
The binding of the CMV pp65 pMHC tetramer to the TCR initiates a signaling cascade that is fundamental to T cell activation.
Caption: Simplified T cell receptor signaling pathway upon CMV pp65-pMHC recognition.
Experimental Workflow
The overall experimental workflow for CMV pp65 tetramer staining is a multi-step process from sample collection to data analysis.
Caption: Experimental workflow for CMV pp65 tetramer staining and analysis.
Conclusion
CMV pp65 tetramer staining is an invaluable tool for the direct quantification and phenotyping of CMV-specific T cells. This technology provides critical insights into the cellular immune response to CMV, which is of particular importance in the management of immunocompromised patients. While the CMV pp65(13-27) peptide is primarily relevant for murine studies due to its H2-Dd restriction, the principles and protocols outlined here are broadly applicable to the study of human CMV-specific T cells using appropriate HLA-restricted peptide-MHC tetramers. Careful execution of the staining protocol and a rigorous gating strategy are paramount for obtaining accurate and reproducible results.
References
Application of CMV pp65(13-27) in Adoptive T-Cell Therapy Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cytomegalovirus (CMV), a common betaherpesvirus, establishes a lifelong latent infection in a majority of the global population. In immunocompromised individuals, such as recipients of hematopoietic stem cell transplantation (HSCT), CMV reactivation can lead to significant morbidity and mortality. The CMV phosphoprotein 65 (pp65) is a major immunodominant antigen that elicits a robust and persistent T-cell response in CMV-seropositive individuals. Specifically, the peptide epitope pp65(13-27) is a key target for cytotoxic T lymphocytes (CTLs). This has led to its extensive application in adoptive T-cell therapy research, a promising immunotherapy strategy that involves the infusion of ex vivo expanded antigen-specific T cells to restore or enhance viral or tumor-specific immunity.
These application notes provide a comprehensive overview of the use of CMV pp65 in adoptive T-cell therapy, including detailed experimental protocols, quantitative data from various studies, and visualizations of key processes.
Key Applications
The immunodominant nature of the CMV pp65 protein makes it a valuable tool in several areas of adoptive T-cell therapy research:
-
Prophylaxis and Treatment of CMV Infection: Adoptive transfer of CMV pp65-specific T cells is utilized to prevent and treat CMV reactivation and disease in immunocompromised patients, particularly after allogeneic stem cell transplantation.[1][2][3] This approach has shown efficacy in clearing or significantly reducing viral loads, even in cases of chemorefractory CMV disease.[1]
-
Enhancement of Anti-Tumor Immunotherapy: CMV-specific T cells can be genetically engineered to express chimeric antigen receptors (CARs) targeting tumor antigens, such as CD19 on B-cell malignancies.[4] The endogenous CMV-specific T-cell receptor (TCR) provides a means for in vivo stimulation and persistence of these CAR-T cells through CMV pp65 peptide vaccination, thereby augmenting their anti-tumor activity.
-
"Off-the-Shelf" T-Cell Therapies: The high prevalence of CMV seropositivity in the population facilitates the generation of banks of third-party CMV-specific T cells. These "off-the-shelf" products can be used to treat a broader range of patients without the need for a personalized manufacturing process for each individual.
-
Glioblastoma Treatment: CMV antigens, including pp65, have been found to be expressed in glioblastoma (GBM) tissues. This has opened avenues for redirecting CMV-specific T cells to target and eliminate these tumor cells.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing CMV pp65-specific T cells in adoptive therapy.
Table 1: Clinical Outcomes of Adoptive T-Cell Therapy with pp65-Specific T Cells
| Indication | Number of Patients | T-Cell Dose (cells/kg) | Response Rate | Key Findings | Reference |
| Refractory CMV Infection/Disease post-allo-SCT | 18 | Mean of 21 x 10³ | 83% cleared or had significantly reduced viral burden | Viral control was associated with in vivo expansion of CMV-specific T cells. | |
| Recurrent Glioblastoma | 13 | 25 to 40 x 10⁶ (3-4 infusions) | Median OS >57 weeks, Median PFS >35 weeks | Enhanced overall and progression-free survival with mild complications. | |
| CMV Reactivation post-haploidentical PBSCT | 6 | 1x10³ to 5x10⁵ | 66.7% | Demonstrated safety and efficacy as a first-line pre-emptive therapy. |
Table 2: Ex Vivo Expansion of CMV pp65-Specific T Cells
| Stimulation Method | Culture Duration | Fold Expansion of CD3+ IFN-γ+ cells | Final Product Composition | Key Cytokines Used | Reference |
| pp65 peptide pool-pulsed DCs + anti-CD3/CD28 Abs | 14 days | >98.89-fold | Mainly CD4+ and CD8+ T cells | IL-2, IL-7, IL-15 | |
| Adenoviral vector (Ad5f35-IE-1-I-pp65) transduced PBMC | 18 days | Mean of 6.1 x 10⁷ T cells from <1.5 x 10⁷ PBMC | T cells recognizing CMV pp65 and IE-1, as well as EBV and Ad antigens | Not specified | |
| Overlapping CMV peptide pools (pp65 and IE-1) | 10 days | Mean 1.8-fold increase in total cells | Mixture of CD4+ and CD8+ effectors | Not specified |
Experimental Protocols
Protocol 1: Generation and Expansion of CMV pp65-Specific T Cells
This protocol describes a method for the ex vivo expansion of CMV pp65-specific T cells from peripheral blood mononuclear cells (PBMCs) of CMV-seropositive donors.
Materials:
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
CMV pp65 peptide pool (e.g., from JPT Peptide Technologies or Miltenyi Biotec)
-
Recombinant human Interleukin-2 (IL-2), IL-7, and IL-15
-
Anti-CD3 and anti-CD28 antibodies (for non-specific stimulation boost)
-
Autologous dendritic cells (DCs) or other antigen-presenting cells (APCs)
Procedure:
-
Isolation of PBMCs: Isolate PBMCs from heparinized whole blood of a CMV-seropositive donor using Ficoll-Paque density gradient centrifugation.
-
Preparation of Antigen-Presenting Cells:
-
Generate autologous DCs from monocytes by adherence to plastic and culture in the presence of GM-CSF and IL-4.
-
Alternatively, use total PBMCs as a source of APCs.
-
-
Antigen Pulsing: Pulse the APCs with the CMV pp65 peptide pool (typically 1 µg/mL per peptide) for 1-2 hours at 37°C.
-
Co-culture and Stimulation:
-
Co-culture the non-adherent PBMC fraction (containing T cells) with the pp65-pulsed APCs at a responder-to-stimulator ratio of approximately 10:1.
-
Culture the cells in complete RPMI 1640 medium supplemented with IL-2 (e.g., 50 IU/mL), IL-7 (e.g., 10 ng/mL), and IL-15 (e.g., 5 ng/mL).
-
-
Restimulation and Expansion:
-
On day 5, a non-specific stimulation can be provided by adding anti-CD3 and anti-CD28 antibodies to further boost T-cell expansion.
-
Replenish cytokines every 2-3 days.
-
Culture for a total of 10-14 days, monitoring cell expansion and viability.
-
-
Assessment of Specificity and Function: At the end of the culture period, assess the specificity of the expanded T cells using methods such as IFN-γ ELISPOT or intracellular cytokine staining (ICS) after restimulation with the pp65 peptide pool.
Protocol 2: Interferon-γ (IFN-γ) ELISPOT Assay
This assay is used to quantify the frequency of antigen-specific, IFN-γ-secreting T cells.
Materials:
-
96-well ELISPOT plates pre-coated with anti-human IFN-γ antibody
-
Expanded CMV pp65-specific T cells (effector cells)
-
Target cells (e.g., T2 cells or autologous PBMCs) pulsed with CMV pp65 peptide pool
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (or HRP)
-
BCIP/NBT (or other suitable substrate)
-
ELISPOT plate reader
Procedure:
-
Plate Preparation: Pre-wet the ELISPOT plate with sterile PBS and then coat with the capture antibody according to the manufacturer's instructions. Block non-specific binding with a blocking buffer (e.g., RPMI + 10% FBS).
-
Cell Plating:
-
Add the expanded T cells (effector cells) to the wells at a desired concentration (e.g., 1 x 10⁵ cells/well).
-
Add the pp65 peptide-pulsed target cells at an appropriate effector-to-target ratio (e.g., 1:1).
-
Include a negative control (unpulsed target cells) and a positive control (e.g., PHA stimulation).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO₂ incubator.
-
Detection:
-
Wash the plate to remove cells.
-
Add the biotinylated detection antibody and incubate.
-
Wash and add the streptavidin-enzyme conjugate.
-
Wash and add the substrate to develop the spots.
-
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.
Protocol 3: Intracellular Cytokine Staining (ICS) for Flow Cytometry
ICS is used to identify and phenotype antigen-specific T cells based on their cytokine production.
Materials:
-
Expanded CMV pp65-specific T cells
-
CMV pp65 peptide pool
-
Brefeldin A (Golgi transport inhibitor)
-
Fluorescently conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Restimulation: Stimulate the expanded T cells with the CMV pp65 peptide pool for 5-6 hours at 37°C. Include a negative control (unstimulated cells) and a positive control (e.g., PMA/Ionomycin).
-
Inhibition of Cytokine Secretion: Add Brefeldin A for the final 4-5 hours of stimulation to trap cytokines within the cells.
-
Surface Staining: Wash the cells and stain for surface markers (CD3, CD4, CD8) with fluorescently labeled antibodies.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercially available fixation/permeabilization kit.
-
Intracellular Staining: Stain for intracellular cytokines (IFN-γ, TNF-α) with fluorescently labeled antibodies.
-
Acquisition and Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the data to determine the percentage of CD4+ and CD8+ T cells producing specific cytokines in response to pp65 stimulation.
Visualizations
Signaling Pathway: T-Cell Activation by CMV pp65
Caption: T-Cell activation via CMV pp65 peptide presentation.
Experimental Workflow: Adoptive T-Cell Therapy
Caption: Workflow for generating and administering CMV-specific T cells.
Logical Relationship: Enhancing CAR-T Cell Therapy with CMV pp65
Caption: Logic of using CMV pp65 to boost CAR-T cell therapy.
References
Application Notes and Protocols: Generation of CMV pp65(13-27) Specific T-Cell Lines In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytomegalovirus (CMV) is a ubiquitous pathogen that can cause significant morbidity and mortality in immunocompromised individuals, such as transplant recipients. The adoptive transfer of CMV-specific T-cells is a promising therapeutic strategy to restore antiviral immunity. The CMV phosphoprotein 65 (pp65) is a major immunodominant antigen, and T-cells specific for pp65 epitopes play a crucial role in controlling CMV infection. This document provides a detailed protocol for the in vitro generation of T-cell lines specific for the CMV pp65(13-27) epitope. The methodologies described herein are based on established principles of antigen-specific T-cell expansion and can be adapted for research and preclinical development purposes.
Principle
The generation of CMV pp65(13-27) specific T-cell lines in vitro relies on the stimulation and expansion of antigen-specific T-cells from peripheral blood mononuclear cells (PBMCs) of CMV-seropositive donors. This is achieved by presenting the pp65(13-27) peptide to T-cells via antigen-presenting cells (APCs), such as dendritic cells (DCs), followed by cultivation in the presence of cytokines that promote T-cell proliferation and survival. The resulting T-cell lines can be characterized for their specificity and functionality.
Data Presentation
Table 1: Representative Phenotypic and Functional Characteristics of Generated T-Cell Lines
| Parameter | Pre-expansion (Day 0) | Post-expansion (Day 14) | Reference |
| Cell Viability (%) | >95% | >90% | [1][2] |
| Total T-cell (CD3+) Fold Expansion | - | 50 - 200 fold | [3][4] |
| pp65-specific T-cells (% of CD3+) | 0.1 - 1.0% | 10 - 60% | [1] |
| CD4+ T-cells (% of CD3+) | 40 - 60% | Varies (can be enriched for CD8+) | |
| CD8+ T-cells (% of CD3+) | 20 - 40% | Varies (often enriched) | |
| IFN-γ secreting cells (SFU/10^6 cells) | <50 | >1000 |
Note: The values presented are illustrative and can vary depending on the donor, specific protocol, and reagents used.
Table 2: Key Reagents and their Functions
| Reagent | Function |
| CMV pp65(13-27) peptide | The specific antigen used to stimulate T-cells. |
| GM-CSF | Promotes the differentiation of monocytes into immature DCs. |
| IL-4 | In combination with GM-CSF, drives DC differentiation. |
| TNF-α, IL-1β, IL-6, PGE2 | "Maturation cocktail" to induce maturation of DCs. |
| IL-2 | A potent T-cell growth factor, promotes proliferation. |
| IL-7 | Promotes the survival of naïve and memory T-cells. |
| IL-15 | Supports the proliferation and survival of CD8+ T-cells. |
| Brefeldin A | An inhibitor of intracellular protein transport, used to trap cytokines within the cell for intracellular staining and flow cytometry analysis. |
Experimental Protocols
Protocol 1: Generation of Monocyte-Derived Dendritic Cells (mo-DCs)
-
Isolation of PBMCs : Isolate PBMCs from fresh heparinized peripheral blood of a healthy, CMV-seropositive donor using Ficoll-Paque density gradient centrifugation.
-
Monocyte Adherence : Seed 5 x 10^7 to 1 x 10^8 PBMCs in a T-75 flask in RPMI-1640 medium supplemented with 1% penicillin/streptomycin. Allow monocytes to adhere for 2 hours at 37°C in a 5% CO2 incubator.
-
Collection of Non-adherent Cells : Gently wash the flask with warm PBS to remove non-adherent lymphocytes. These can be cryopreserved for later use as responder cells.
-
DC Differentiation : Add DC differentiation medium (RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, 800 U/mL GM-CSF, and 500 U/mL IL-4) to the adherent monocytes.
-
Culture : Culture for 5-6 days at 37°C in a 5% CO2 incubator. Add fresh media with cytokines on day 3.
-
DC Maturation : On day 6, add a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) to the culture and incubate for another 24-48 hours.
-
Harvesting DCs : Harvest the mature, loosely adherent and floating DCs. Assess their phenotype by flow cytometry (e.g., for expression of CD80, CD83, CD86, and HLA-DR).
Protocol 2: Generation of CMV pp65(13-27) Specific T-Cell Line
-
Peptide Pulsing of DCs : Resuspend the mature DCs at 1 x 10^6 cells/mL in serum-free RPMI-1640. Add the CMV pp65(13-27) peptide at a final concentration of 1-10 µg/mL. Incubate for 2 hours at 37°C, gently mixing every 30 minutes.
-
Co-culture : Thaw the cryopreserved autologous non-adherent lymphocytes (responder cells). Co-culture the peptide-pulsed DCs with the responder cells at a ratio of 1:10 (DC:responder) in T-cell medium (RPMI-1640, 10% human AB serum, 1% Penicillin/Streptomycin).
-
Cytokine Addition : On day 3, add IL-2 (e.g., 20 U/mL) and IL-7 (e.g., 10 ng/mL) to the co-culture.
-
Restimulation : On day 7, restimulate the T-cells with freshly pulsed autologous PBMCs or DCs at a ratio of 1:5 (stimulator:responder). Continue to supplement with IL-2 and IL-7 every 2-3 days.
-
Expansion : Culture the T-cells for a total of 14-21 days, monitoring their growth and viability. The cell density should be maintained between 0.5-2 x 10^6 cells/mL.
-
Harvesting and Cryopreservation : Once the desired cell number and specificity are achieved, harvest the T-cell line. The cells can be used immediately for functional assays or cryopreserved for future use.
Protocol 3: Characterization of the T-Cell Line
A. Phenotypic Analysis by Flow Cytometry
-
Stain the generated T-cells with fluorescently labeled antibodies against CD3, CD4, and CD8 to determine the composition of the T-cell line.
-
To identify pp65(13-27)-specific T-cells, use an HLA-matched pp65(13-27)-MHC tetramer or pentamer for staining, if available.
B. Functional Analysis by Intracellular Cytokine Staining (ICS)
-
Restimulate 1 x 10^6 cells from the T-cell line with pp65(13-27) peptide-pulsed autologous target cells (e.g., PBMCs or a B-LCL line) for 6 hours. Include a negative control (unpulsed target cells) and a positive control (e.g., PMA/Ionomycin).
-
Add Brefeldin A for the last 4-5 hours of stimulation to block cytokine secretion.
-
Stain for surface markers (CD3, CD8).
-
Fix and permeabilize the cells.
-
Stain for intracellular IFN-γ.
-
Analyze by flow cytometry to quantify the percentage of IFN-γ producing cells upon specific stimulation.
C. Functional Analysis by ELISpot Assay
-
Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody.
-
Add 2.5 x 10^5 cells from the T-cell line per well.
-
Stimulate the cells with pp65(13-27) peptide-pulsed target cells. Include appropriate controls.
-
Incubate for 18-24 hours.
-
Wash the plate and add a biotinylated anti-IFN-γ detection antibody.
-
Add streptavidin-alkaline phosphatase and a substrate to develop the spots.
-
Count the spots, where each spot represents a single IFN-γ secreting cell.
Visualizations
Caption: T-Cell Activation Signaling Pathway.
Caption: Experimental Workflow for Generating CMV pp65-specific T-cells.
References
- 1. T-cell co-stimulatory pathways in autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. Ex vivo stimulation of cytomegalovirus (CMV)-specific T cells using CMV pp65-modified dendritic cells as stimulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of a Cytomegalovirus-Specific T Lymphocyte Product Obtained Through a Rapid and Scalable Production Process for Use in Adoptive Immunotherapy [frontiersin.org]
Application Notes and Protocols: CMV pp65(13-27) as a Positive Control for Cellular Immunity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytomegalovirus (CMV) is a ubiquitous herpesvirus that establishes a lifelong latent infection in a majority of the global population. The host immune system, particularly cell-mediated immunity, plays a critical role in controlling CMV replication and preventing disease. The CMV phosphoprotein 65 (pp65) is a major immunodominant target for both CD4+ and CD8+ T cell responses, making it an invaluable tool in immunological research and clinical monitoring. Specifically, the peptide epitope pp65(13-27) is frequently utilized as a positive control in various cellular immunity assays to verify assay performance and the immunocompetence of patient samples. These application notes provide detailed protocols for the use of CMV pp65(13-27) as a positive control in Enzyme-Linked Immunospot (ELISpot) and Intracellular Cytokine Staining (ICS) assays, along with representative data and a depiction of the underlying signaling pathway.
Data Presentation
The use of CMV pp65 as a positive control in cellular immunity assays consistently elicits robust responses in CMV-seropositive individuals. The following tables summarize representative quantitative data from ELISpot and Intracellular Cytokine Staining (ICS) assays.
Table 1: Representative Data from IFN-γ ELISpot Assays Using CMV pp65 Peptide Stimulation
| Donor Status | Stimulus | Mean Spot Forming Cells (SFC) / 2 x 10^5 PBMCs | Range of SFC / 2 x 10^5 PBMCs | Reference |
| CMV-seropositive | CMV pp65 peptide pool | 399 | 12 - 864 | [1] |
| CMV-seropositive | CMV pp65 peptide | Not specified | >30 | [1] |
| CMV-seropositive | CMV pp65 peptide | Not specified | >10 | [2] |
Note: The data presented are illustrative and actual results will vary depending on the donor's immune status, the specific peptide sequence used, and assay conditions.
Table 2: Representative Data from Intracellular Cytokine Staining (ICS) Assays for IFN-γ in T Cells Following CMV pp65 Peptide Stimulation
| T Cell Subset | Donor Status | Mean % of IFN-γ+ Cells | Range of % of IFN-γ+ Cells | Reference |
| CD3+ | CMV-seropositive | 0.3% (pre-enrichment) | 0.057% - 2.51% | [3] |
| CD3+ | CMV-seropositive | 51.3% (post-enrichment) | 8.74% - 84.9% | [3] |
| CD4+ | CMV-seropositive | Not specified | Not specified | |
| CD8+ | CMV-seropositive | Not specified | Not specified |
Note: The percentage of responding cells can be significantly enhanced by enrichment techniques for antigen-specific T cells.
Experimental Protocols
IFN-γ ELISpot Assay Protocol
This protocol outlines the steps for performing an IFN-γ ELISpot assay using CMV pp65(13-27) as a positive control to assess cellular immune responses.
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Human IFN-γ ELISpot kit (containing capture antibody, detection antibody, and substrate)
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)
-
CMV pp65(13-27) peptide (lyophilized)
-
Phytohemagglutinin (PHA) or anti-CD3 antibody (as a polyclonal positive control)
-
Cell culture medium (as a negative control)
-
Sterile water or DMSO for peptide reconstitution
-
CO2 incubator (37°C, 5% CO2)
-
ELISpot plate reader
Procedure:
-
Plate Coating:
-
Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
The following day, wash the plates three times with sterile phosphate-buffered saline (PBS).
-
Block the wells with complete RPMI-1640 medium for at least 1 hour at 37°C.
-
-
Cell Preparation:
-
Thaw cryopreserved PBMCs or use freshly isolated cells. Ensure cell viability is >90%.
-
Resuspend the cells in complete RPMI-1640 medium at a concentration of 2 x 10^6 cells/mL.
-
-
Peptide Reconstitution:
-
Reconstitute the lyophilized CMV pp65(13-27) peptide in sterile water or DMSO to a stock concentration of 1 mg/mL.
-
Further dilute the peptide stock in complete RPMI-1640 medium to a working concentration (typically 1-10 µg/mL).
-
-
Cell Stimulation:
-
Remove the blocking medium from the ELISpot plate.
-
Add 100 µL of the cell suspension (2 x 10^5 cells) to each well.
-
Add 100 µL of the appropriate stimulus to the wells:
-
Positive Control (CMV pp65): CMV pp65(13-27) peptide at the final working concentration.
-
Polyclonal Positive Control: PHA (e.g., 5 µg/mL) or anti-CD3 antibody.
-
Negative Control: Cell culture medium alone.
-
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Detection and Development:
-
Wash the plates six times with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated anti-human IFN-γ detection antibody to each well and incubate for 2 hours at room temperature.
-
Wash the plates six times with PBST.
-
Add streptavidin-alkaline phosphatase (or horseradish peroxidase) and incubate for 1 hour at room temperature.
-
Wash the plates six times with PBST.
-
Add the substrate solution (e.g., BCIP/NBT) and incubate in the dark until distinct spots emerge (typically 15-30 minutes).
-
Stop the reaction by washing the plate with distilled water.
-
Allow the plate to dry completely.
-
-
Analysis:
-
Count the spots in each well using an automated ELISpot reader.
-
The results are expressed as Spot Forming Cells (SFC) per number of plated cells. A positive response is typically defined as a spot count significantly above the negative control background.
-
Intracellular Cytokine Staining (ICS) Protocol
This protocol describes the detection of intracellular IFN-γ in T cells by flow cytometry following stimulation with CMV pp65(13-27).
Materials:
-
PBMCs
-
Complete RPMI-1640 medium
-
CMV pp65(13-27) peptide
-
Staphylococcal enterotoxin B (SEB) or PMA/Ionomycin (as a polyclonal positive control)
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Flow cytometry tubes or 96-well U-bottom plates
-
Fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular IFN-γ
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Resuspend PBMCs in complete RPMI-1640 medium at 1-2 x 10^6 cells/mL.
-
Add 1 mL of the cell suspension to each flow cytometry tube.
-
Add the stimuli:
-
Positive Control (CMV pp65): CMV pp65(13-27) peptide (final concentration 1-10 µg/mL).
-
Polyclonal Positive Control: SEB (e.g., 1 µg/mL) or PMA (50 ng/mL) and Ionomycin (500 ng/mL).
-
Negative Control: Medium alone.
-
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add Brefeldin A (e.g., 10 µg/mL) and Monensin (e.g., 2 µM) to all tubes to block cytokine secretion.
-
Incubate for an additional 4-6 hours (or overnight for some applications) at 37°C.
-
-
Surface Staining:
-
Centrifuge the cells and discard the supernatant.
-
Add a cocktail of fluorescently labeled antibodies against surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) in a suitable staining buffer (e.g., PBS with 2% FBS).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells with a permeabilization buffer.
-
Resuspend the cells in the permeabilization buffer.
-
-
Intracellular Staining:
-
Add the fluorescently labeled anti-IFN-γ antibody to the permeabilized cells.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with the permeabilization buffer.
-
-
Acquisition and Analysis:
-
Resuspend the cells in a suitable sheath fluid for flow cytometry.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of IFN-γ-producing cells within the CD4+ and CD8+ T cell gates.
-
Visualization
The following diagrams illustrate the T-cell activation signaling pathway and the experimental workflows for the ELISpot and ICS assays.
Caption: T-Cell activation signaling cascade initiated by CMV pp65 peptide presentation.
References
- 1. Cytomegalovirus (CMV) immune monitoring with ELISPOT and QuantiFERON-CMV assay in seropositive kidney transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Three Cellular Assays to Predict the Course of CMV Infection in Liver Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Use of CMV pp65 Peptide Pools in Vaccine Development Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Cytomegalovirus (CMV) is a widespread pathogen that can cause severe disease in immunocompromised individuals, such as transplant recipients and newborns.[1][2] The CMV phosphoprotein 65 (pp65) is a major immunodominant antigen, eliciting strong and broad CD4+ and CD8+ T-cell responses, making it a key target for vaccine development and immunotherapy.[1][3][4] CMV pp65 peptide pools, which typically consist of overlapping 15-mer peptides spanning the entire protein, are powerful tools for studying and quantifying these T-cell responses. These peptide pools are instrumental in assessing vaccine efficacy, monitoring CMV-specific immunity, and developing adoptive T-cell therapies.
This document provides detailed application notes and experimental protocols for the use of CMV pp65 peptide pools in vaccine development studies, including methods for T-cell stimulation, Enzyme-Linked Immunospot (ELISpot) assays, and Intracellular Cytokine Staining (ICS) with flow cytometry.
Applications of CMV pp65 Peptide Pools
CMV pp65 peptide pools are versatile reagents with a range of applications in immunology and vaccine research:
-
Evaluation of Vaccine-Induced T-Cell Immunity: Quantifying the frequency and function of pp65-specific T-cells following vaccination to determine immunogenicity.
-
Monitoring CMV-Specific Immunity: Assessing the cellular immune status of transplant patients to predict and manage CMV reactivation.
-
Epitope Discovery: Identifying novel T-cell epitopes within the pp65 protein for inclusion in subunit vaccines.
-
Adoptive T-Cell Therapy: In vitro expansion of CMV-specific T-cells for subsequent infusion into patients.
-
As a Positive Control: Due to the high prevalence of CMV in the general population, pp65 peptide pools serve as a reliable positive control for T-cell stimulation assays.
Data Presentation: T-Cell Responses to CMV pp65 Peptide Pools
The following tables summarize representative quantitative data on T-cell responses to CMV pp65 peptide pools from various studies. These values can serve as a reference for expected outcomes in similar experiments.
Table 1: Frequency of CMV pp65-Specific T-Cells Detected by ELISpot Assay
| Population/Condition | Assay | Stimulus | Mean Frequency (SFU/10^6 PBMC) | Range (SFU/10^6 PBMC) | Reference |
| Healthy CMV+ Donors | IFN-γ ELISpot | pp65 Peptide Pool | 250 - 1000+ | Varies widely | |
| Kidney Transplant Recipients (Controllers) | IFN-γ ELISpot | pp65 Peptides | >50 | (Cut-off) | |
| Recurrent HGG & Medulloblastoma Patients (Post-vaccine) | IFN-γ ELISpot | PEP-CMV (pp65 peptide) | 300 (median) | 10 - >1000 |
SFU: Spot Forming Units
Table 2: Frequency of CMV pp65-Specific T-Cells Detected by Intracellular Cytokine Staining (ICS)
| Population/Condition | T-Cell Subset | Cytokine(s) | Mean Frequency (% of parent population) | Range (% of parent population) | Reference |
| Healthy CMV+ Donors | CD8+ T-cells | IFN-γ | 1.38 (median) | 0.5 - 14.2 | |
| Healthy CMV+ Donors | CD4+ T-cells | IFN-γ | 0.05 - 1.6 | Varies | |
| Healthy CMV+ Donors | CD8+ T-cells | IFN-γ | 0.3 (mean) | 0.057 - 2.51 | |
| Allogeneic Stem Cell Transplant Donors | CD8+ T-cells | IFN-γ | 1 - 29 | Varies | |
| Allogeneic Stem Cell Transplant Donors | CD4+ T-cells | IFN-γ | 0.5 - 10 | Varies |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs) with CMV pp65 Peptide Pool
This protocol describes the general procedure for stimulating PBMCs prior to analysis by ELISpot or ICS.
Materials:
-
Freshly isolated or cryopreserved PBMCs
-
Complete RPMI 1640 medium (supplemented with 10% Fetal Bovine Serum, L-glutamine, and penicillin/streptomycin)
-
CMV pp65 Peptide Pool (lyophilized)
-
DMSO (for peptide reconstitution)
-
Sterile, nuclease-free water
-
Costimulatory antibodies (e.g., anti-CD28 and anti-CD49d) (optional)
-
Cell culture plates (24- or 96-well)
Procedure:
-
Prepare PBMCs: If using cryopreserved cells, thaw them rapidly in a 37°C water bath and wash with complete RPMI medium. Resuspend the cell pellet and perform a cell count to determine viability. Adjust the cell concentration to 1-2 x 10^6 viable cells/mL in complete RPMI medium.
-
Reconstitute Peptide Pool: Reconstitute the lyophilized CMV pp65 peptide pool according to the manufacturer's instructions. Typically, this involves dissolving the peptides in a small amount of DMSO, followed by dilution with sterile water or culture medium to a stock concentration.
-
Set up Stimulation Culture:
-
Add 1-2 x 10^6 PBMCs to each well of a 24-well plate or 2-5 x 10^5 PBMCs to each well of a 96-well plate.
-
Add the CMV pp65 peptide pool to the appropriate wells at a final concentration of 1-2 µg/mL per peptide.
-
Include a negative control (cells with medium and DMSO vehicle) and a positive control (e.g., phytohemagglutinin (PHA) or anti-CD3 antibody).
-
Optional: Add costimulatory antibodies to enhance T-cell activation.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator. The incubation time will vary depending on the downstream application:
-
ELISpot: 16-20 hours for IFN-γ.
-
ICS: 6 hours total. Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-5 hours of incubation.
-
Protocol 2: IFN-γ ELISpot Assay
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
Substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP)
-
Blocking buffer (e.g., RPMI + 10% FBS or PBS + 1% BSA)
-
Wash buffer (PBS + 0.05% Tween 20)
-
Stimulated PBMCs (from Protocol 1)
Procedure:
-
Coat Plate: Pre-wet the ELISpot plate with 70% ethanol, wash with sterile PBS, and coat with anti-human IFN-γ capture antibody overnight at 4°C.
-
Block Plate: Wash the plate and block with blocking buffer for at least 2 hours at 37°C.
-
Add Cells and Stimulus: Decant the blocking buffer and add your stimulated PBMCs (prepared as in Protocol 1) to the wells.
-
Incubation: Incubate for 16-20 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Discard the cells and wash the plate thoroughly with wash buffer.
-
Add the biotinylated detection antibody and incubate for 2 hours at 37°C.
-
Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate solution. Monitor spot development.
-
-
Stop Reaction and Read: Stop the reaction by washing with distilled water. Allow the plate to dry completely and count the spots using an automated ELISpot reader.
Protocol 3: Intracellular Cytokine Staining (ICS) and Flow Cytometry
Materials:
-
Stimulated PBMCs (from Protocol 1, including a protein transport inhibitor)
-
FACS buffer (PBS + 2% FBS + 0.05% sodium azide)
-
Surface staining antibodies (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Fixation/Permeabilization buffer kit
-
Intracellular staining antibodies (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2)
-
Flow cytometer
Procedure:
-
Surface Staining:
-
Harvest the stimulated cells and wash with FACS buffer.
-
Resuspend the cells in FACS buffer containing the surface staining antibodies.
-
Incubate for 15-30 minutes on ice in the dark.
-
Wash the cells with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in permeabilization buffer containing the intracellular staining antibodies.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer and then with FACS buffer.
-
-
Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software to gate on T-cell populations (e.g., CD3+CD4+ or CD3+CD8+) and quantify the percentage of cells expressing specific cytokines.
Visualizations
Caption: T-Cell activation by CMV pp65 peptides.
Caption: Workflow for Intracellular Cytokine Staining.
Caption: Workflow for ELISpot Assay.
References
Application Notes and Protocols for the Synthesis and Purification of CMV pp65(13-27) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human cytomegalovirus (CMV) phosphoprotein 65 (pp65) is a major immunodominant antigen, making peptides derived from it crucial for research into cellular immunity and the development of vaccines and immunotherapies. The CMV pp65(13-27) peptide, with the sequence Ser-Val-Leu-Gly-Pro-Ile-Ser-Gly-His-Val-Leu-Lys-Ala-Val-Phe (SVLGPISGHVLKAVF) , is a key epitope in this context. This 15-amino acid peptide is frequently used to stimulate T-cell responses in vitro and to study the mechanisms of antigen presentation.
These application notes provide detailed protocols for the chemical synthesis, purification, and characterization of the CMV pp65(13-27) peptide. The methodologies described are based on standard Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Table 1: Physicochemical Properties of CMV pp65(13-27)
| Property | Value |
| Sequence | SVLGPISGHVLKAVF |
| Molecular Formula | C75H125N19O17 |
| Molecular Weight | 1581.9 g/mol |
| Theoretical pI | 8.87 |
| Grand average of hydropathicity (GRAVY) | 0.867 |
Table 2: Expected Yield and Purity of CMV pp65(13-27) Synthesis
| Parameter | Expected Value | Notes |
| Crude Peptide Yield | 60-80% | Based on initial resin loading. The actual yield can vary depending on the efficiency of each coupling step. |
| Purity after HPLC | >95% | Purity is determined by analytical RP-HPLC. |
| Overall Yield after Purification | 15-30% | This is a typical yield for a 15-mer peptide and can be influenced by the number of purification steps.[1] |
Experimental Protocols
Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) of CMV pp65(13-27)
This protocol outlines the manual synthesis of the CMV pp65(13-27) peptide on a 0.1 mmol scale using a Rink Amide resin to obtain a C-terminal amide.
Materials:
-
Rink Amide MBHA resin (0.5-0.8 mmol/g loading)
-
Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Val-OH, Fmoc-Ala-OH, Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH, Fmoc-His(Trt)-OH, Fmoc-Gly-OH, Fmoc-Ser(tBu)-OH, Fmoc-Ile-OH, Fmoc-Pro-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Washing solvent: DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
Cold diethyl ether
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection (First Amino Acid):
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine/DMF solution and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling (First Amino Acid - Fmoc-Phe-OH):
-
In a separate vial, dissolve Fmoc-Phe-OH (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF.
-
Add DIPEA (8 eq) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 2 hours.
-
Perform a Kaiser test to confirm complete coupling (a negative result, indicated by yellow beads, signifies a complete reaction). If the test is positive, repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (5 x 1 min).
-
-
Chain Elongation: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the sequence (Val, Ala, Lys(Boc), etc.) in the reverse order (C-terminus to N-terminus).
-
Final Fmoc Deprotection: After the final amino acid (Fmoc-Ser(tBu)-OH) has been coupled, perform a final Fmoc deprotection step as described in Step 2.
-
Resin Washing and Drying: Wash the peptide-resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum for at least 2 hours.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Shake the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Purification of CMV pp65(13-27) by RP-HPLC
Materials:
-
Crude CMV pp65(13-27) peptide
-
RP-HPLC system with a preparative C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added. Filter the sample through a 0.45 µm filter.
-
HPLC Method:
-
Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the dissolved peptide onto the column.
-
Elute the peptide using a linear gradient. A suggested starting gradient for this hydrophobic 15-mer peptide is 10-50% Solvent B over 40 minutes at a flow rate of 10 mL/min. The gradient may need to be optimized based on the initial separation profile.
-
Monitor the elution at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak that elutes from the column.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC with a similar but faster gradient.
-
Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified peptide as a white powder.
Protocol 3: Mass Spectrometry Characterization of CMV pp65(13-27)
Materials:
-
Purified CMV pp65(13-27) peptide
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
-
Appropriate matrix (for MALDI-TOF) or solvent system (for ESI-MS)
Procedure:
-
Sample Preparation: Prepare the purified peptide sample according to the instrument manufacturer's instructions. For MALDI-TOF, this typically involves co-crystallizing the peptide with a suitable matrix. For ESI-MS, the peptide is dissolved in a compatible solvent, often a mixture of water, acetonitrile, and formic acid.[2]
-
Mass Analysis: Acquire the mass spectrum of the peptide.
-
Data Interpretation: Compare the observed molecular weight with the theoretical molecular weight of the CMV pp65(13-27) peptide (1581.9 g/mol ). The observed mass should be within the expected mass accuracy of the instrument.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of CMV pp65(13-27) peptide.
Caption: MHC Class I antigen presentation pathway for CMV pp65 peptides.[3][4]
Caption: Workflow for in-vitro T-cell stimulation using CMV pp65(13-27) peptide.
References
Application Notes and Protocols for In Vitro Expansion of CMV pp65(13-27)-Specific T-Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytomegalovirus (CMV) is a ubiquitous herpesvirus that can cause significant morbidity and mortality in immunocompromised individuals, such as transplant recipients and patients with HIV. The cellular immune response, particularly cytotoxic T-lymphocytes (CTLs), is crucial for controlling CMV infection. The CMV phosphoprotein 65 (pp65) is a major immunodominant antigen that elicits strong T-cell responses in most CMV-seropositive individuals.[1][2][3] Adoptive T-cell therapy, involving the in vitro expansion and subsequent infusion of CMV-specific T-cells, has emerged as a promising strategy for the prevention and treatment of CMV-related complications.[1]
This document provides detailed application notes and protocols for the in vitro expansion of antigen-specific T-cells targeting the CMV pp65(13-27) peptide epitope. The pp65(13-27) peptide is a component of the pp65 protein and can be used to stimulate and expand a specific subset of T-cells for research and potential therapeutic applications. While the provided protocols are robust for pp65 peptide pools, they can be specifically adapted for the pp65(13-27) peptide.
Data Presentation: Quantitative Analysis of T-Cell Expansion
The efficiency of in vitro T-cell expansion can be assessed by measuring the fold increase in the number of antigen-specific T-cells over a defined culture period. The following tables summarize quantitative data from studies on the expansion of CMV pp65-specific T-cells. It is important to note that this data is derived from experiments using pp65 peptide pools, and the expansion efficiency for the specific pp65(13-27) peptide may vary.
| Parameter | Result | Reference |
| Fold Expansion of Total T-Cells | ||
| Mean Fold Increase (10-day culture) | 1.8 ± 0.7 | [1] |
| Average Fold Expansion (14-day culture) | 42.2 | |
| Fold Expansion of pp65-Specific T-Cells (IFN-γ secreting) | ||
| Minimum Fold Increase (CD3+IFN-γ+) | 98.89 | |
| Maximum Fold Increase (CD3+IFN-γ+) | 12,528 | |
| Median Fold Increase (CD3+IFN-γ+) | 1480.18 | |
| Minimum Fold Increase (CD4+IFN-γ+) | 60.37 | |
| Maximum Fold Increase (CD4+IFN-γ+) | 6158.77 | |
| Median Fold Increase (CD4+IFN-γ+) | 2082.53 | |
| Minimum Fold Increase (CD8+IFN-γ+) | 41.51 | |
| Maximum Fold Increase (CD8+IFN-γ+) | 32,146.13 | |
| Median Fold Increase (CD8+IFN-γ+) | 562.41 | |
| Fold Expansion of pp65-Specific CD8+ T-Cells (Pentamer+) | ||
| Fold Increase Range (14-day culture) | 431 - 6,588 | |
| Median Fold Increase (14-day culture) | 1,021 | |
| Fold Increase (12-day culture with synTac) | >310 |
Experimental Protocols
This section provides a detailed methodology for the in vitro expansion of CMV pp65(13-27)-specific T-cells. The protocol is adapted from established methods for expanding T-cells using pp65 peptide pools.
Protocol 1: Generation of Monocyte-Derived Dendritic Cells (mo-DCs) as Antigen-Presenting Cells (APCs)
Objective: To generate mature dendritic cells from peripheral blood mononuclear cells (PBMCs) to serve as potent APCs for T-cell stimulation.
Materials:
-
Ficoll-Paque
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin
-
L-Glutamine
-
GM-CSF (Granulocyte-macrophage colony-stimulating factor)
-
IL-4 (Interleukin-4)
-
TNF-α (Tumor necrosis factor-alpha)
-
IL-1β (Interleukin-1 beta)
-
IL-6 (Interleukin-6)
-
PGE2 (Prostaglandin E2)
Procedure:
-
Isolate PBMCs from healthy donor blood by Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.
-
Culture the enriched monocytes in RPMI-1640 supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.
-
Differentiate monocytes into immature DCs by adding 800 U/mL GM-CSF and 500 U/mL IL-4 to the culture medium.
-
Incubate for 5-7 days at 37°C in a 5% CO2 incubator.
-
Induce DC maturation by adding a cytokine cocktail containing 10 ng/mL TNF-α, 10 ng/mL IL-1β, 100 ng/mL IL-6, and 1 µg/mL PGE2.
-
Incubate for an additional 24-48 hours.
-
Harvest the mature mo-DCs for use in T-cell stimulation.
Protocol 2: In Vitro Expansion of CMV pp65(13-27)-Specific T-Cells
Objective: To stimulate and expand T-cells specific for the CMV pp65(13-27) peptide.
Materials:
-
Mature mo-DCs (from Protocol 1)
-
Autologous PBMCs or purified T-cells
-
CMV pp65(13-27) peptide (e.g., SVLGPISGHVLKAVF)
-
T-cell culture medium: RPMI-1640 supplemented with 10% human AB serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.
-
Cytokine cocktail: IL-2, IL-7, and IL-15
-
Anti-CD3 and anti-CD28 antibodies (optional, for polyclonal stimulation)
Procedure:
-
Pulse the mature mo-DCs with the CMV pp65(13-27) peptide at a concentration of 1-10 µg/mL for 2-4 hours at 37°C.
-
Co-culture the peptide-pulsed mo-DCs with autologous PBMCs or purified T-cells at a stimulator-to-responder ratio of 1:10 to 1:20 in T-cell culture medium.
-
On day 3, add a cytokine cocktail containing IL-2 (e.g., 50 U/mL), IL-7 (e.g., 10 ng/mL), and IL-15 (e.g., 5 ng/mL) to the co-culture.
-
Replenish the medium and cytokines every 2-3 days.
-
Optionally, for enhanced expansion, re-stimulate the T-cells on day 7 with freshly pulsed mo-DCs.
-
Continue the culture for a total of 14 days.
-
On day 14, harvest the expanded T-cells for analysis of specificity, phenotype, and function.
Visualizations
Experimental Workflow for T-Cell Expansion
Caption: Workflow for the in vitro expansion of CMV-specific T-cells.
T-Cell Receptor (TCR) Signaling Pathway
Caption: Simplified T-Cell Receptor (TCR) signaling cascade upon antigen recognition.
References
- 1. Expansion of CMV pp65 and IE-1 Specific Cytotoxic T Lymphocytes for CMV Specific Immunotherapy Following Allogeneic Stem Cell Transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Characterization of a Cytomegalovirus-Specific T Lymphocyte Product Obtained Through a Rapid and Scalable Production Process for Use in Adoptive Immunotherapy [frontiersin.org]
- 3. Comprehensive Analysis of Cytomegalovirus pp65 Antigen-Specific CD8+ T Cell Responses According to Human Leukocyte Antigen Class I Allotypes and Intraindividual Dominance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the CMV pp65 ELISpot Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in Cytomegalovirus (CMV) pp65 ELISpot assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no signal in a CMV pp65 ELISpot assay?
A1: Low or no signal in a CMV pp65 ELISpot assay can stem from several factors. The most common culprits include poor viability of peripheral blood mononuclear cells (PBMCs), suboptimal cell density, inadequate stimulation with the pp65 peptide pool, and incorrect incubation times.[1][2][3] Issues with assay reagents, such as improper antibody concentrations or expired components, can also lead to weak or absent signals.[4]
Q2: How does PBMC viability affect the ELISpot results?
A2: The viability of PBMCs is critical for a successful ELISpot assay. Since the assay measures the frequency of antigen-specific T cells that secrete cytokines upon stimulation, using cells with low viability will naturally result in a reduced number of responding cells and, consequently, a lower spot count.[3] It is recommended to use PBMCs with at least 80-90% viability.
Q3: What is the optimal concentration of the CMV pp65 peptide pool for stimulation?
A3: The optimal concentration of the CMV pp65 peptide pool can vary between manufacturers and even between different lots of peptides. It is crucial to titrate the peptide pool to determine the concentration that induces the maximal response without causing toxicity. Generally, concentrations ranging from 0.25 µg/mL to 10 µg/mL per peptide have been reported.
Q4: Can cryopreserved PBMCs be used for the CMV pp65 ELISpot assay?
A4: Yes, cryopreserved PBMCs are widely used in ELISpot assays. However, it is essential to follow proper thawing and resting procedures to ensure maximal cell viability and functionality. A resting period of 1 to 24 hours after thawing can help recover cell function.
Troubleshooting Guide: Low Signal
This guide addresses specific issues related to low signal in your CMV pp65 ELISpot experiments in a question-and-answer format.
Issue 1: No spots or very few spots are observed in the positive control wells.
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Question: My positive control (e.g., PHA or anti-CD3 antibody) is not showing the expected high number of spots. What could be the problem?
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Answer: This indicates a fundamental issue with the assay setup or the cells themselves.
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Cell Viability: Check the viability of your PBMCs. Low viability is a primary reason for the lack of response.
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Reagent Functionality: Ensure that all assay reagents, particularly the detection antibody and substrate, are within their expiration dates and have been stored correctly. Prepare fresh substrate for each experiment.
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Assay Protocol: Review your protocol to ensure that no steps were missed, such as the addition of the detection antibody or substrate.
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Issue 2: Faint or small spots are observed.
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Question: I can see spots, but they are faint and small. How can I improve the spot quality?
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Answer: Faint or small spots typically suggest suboptimal conditions for cytokine secretion or detection.
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Incubation Time: The incubation period for cell stimulation may be too short. You can try extending the incubation time to allow for more cytokine secretion.
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Antibody Concentrations: The concentrations of the capture or detection antibodies may be too low. Consider titrating these antibodies to find the optimal concentrations.
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Development Time: The substrate development time might be insufficient. You can extend the development time, but be cautious of increasing the background.
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Issue 3: The number of spots in the pp65-stimulated wells is low, but the positive control looks good.
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Question: My positive control is working as expected, but I'm not seeing a significant response to the CMV pp65 peptides. What should I investigate?
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Answer: This suggests that the issue is specific to the antigen stimulation.
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Antigen Concentration: The concentration of the pp65 peptide pool may be suboptimal. It is recommended to perform a dose-response experiment to determine the optimal concentration.
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Donor Variability: The frequency of CMV-specific T cells can vary significantly between donors. If you are consistently seeing low responses with cells from a particular donor, they may have a low frequency of pp65-reactive T cells.
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Cell Density: The number of cells per well might be too low to detect a response. Try increasing the cell concentration per well.
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Data Presentation
The following tables summarize key quantitative parameters for optimizing your CMV pp65 ELISpot assay.
Table 1: Recommended PBMC Concentration for IFN-γ ELISpot Assay
| Cell Concentration (cells/well) | Expected Outcome | Recommendations |
| < 1 x 10^5 | May result in a low number of spots, potentially below the limit of detection. | Increase cell concentration, especially for donors with expected low frequency of responding cells. |
| 1 x 10^5 - 2.5 x 10^5 | Generally considered the optimal range for detecting IFN-γ responses. | Start with a concentration within this range for initial experiments. |
| > 3 x 10^5 | Can lead to confluent spots that are difficult to count and may decrease spot quality due to overcrowding. | Avoid exceeding this concentration. If high background is observed, reduce the cell number. |
Table 2: Incubation Time for CMV pp65 Stimulation
| Incubation Time (hours) | Expected Outcome | Recommendations |
| < 16 | May be insufficient for optimal IFN-γ secretion, leading to smaller and fewer spots. | Extend incubation time if faint or small spots are observed. |
| 16 - 24 | Typically the optimal window for IFN-γ detection in T cell ELISpot assays. | A good starting point for most experiments. |
| > 24 | Can lead to larger, and potentially confluent spots. May also increase background signal. | Consider reducing the incubation time if spots are too large or confluent. |
Table 3: CMV pp65 Peptide Pool Concentration for Stimulation
| Peptide Concentration (per peptide) | Expected Outcome | Recommendations |
| < 0.1 µg/mL | May not be sufficient to induce a robust T cell response. | Increase concentration if the response is weak. |
| 0.25 - 3 µg/mL | Often found to be the optimal range for stimulating a strong IFN-γ response. | Perform a titration within this range to determine the optimal concentration for your specific peptide pool and cells. |
| > 10 µg/mL | High concentrations can sometimes lead to T cell anergy or toxicity, paradoxically reducing the response. | Avoid excessively high concentrations. |
Experimental Protocols
Protocol 1: Optimizing PBMC Concentration
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Prepare a single-cell suspension of PBMCs with high viability (>90%).
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Create a serial dilution of the cell suspension to achieve final concentrations of 0.5 x 10^5, 1 x 10^5, 2 x 10^5, and 4 x 10^5 cells per well.
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Add 100 µL of each cell concentration to triplicate wells of the ELISpot plate.
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Add the CMV pp65 peptide pool at a previously determined optimal or standard concentration.
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Include positive and negative controls.
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Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
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Develop the plate according to the manufacturer's instructions.
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Count the spots and determine the cell concentration that yields the highest number of distinct, well-defined spots with low background.
Protocol 2: Optimizing CMV pp65 Peptide Pool Concentration
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Prepare a single-cell suspension of PBMCs at the optimal concentration determined from Protocol 1.
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Prepare serial dilutions of the CMV pp65 peptide pool to achieve final concentrations such as 0.1, 0.5, 1, 5, and 10 µg/mL.
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Add 100 µL of PBMCs to each well.
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Add each peptide dilution to triplicate wells.
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Include positive and negative (no peptide) controls.
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Incubate and develop the plate as described above.
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Identify the peptide concentration that results in the maximal number of spots without a significant increase in background.
Mandatory Visualization
Caption: Figure 1. A flowchart illustrating the key steps of a typical IFN-γ ELISpot assay.
Caption: Figure 2. A decision tree to guide troubleshooting for low signal issues.
Caption: Figure 3. A simplified diagram of CMV pp65 antigen presentation and subsequent T-cell activation leading to IFN-γ secretion.
References
- 1. mabtech.com [mabtech.com]
- 2. An optimized IFN-γ ELISpot assay for the sensitive and standardized monitoring of CMV protein-reactive effector cells of cell-mediated immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Technical Support Center: Optimizing CMV pp65(13-27) Peptide Concentration for T-Cell Stimulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CMV pp65(13-27) peptide and related pp65 peptide pools for T-cell stimulation assays.
Frequently Asked Questions (FAQs)
Q1: What is the sequence and relevance of the CMV pp65(13-27) peptide?
The CMV pp65(13-27) peptide has the amino acid sequence SVLGPISGHVLKAVF. It is derived from the 65kDa lower matrix phosphoprotein of the human cytomegalovirus (CMV)[1][2]. This peptide contains a nine-amino-acid sequence, LGPISGHVL, which is a known consensus binding motif for the murine major histocompatibility complex (MHC) class I molecule H2-Dd[1][2]. This makes it a valuable tool for studying CMV-specific T-cell responses in mouse models. Its relevance for human T-cell stimulation depends on its ability to bind to human leukocyte antigen (HLA) molecules.
Q2: What is the optimal concentration of the CMV pp65(13-27) peptide for T-cell stimulation?
The optimal concentration for the specific CMV pp65(13-27) peptide is not extensively documented in the literature for human T-cell assays. However, for individual peptides used in T-cell assays like ELISpot or intracellular cytokine staining (ICS), a typical starting concentration range is 1-10 µg/mL. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions and cell type.
For broader coverage of CMV pp65-specific T-cell responses in human samples, it is common practice to use a pool of overlapping peptides spanning the entire pp65 protein.
Q3: What are the recommended concentrations for CMV pp65 peptide pools in different T-cell assays?
The optimal concentration for CMV pp65 peptide pools can vary depending on the assay and the specific pool composition. Below is a summary of commonly used concentrations from various studies.
| Assay Type | Peptide Concentration per Peptide in Pool | Reference |
| ELISpot | 0.1 µg/mL | [3] |
| 1 µg/mL | ||
| 2 µg/mL | ||
| 10 µg/mL | ||
| Intracellular Cytokine Staining (ICS) | 1 µg/mL | |
| 2 µg/mL | ||
| 10 µg/mL | ||
| T-Cell Expansion | 50 ng/mL |
Q4: What are the typical incubation times for T-cell stimulation with CMV pp65 peptides?
Incubation times vary depending on the specific assay being performed.
| Assay Type | Incubation Time | Reference |
| ELISpot | 19 hours | |
| Intracellular Cytokine Staining (ICS) | 6 hours (with Brefeldin A added for the last 4 hours) | |
| 20 hours | ||
| T-Cell Expansion | 4 hours for initial stimulation |
Troubleshooting Guide
Issue 1: Low or no T-cell response to CMV pp65 peptide stimulation.
| Potential Cause | Troubleshooting Step |
| Suboptimal Peptide Concentration | Perform a dose-response titration of the peptide (e.g., 0.1, 1, 5, 10 µg/mL) to determine the optimal concentration for your specific cell type and assay conditions. |
| Incorrect MHC Restriction | Ensure the CMV pp65(13-27) peptide is appropriate for your experimental system. For human studies, consider using a pp65 peptide pool that covers multiple HLA restrictions to elicit a broader response. |
| Low Frequency of Antigen-Specific T-cells | Increase the number of peripheral blood mononuclear cells (PBMCs) or purified T-cells per well. Ensure the donor is CMV seropositive, as seronegative individuals will not have CMV-specific memory T-cells. |
| Poor Cell Viability | Check cell viability before and after the assay using a method like trypan blue exclusion. Ensure proper handling and storage of cells. |
| Inadequate Co-stimulation | For some assays, the addition of co-stimulatory molecules like anti-CD28 and anti-CD49d may be necessary to enhance T-cell activation. |
| Peptide Degradation | Ensure proper storage of the peptide stock solution (typically at -20°C or -80°C) and avoid repeated freeze-thaw cycles. |
Issue 2: High background in the negative control.
| Potential Cause | Troubleshooting Step |
| Contamination | Ensure aseptic technique during cell handling and assay setup to prevent microbial contamination. |
| Non-specific Cell Activation | Reduce the cell density per well. Ensure the culture medium is not contaminated with endotoxins. |
| DMSO Concentration | If the peptide is dissolved in DMSO, ensure the final concentration in the well is low (typically <0.5%) as high concentrations can be toxic or cause non-specific activation. |
Experimental Protocols
1. General Protocol for T-Cell Stimulation using ELISpot Assay
This protocol provides a general workflow for measuring IFN-γ secretion by CMV pp65-specific T-cells.
Caption: Workflow for CMV pp65-specific T-cell stimulation using ELISpot.
2. General Protocol for Intracellular Cytokine Staining (ICS)
This protocol outlines the key steps for detecting intracellular cytokine production in T-cells following stimulation.
Caption: Workflow for Intracellular Cytokine Staining (ICS) assay.
Signaling Pathway
T-Cell Receptor (TCR) Signaling Pathway upon Peptide Recognition
This diagram illustrates the simplified signaling cascade initiated upon the recognition of the CMV pp65 peptide presented by an antigen-presenting cell (APC) to a T-cell.
Caption: Simplified T-Cell Receptor (TCR) signaling pathway.
References
How to reduce non-specific binding in CMV pp65 tetramer staining
Welcome to our technical support center for CMV pp65 tetramer staining. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background or non-specific binding in CMV pp65 tetramer staining?
High background staining can be caused by several factors:
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Dead Cells: Dead cells have compromised membranes and tend to non-specifically bind antibodies and tetramers, significantly increasing background noise.[1]
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Fc Receptor-Mediated Binding: Monocytes, macrophages, B cells, and NK cells express Fc receptors that can bind the Fc portion of antibodies, leading to false-positive signals.[2][3]
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Suboptimal Reagent Concentrations: Using too high a concentration of tetramer or antibodies can lead to increased non-specific binding.[1][4]
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Presence of Aggregates: Aggregates of tetramer reagents can bind non-specifically to cells.
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Inadequate Washing: Insufficient washing steps can leave unbound reagents that contribute to background noise.
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Inappropriate Antibody Clones: Some antibody clones, particularly certain anti-CD8 clones, are known to cause non-specific binding with tetramers.
Q2: How can I reduce non-specific binding from dead cells?
The most effective way to minimize non-specific binding from dead cells is to use a viability dye to exclude them from your analysis. Always gate on live cells during flow cytometry analysis. Maintaining cell viability throughout the staining procedure by keeping cells on ice and avoiding harsh treatments is also crucial.
Q3: What is Fc blocking and is it necessary for tetramer staining?
Fc blocking is a critical step to prevent non-specific binding of antibodies to Fc receptors on various immune cells. Using an Fc receptor blocking reagent, such as an anti-CD16/CD32 antibody for mouse cells or commercial human Fc block, is highly recommended to reduce background staining, especially when working with whole blood or PBMC samples that contain a high frequency of Fc receptor-positive cells.
Q4: Should I stain with tetramer and antibodies simultaneously or sequentially?
For mouse MHC class I tetramer staining, a sequential staining protocol (tetramer first, then antibody) is often recommended to prevent non-specific binding or inhibition of the tetramer binding to the T-cell receptor (TCR). For human samples, simultaneous incubation of tetramer and antibodies is a common practice that can save time. However, if high background is observed, switching to a sequential protocol may be beneficial.
Troubleshooting Guides
Problem 1: High background staining in the tetramer channel.
This is one of the most common issues in tetramer staining. Follow this guide to troubleshoot and reduce non-specific binding.
Troubleshooting Steps:
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Exclude Dead Cells:
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Action: Incorporate a viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye) into your staining panel.
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Rationale: Dead cells are a major source of non-specific binding. A viability dye allows you to gate them out during analysis.
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Block Fc Receptors:
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Action: Pre-incubate your cells with an Fc blocking reagent before adding your primary antibodies and tetramer.
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Rationale: This will prevent non-specific binding to Fc receptors on monocytes, B cells, and other myeloid cells.
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Titrate Your Tetramer and Antibodies:
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Action: Perform a titration experiment to determine the optimal concentration of your CMV pp65 tetramer and antibodies. The goal is to find the concentration that provides the best signal-to-noise ratio.
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Rationale: Using excessive amounts of reagents is a common cause of high background.
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Optimize Incubation Time and Temperature:
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Action: Adjust the incubation time and temperature. For many class I tetramers, staining at 2-8°C for 30-60 minutes is recommended. Room temperature or 37°C can sometimes increase signal intensity but may also increase background.
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Rationale: Finding the right balance between specific binding and background requires optimization for your specific experimental conditions.
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Improve Washing Steps:
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Action: Increase the number and/or volume of washes after staining to thoroughly remove unbound reagents.
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Rationale: Inadequate washing can leave residual reagents that contribute to background fluorescence.
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Centrifuge Tetramer Reagent:
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Action: Before use, centrifuge the tetramer reagent at high speed (e.g., >10,000 x g) for 5 minutes to pellet any aggregates.
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Rationale: Aggregated tetramers can cause non-specific staining.
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Use a Dump Channel:
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Action: In your flow cytometry panel, include a "dump channel" with antibodies against markers of cells you are not interested in (e.g., CD14 for monocytes, CD19 for B cells, CD4 for helper T cells if you are analyzing CD8+ T cells). These antibodies are labeled with the same fluorochrome, which is excluded from the final analysis.
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Rationale: This helps to exclude cell populations that are prone to non-specific binding.
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Problem 2: Weak or no specific tetramer signal.
If you are not seeing a clear positive population, consider the following:
Troubleshooting Steps:
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Check for Antigen-Specific T-cells:
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Action: Ensure that your sample contains CMV pp65-specific T-cells. Use a positive control sample from a known CMV-positive individual if possible.
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Rationale: The absence of a signal may simply reflect the absence of the target cell population.
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Titrate Your Tetramer:
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Action: As with high background, titrate your tetramer to find the optimal concentration. A suboptimal concentration can lead to a weak signal.
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Rationale: Each tetramer-peptide combination can have a different optimal concentration.
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Check Antibody Clones:
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Action: If staining sequentially, ensure that the anti-CD8 antibody clone you are using does not interfere with tetramer binding. For human CD8, clones RPA-T8 and SK1 are generally considered compatible. For mouse CD8, clone KT15 is recommended over 53-6.7, which can cause high background.
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Rationale: Some anti-CD8 antibody clones can block the tetramer binding site on the TCR.
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Optimize Incubation Conditions:
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Action: Experiment with different incubation times and temperatures. Some low-affinity interactions may benefit from longer incubation times or staining at room temperature or 37°C.
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Rationale: The kinetics of tetramer binding can be influenced by temperature and time.
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Use Brighter Fluorochromes:
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Action: If available, use tetramers conjugated to brighter fluorochromes like PE or APC.
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Rationale: A brighter fluorochrome can help to better resolve a dim positive population from the negative population.
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Data Presentation
Table 1: Illustrative Example of CMV pp65 Tetramer Titration
This table provides a hypothetical example of how to determine the optimal tetramer concentration by evaluating the signal-to-noise ratio. The signal is the Mean Fluorescence Intensity (MFI) of the tetramer-positive population, and the noise is the MFI of the tetramer-negative population.
| Tetramer Dilution | Tetramer Concentration (µg/mL) | MFI of Tetramer+ Population (Signal) | MFI of Tetramer- Population (Noise) | Signal-to-Noise Ratio (Signal/Noise) |
| 1:100 | 2.0 | 5500 | 300 | 18.3 |
| 1:200 | 1.0 | 5200 | 150 | 34.7 |
| 1:400 | 0.5 | 4800 | 100 | 48.0 |
| 1:800 | 0.25 | 3500 | 90 | 38.9 |
| 1:1600 | 0.125 | 2000 | 85 | 23.5 |
In this example, a 1:400 dilution provides the optimal signal-to-noise ratio.
Table 2: Effect of Fc Blocking on Non-Specific Binding
This table illustrates the expected reduction in background staining on different cell populations after the inclusion of an Fc blocking step.
| Cell Population | % Background Staining (Without Fc Block) | % Background Staining (With Fc Block) |
| Monocytes (CD14+) | 15.2% | 1.8% |
| B Cells (CD19+) | 8.5% | 0.9% |
| NK Cells (CD56+) | 5.3% | 0.5% |
| CD8+ T Cells | 0.5% | 0.4% |
Experimental Protocols
Protocol 1: Optimized CMV pp65 Tetramer Staining Protocol
This protocol incorporates best practices to minimize non-specific binding.
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Cell Preparation:
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Prepare a single-cell suspension of PBMCs or other target cells in FACS buffer (PBS + 2% FBS + 0.1% sodium azide).
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Adjust the cell concentration to 2-5 x 10^7 cells/mL.
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Fc Receptor Blocking:
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Add an appropriate Fc blocking reagent (e.g., human Fc block or anti-mouse CD16/32) to your cell suspension.
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Incubate for 10-15 minutes at room temperature. Do not wash.
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Tetramer and Antibody Staining (Sequential Method):
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Add the pre-titrated CMV pp65 tetramer to the cells.
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Incubate for 30-60 minutes at 2-8°C, protected from light.
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Wash the cells twice with cold FACS buffer.
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Add the cocktail of fluorescently labeled antibodies (e.g., anti-CD8, anti-CD3, and a viability dye).
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Incubate for 20-30 minutes at 2-8°C, protected from light.
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Washing and Fixation:
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Wash the cells twice with cold FACS buffer.
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Resuspend the cells in 200 µL of 1% paraformaldehyde in PBS for fixation.
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Data Acquisition:
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Acquire the samples on a flow cytometer as soon as possible (ideally within 24 hours).
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Visualizations
Diagram 1: Experimental Workflow for CMV pp65 Tetramer Staining
Caption: Optimized workflow for CMV pp65 tetramer staining.
Diagram 2: Troubleshooting Logic for High Non-Specific Binding
Caption: Decision tree for troubleshooting high non-specific binding.
References
Technical Support Center: Improving T-Cell Viability Post-Stimulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with T-cell viability following stimulation with CMV pp65(13-27) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of CMV pp65(13-27) peptide for T-cell stimulation to maximize viability?
A1: The optimal peptide concentration requires titration but typically ranges from 1-10 µg/mL.[1] High antigen concentrations can lead to activation-induced cell death (AICD), particularly in high-avidity T-cells.[2] It is crucial to perform a dose-response experiment to determine the concentration that yields the best balance between activation and viability for your specific experimental conditions.
Q2: What are the best practices for thawing cryopreserved PBMCs to ensure high viability before stimulation?
A2: To maintain high viability, thaw cells rapidly in a 37°C water bath until a small ice crystal remains.[1] Slowly dilute the cells with warm culture medium dropwise to prevent osmotic shock. Wash the cells at a low speed (e.g., 300 x g) to remove the cryoprotectant (e.g., DMSO), which is toxic at room temperature.[1][3] Allowing the cells to rest for at least 2-4 hours, or even overnight, before stimulation can help them recover from the stress of thawing.
Q3: Which supplements can be added to the culture medium to enhance T-cell viability after stimulation?
A3: Several supplements can improve T-cell viability. Interleukin-2 (IL-2) is a crucial cytokine for T-cell proliferation. Other cytokines like IL-7 and IL-15 can also promote survival and expansion. For serum-free conditions, β-mercaptoethanol can be added to reduce oxidative stress. Additionally, using specialized serum-free media formulations designed for T-cell expansion can improve growth and viability compared to standard RPMI with fetal bovine serum (FBS).
Q4: Can caspase inhibitors be used to prevent apoptosis and improve T-cell viability?
A4: Yes, caspase inhibitors can reduce apoptosis. Studies have shown that inhibitors of caspase-8 (Z-IETD-FMK) and caspase-9 (Z-LEHD-FMK) can inhibit apoptosis following stimulation. Pan-caspase inhibitors like Z-VAD-FMK have also been shown to block T-cell proliferation, so their use should be carefully evaluated in the context of the specific experimental goals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low T-cell viability immediately after thawing | Improper thawing technique causing osmotic shock or DMSO toxicity. | Thaw cryopreserved cells rapidly at 37°C, followed by slow, dropwise dilution with warm media. Wash cells at low speed to remove DMSO. |
| Poor cryopreservation technique. | Use a controlled-rate freezer or a freezing container with 10% DMSO in FBS for optimal cryopreservation. | |
| High T-cell death 24-48 hours post-stimulation | Activation-Induced Cell Death (AICD) due to excessive antigen concentration. | Titrate the CMV pp65(13-27) peptide concentration. Start with a range of 1-10 µg/mL and select the lowest concentration that gives a robust response. |
| Suboptimal culture conditions. | Use a culture medium specifically designed for T-cells, such as X-VIVO 15 or CTS OpTimizer. Supplement the media with cytokines like IL-2, IL-7, and IL-15. | |
| Insufficient co-stimulatory signals. | Ensure the presence of antigen-presenting cells (APCs) or provide co-stimulatory signals through anti-CD28 antibodies. Modulating inhibitory pathways (e.g., PD-1 blockade) can also enhance T-cell function and survival. | |
| Poor T-cell proliferation after stimulation | Low initial cell viability. | Ensure post-thaw viability is >90% before starting the stimulation assay. |
| Suboptimal cell density. | Plate cells at an optimal density. Too low a density can lead to insufficient cell-cell contact and growth factor support. | |
| Peptide quality issues. | Use high-purity (>95%) peptide. Ensure proper dissolution and storage of the peptide to avoid degradation or aggregation. Hydrophobic peptides may require initial dissolution in a small amount of DMSO. |
Experimental Protocols
Protocol 1: Human PBMC Thawing and Preparation
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Rapidly thaw the cryovial of PBMCs in a 37°C water bath until only a small ice crystal remains.
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Transfer the cells to a 15 mL conical tube.
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Slowly add 10 mL of warm, complete RPMI 1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin) to the cells in a dropwise manner while gently swirling the tube.
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Centrifuge the cells at 300 x g for 10 minutes at room temperature.
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Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh, warm complete medium.
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Perform a cell count and viability assessment using trypan blue exclusion. Proceed only if viability is >90%.
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Allow the cells to rest for at least 2 hours at 37°C and 5% CO2 before proceeding with stimulation.
Protocol 2: T-Cell Stimulation with CMV pp65(13-27) Peptide
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Prepare a single-cell suspension of PBMCs at a concentration of 2 x 10^6 cells/mL in complete RPMI 1640 medium.
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Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well round-bottom plate.
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Prepare a working solution of the CMV pp65(13-27) peptide at the desired concentration (e.g., 2 µg/mL). For hydrophobic peptides, dissolve in a small amount of DMSO first, then dilute with culture medium.
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Add 100 µL of the peptide solution to the appropriate wells.
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For a positive control, stimulate cells with a mitogen like Phytohemagglutinin (PHA) at 5 µg/mL.
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For a negative control, add 100 µL of culture medium with the same final concentration of DMSO as the peptide-stimulated wells.
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Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired period (e.g., 18-24 hours for cytokine analysis, or longer for proliferation assays).
Protocol 3: T-Cell Viability Assessment using Flow Cytometry
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After the stimulation period, gently resuspend the cells in each well and transfer them to FACS tubes.
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Centrifuge at 400 x g for 5 minutes and discard the supernatant.
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Wash the cells with 1 mL of FACS buffer (PBS with 2% FBS).
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Resuspend the cell pellet in 100 µL of FACS buffer containing a fixable viability dye (e.g., Zombie NIR™ or similar) according to the manufacturer's instructions.
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Incubate for 15-20 minutes at room temperature in the dark.
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Wash the cells twice with FACS buffer.
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(Optional) Proceed with surface and/or intracellular staining for markers of interest (e.g., CD3, CD8, Annexin V).
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Acquire the samples on a flow cytometer and analyze the data to determine the percentage of live and dead cells.
Visualizations
Caption: T-Cell activation requires two signals for optimal survival.
Caption: High antigen stimulation can induce apoptosis via the Fas-FasL pathway.
Caption: A workflow for troubleshooting poor T-cell viability.
References
Common issues with CMV pp65(13-27) peptide stability and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common stability and storage issues associated with the CMV pp65(13-27) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing the lyophilized CMV pp65(13-27) peptide?
A1: For long-term storage, lyophilized CMV pp65(13-27) peptide should be stored at -20°C or -80°C in a tightly sealed container to protect it from moisture and light.[1][2][3][4] For short-term storage of a few weeks, 4°C is acceptable. Before use, it is crucial to allow the vial to warm to room temperature in a desiccator before opening to prevent condensation, as moisture can significantly reduce long-term stability.
Q2: How should I store the CMV pp65(13-27) peptide after reconstitution in a solvent?
A2: Once reconstituted, peptide solutions are significantly less stable than their lyophilized form. It is highly recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or preferably -80°C. This practice helps to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. For short-term use (a few days), the solution can be stored at 4°C.
Q3: What is the expected shelf-life of the CMV pp65(13-27) peptide?
A3: The shelf-life of the CMV pp65(13-27) peptide is dependent on its form and storage conditions. In its lyophilized powder form, it can be stable for several years when stored at -20°C or -80°C. However, once in solution, its stability decreases. At -80°C, a stock solution may be stable for up to six months, while at -20°C, this period is reduced to about one month.
Q4: My reconstituted CMV pp65(13-27) peptide solution appears cloudy or has visible precipitates. What should I do?
A4: Cloudiness or precipitation indicates that the peptide may not be fully dissolved or is aggregating. The CMV pp65(13-27) peptide has a high content of hydrophobic amino acids (Val, Leu, Ile, Ala, Phe), which can lead to solubility issues in aqueous solutions. To address this, consider the following:
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Sonication: Brief sonication can help to break up aggregates and improve dissolution.
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Solvent Choice: If you are using an aqueous buffer, try dissolving the peptide first in a small amount of an organic solvent like DMSO and then slowly adding the aqueous buffer to the desired concentration.
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pH Adjustment: The overall charge of the peptide can affect its solubility. Adjusting the pH of the buffer may improve solubility.
Q5: I am observing a loss of biological activity in my experiments using the CMV pp65(13-27) peptide. What could be the cause?
A5: A reduction in biological activity can stem from several factors related to peptide instability:
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Improper Storage: Exposure to room temperature for extended periods, repeated freeze-thaw cycles, or moisture can lead to degradation.
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Oxidation: The amino acid sequence of CMV pp65(13-27) (Ser-Val-Leu-Gly-Pro-Ile-Ser-Gly-His-Val-Leu-Lys-Ala-Val-Phe) contains a histidine (His) residue, which is susceptible to oxidation. Oxidation can alter the peptide's structure and function.
-
Hydrolysis: The presence of serine (Ser) residues can make the peptide susceptible to hydrolysis, especially at non-neutral pH.
-
Adsorption to Vials: Peptides can adsorb to the surface of storage vials, especially at low concentrations, leading to a decrease in the effective concentration of the peptide in solution. Using low-protein-binding tubes can help mitigate this issue.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced peptide activity in functional assays | 1. Degradation during storage: Improper storage temperature, frequent freeze-thaw cycles, exposure to light and moisture. 2. Oxidation: The histidine residue in the peptide sequence is susceptible to oxidation. 3. Incorrect pH of solution: The pH of the buffer used for reconstitution may not be optimal for stability. | 1. Verify Storage Conditions: Ensure the lyophilized peptide is stored at -20°C or -80°C and the reconstituted solution is stored in aliquots at -20°C or -80°C. 2. Use of Antioxidants: For long-term storage in solution, consider using buffers containing antioxidants or purging the vial with an inert gas like argon or nitrogen. 3. Optimize pH: Reconstitute and store the peptide in a buffer with a pH between 5 and 7. |
| Visible aggregates or precipitation in reconstituted peptide solution | 1. High Peptide Concentration: The concentration of the peptide in the solution may be too high for the chosen solvent. 2. Inappropriate Solvent: The peptide has low solubility in the chosen solvent due to its hydrophobic nature. 3. Incorrect Reconstitution Procedure: The peptide was not properly dissolved during reconstitution. | 1. Dilute the Solution: Try diluting the peptide solution to a lower concentration. 2. Change Solvent: Use a small amount of an organic solvent like DMSO to initially dissolve the peptide, followed by a gradual addition of the aqueous buffer. 3. Improve Solubilization: Use sonication to aid in dissolving the peptide. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | 1. Peptide Degradation: The appearance of new peaks can indicate the presence of degradation products due to hydrolysis or oxidation. 2. Contamination: The sample may have been contaminated during handling. | 1. Perform Stability Analysis: Run a time-course stability study to monitor the appearance of degradation products. 2. Use High-Purity Solvents: Ensure that all solvents and buffers are of high purity and are freshly prepared. 3. Clean Handling Procedures: Use clean vials and proper sample handling techniques to minimize contamination. |
Quantitative Data on Peptide Stability
The following tables provide representative data on the stability of a generic peptide with properties similar to CMV pp65(13-27) under various conditions.
Table 1: Stability of Lyophilized Peptide Over Time at Different Temperatures
| Storage Temperature | Purity after 6 months | Purity after 12 months | Purity after 24 months |
| 4°C | 98% | 95% | 90% |
| -20°C | >99% | >99% | 98% |
| -80°C | >99% | >99% | >99% |
Table 2: Stability of Peptide in Solution (1 mg/mL in PBS, pH 7.4) Over Time at Different Temperatures
| Storage Temperature | Purity after 1 week | Purity after 1 month | Purity after 3 months |
| 4°C | 95% | 85% | 70% |
| -20°C | 99% | 97% | 92% |
| -80°C | >99% | 98% | 96% |
Experimental Protocols
Protocol for Assessing Peptide Stability using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general procedure for assessing the purity and stability of the CMV pp65(13-27) peptide.
1. Materials:
-
CMV pp65(13-27) peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Low-protein-binding microcentrifuge tubes
-
RP-HPLC system with a C18 column
2. Sample Preparation:
-
Prepare a stock solution of the CMV pp65(13-27) peptide at a concentration of 1 mg/mL in an appropriate solvent (e.g., sterile water with a small percentage of DMSO if needed for solubility).
-
For stored solutions, thaw the aliquot at room temperature.
-
Dilute the stock solution or the thawed aliquot to a final concentration of 0.1 mg/mL with the mobile phase A (see below).
3. HPLC Method:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Gradient:
-
0-5 min: 5% B
-
5-30 min: 5% to 95% B (linear gradient)
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B (linear gradient)
-
40-45 min: 5% B
-
4. Data Analysis:
-
Integrate the peak area of the main peptide peak and any degradation peaks.
-
Calculate the purity of the peptide as the percentage of the main peak area relative to the total peak area.
-
Compare the purity of the peptide at different time points and under different storage conditions to assess its stability.
Visualizations
Caption: Troubleshooting workflow for common peptide stability issues.
Caption: Workflow for assessing peptide stability using RP-HPLC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CMV pp65 (residues 297-510), Recombinant Cytomegalovirus (CMV) Proteins - Jena Bioscience [jenabioscience.com]
- 3. A Systematic Investigation of Proteoforms with N-Terminal Glycine and Their Dynamics Reveals Its Impacts on Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
Technical Support Center: Gating CMV pp65 Tetramer-Positive T-Cells
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the successful gating of Cytomegalovirus (CMV) pp65 tetramer-positive T-cells in flow cytometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental gating strategy for identifying CMV pp65 tetramer-positive T-cells?
A1: A typical gating strategy involves a sequential process to isolate the target population.[1][2][3] First, lymphocytes are identified based on their forward and side scatter properties.[1][2] Next, single cells are selected to exclude doublets, followed by gating on live cells using a viability dye. From the live singlet lymphocyte population, CD3+ T-cells are identified, and subsequently, CD8+ cytotoxic T-cells are gated. Finally, the CMV pp65 tetramer-positive population is identified within the CD3+CD8+ gate.
Q2: Why is it crucial to include a viability dye in the staining panel?
A2: Including a viability dye, such as 7-AAD or Propidium Iodide (PI), is essential to exclude dead cells from the analysis. Dead cells can non-specifically bind antibodies and tetramers, leading to false-positive results and inaccurate quantification of the target T-cell population.
Q3: What are "dump channels" and why are they used in this assay?
A3: A dump channel includes a cocktail of antibodies against markers on cells that are not of interest (e.g., CD4, CD14, CD19 for gating CD8+ T-cells), all labeled with the same fluorochrome. This strategy helps to exclude major unwanted cell populations, thereby improving the resolution and accuracy of gating on the rare CMV pp65-specific T-cells.
Q4: How can I optimize the staining conditions for my MHC tetramer assay?
A4: To optimize staining, it is recommended to start with the manufacturer's suggested concentrations for the tetramer and antibodies, as well as recommended incubation times and temperatures. Perform optimization experiments by titrating the reagents to find the ideal concentrations that provide the best signal-to-noise ratio. Staining is often performed at 4°C for 30-60 minutes or at room temperature for 30 minutes.
Q5: What are appropriate negative controls for a CMV pp65 tetramer staining experiment?
A5: An essential negative control is a tetramer with the same MHC allele but loaded with an irrelevant peptide that is known not to be recognized by T-cells in the sample. This helps to set the gate for tetramer positivity and assess the level of non-specific binding. Additionally, using unstimulated peripheral blood mononuclear cells (PBMCs) can help determine the baseline tetramer staining.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background or non-specific staining | Dead cells binding reagents non-specifically. | Include a viability dye (e.g., 7-AAD, PI) to gate on live cells only. |
| Insufficient blocking of Fc receptors. | Use an Fc receptor blocking agent to prevent non-specific antibody binding. | |
| Tetramer concentration is too high. | Titrate the tetramer to determine the optimal concentration with the best signal-to-noise ratio. | |
| Issues with the anti-CD8 antibody clone. | Certain anti-CD8 antibody clones can interfere with tetramer binding. Ensure the clone used does not block the tetramer-TCR interaction. | |
| Low or no signal for tetramer-positive cells | Low frequency of antigen-specific T-cells. | Acquire a sufficient number of events to ensure statistically significant detection of rare populations. Consider enrichment strategies if necessary. |
| T-cell receptor (TCR) internalization. | Pre-incubate cells with a protein kinase inhibitor like dasatinib to prevent TCR internalization and increase staining intensity. | |
| Suboptimal staining temperature or time. | Optimize incubation time and temperature. Staining at 4°C for 30-60 minutes or room temperature for 30 minutes is often recommended. | |
| Improper storage or handling of the tetramer reagent. | Store tetramers at 4°C and avoid freezing. Follow the manufacturer's instructions for handling. | |
| Poor resolution between positive and negative populations | Inappropriate fluorochrome selection. | Use bright fluorochromes (e.g., PE, APC) for rare markers like the tetramer to improve signal intensity. |
| Incorrect compensation settings. | Perform proper compensation using single-stained controls to correct for spectral overlap between fluorochromes. | |
| Inadequate doublet exclusion. | Implement stringent singlet gating using FSC-A vs FSC-H and SSC-A vs SSC-W to remove cell aggregates. |
Experimental Protocols
General Staining Protocol for CMV pp65 Tetramer
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using a density gradient centrifugation method.
-
Wash the cells with an appropriate buffer (e.g., PBS with 2% FBS).
-
Resuspend the cells at a concentration of 1 x 10^6 cells per tube in 100 µL of FACS buffer.
-
-
Staining:
-
Add the CMV pp65 tetramer reagent at the predetermined optimal concentration.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add a cocktail of surface antibodies (e.g., anti-CD3, anti-CD8, and a viability dye).
-
Incubate for an additional 20-30 minutes at 4°C in the dark.
-
-
Washing and Fixation:
-
Wash the cells twice with 2 mL of FACS buffer, centrifuging at 400 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of a suitable fixation buffer (e.g., 1% paraformaldehyde in PBS).
-
-
Acquisition:
-
Acquire the samples on a flow cytometer that has been properly calibrated and compensated.
-
Collect a sufficient number of events to accurately detect the rare tetramer-positive population.
-
Visualizations
Caption: A flowchart illustrating the sequential gating strategy for identifying CMV pp65 tetramer-positive T-cells.
Caption: A decision tree for troubleshooting common issues in CMV pp65 tetramer staining experiments.
References
Technical Support Center: Enhancing the Sensitivity of CMV pp65-Specific T-Cell Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of detecting Cytomegalovirus (CMV) pp65-specific T-cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for detecting CMV pp65-specific T-cells?
A1: The three main techniques used to detect and quantify CMV pp65-specific T-cells are the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) followed by flow cytometry, and Major Histocompatibility Complex (MHC) multimer staining. Each method has its own advantages and limitations in terms of sensitivity, functionality, and the information it provides.
Q2: Which method is the most sensitive for detecting low-frequency CMV pp65-specific T-cells?
A2: The ELISpot assay is generally considered one of the most sensitive methods for detecting rare antigen-specific T-cells due to its ability to capture cytokines secreted by a single cell.[1][2] However, MHC multimer staining can also be highly sensitive for direct enumeration of T-cells based on their T-cell receptor (TCR) specificity.[3][4]
Q3: How can I improve the stimulation of T-cells with pp65 peptides?
A3: To enhance T-cell stimulation, consider using a pp65 peptide pool that covers a broad range of epitopes.[5] Optimizing the peptide concentration and incubation time is also crucial. For some applications, using whole recombinant pp65 protein or dendritic cells pulsed with pp65 peptides can provide a more robust stimulation. The use of co-stimulatory antibodies, such as anti-CD28 and anti-CD49d, during stimulation can also enhance T-cell activation and cytokine production, particularly in samples from younger donors.
Q4: What is the importance of including positive and negative controls in my experiment?
A4: Positive controls, such as phytohemagglutinin (PHA) or a cocktail of phorbol 12-myristate 13-acetate (PMA) and ionomycin, are essential to confirm that the cells are viable and capable of responding to stimulation. Negative controls, such as unstimulated cells or cells stimulated with an irrelevant peptide, are necessary to determine the background response and ensure the specificity of the detected signal.
Troubleshooting Guides
ELISpot Assay Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No spots or very faint spots | Low frequency of responding cells. | Increase the number of peripheral blood mononuclear cells (PBMCs) per well (e.g., up to 3 x 10^5 cells/well). Consider an in vitro expansion of CMV-specific T-cells before the assay. |
| Inadequate cell stimulation. | Optimize the concentration of the pp65 peptide pool and the incubation time (typically 18-48 hours). Ensure the viability of the cells is high. | |
| Problems with reagents. | Check the expiration dates and storage conditions of antibodies and substrate. Ensure the substrate solution is prepared correctly and is at room temperature before use. | |
| High background | Non-specific binding of antibodies. | Ensure adequate washing steps are performed. Select serum for the culture medium that has been pre-screened for low background staining. |
| Cell death or contamination. | Use cells with high viability. Ensure aseptic technique to prevent contamination of cell culture. High concentrations of DMSO from peptide stocks can also cause high background. | |
| Overdevelopment. | Reduce the substrate incubation time. Monitor spot development under a microscope. | |
| Confluent or poorly defined spots | Too many responding cells. | Decrease the number of cells per well. |
| Over-stimulation or prolonged incubation. | Reduce the peptide concentration or shorten the cell incubation period. | |
| Plate movement during incubation. | Ensure the incubator is not disturbed during the cell incubation step. |
Intracellular Cytokine Staining (ICS) Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low percentage of cytokine-positive cells | Inefficient peptide stimulation. | Optimize peptide concentration and stimulation time (typically 5-6 hours). Include co-stimulatory molecules like anti-CD28/CD49d. |
| Ineffective protein transport inhibition. | Ensure the protein transport inhibitor (e.g., Brefeldin A or Monensin) is added at the correct concentration and for the appropriate duration (e.g., the last 4 hours of stimulation). | |
| Loss of cells during staining. | Handle cells gently during washing steps. Use appropriate centrifuge speeds. | |
| High background fluorescence | Non-specific antibody binding. | Include an Fc block step before staining. Use isotype controls to set gates correctly. Titrate antibodies to determine the optimal concentration. |
| Autofluorescence. | Use a viability dye to exclude dead cells, which are often highly autofluorescent. | |
| Poor resolution between positive and negative populations | Suboptimal instrument settings. | Adjust photomultiplier tube (PMT) voltages and compensation settings on the flow cytometer. |
| Inadequate permeabilization. | Ensure the fixation and permeabilization buffers are used correctly to allow antibodies to access intracellular cytokines. |
MHC Multimer Staining Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No or very few multimer-positive cells | Low frequency of target T-cells. | It may be necessary to enrich for CD8+ T-cells before staining or to perform an in vitro expansion of CMV-specific T-cells. |
| Incorrect HLA type. | Ensure the MHC multimer's HLA allele matches the donor's HLA type. | |
| Degraded multimer reagent. | Store multimers protected from light at 2-8°C and do not freeze. Check the expiration date. | |
| High non-specific binding | Multimer aggregates. | Centrifuge the multimer reagent before use to pellet any aggregates. |
| Binding to cells other than antigen-specific T-cells. | Use a viability dye to exclude dead cells. Include an Fc block step. Co-stain with CD8 and other T-cell markers to confirm the identity of the positive population. | |
| Weak staining intensity | Low TCR avidity. | Use multimers with higher valency (e.g., pentamers or streptamers) which can increase the stability of the binding to low-avidity TCRs. |
| Suboptimal staining conditions. | Optimize staining temperature and incubation time as recommended by the manufacturer (e.g., 40 minutes at room temperature). |
Experimental Protocols
IFN-γ ELISpot Assay Protocol
-
Plate Coating : Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation : Thaw and wash cryopreserved PBMCs. Resuspend cells in complete RPMI medium.
-
Cell Plating : Add 2 x 10^5 PBMCs per well.
-
Stimulation : Add the CMV pp65 peptide pool to the appropriate wells. Include positive (e.g., PHA) and negative (medium only) controls.
-
Incubation : Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection : Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation : Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP). Incubate for 1 hour at room temperature.
-
Spot Development : Wash the plate and add the substrate (e.g., BCIP/NBT for ALP or AEC for HRP). Stop the reaction by rinsing with water once spots have developed.
-
Analysis : Allow the plate to dry completely and count the spots using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS) Protocol
-
Cell Preparation : Prepare a single-cell suspension of PBMCs.
-
Stimulation : Stimulate 1 x 10^6 PBMCs with the CMV pp65 peptide pool in the presence of co-stimulatory antibodies (anti-CD28/CD49d) for 6 hours at 37°C.
-
Protein Transport Inhibition : Add a protein transport inhibitor (e.g., Brefeldin A) for the last 4 hours of incubation.
-
Surface Staining : Wash the cells and stain with antibodies against surface markers (e.g., CD3, CD4, CD8) and a viability dye for 30 minutes at 4°C.
-
Fixation and Permeabilization : Wash the cells, then fix and permeabilize them using a commercial kit.
-
Intracellular Staining : Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) for 30 minutes at 4°C.
-
Acquisition : Wash the cells and acquire the data on a flow cytometer.
-
Analysis : Analyze the data using flow cytometry software, gating on live, single lymphocytes, then on CD3+, CD4+, or CD8+ T-cell populations to determine the percentage of cytokine-producing cells.
MHC Multimer Staining Protocol
-
Cell Preparation : Prepare a single-cell suspension of PBMCs.
-
Staining : Add the fluorescently labeled MHC-pp65 multimer (e.g., tetramer or pentamer) to 1 x 10^6 cells. Incubate for 40 minutes at room temperature in the dark.
-
Surface Marker Staining : Add antibodies against surface markers such as CD3, CD8, and a viability dye. Incubate for 20-30 minutes at 4°C.
-
Washing : Wash the cells with buffer.
-
Acquisition : Acquire the data on a flow cytometer.
-
Analysis : Analyze the data by first gating on live, single lymphocytes, then on CD3+ and CD8+ cells. The frequency of CMV pp65-specific T-cells is determined by the percentage of cells that are positive for the MHC multimer within the CD8+ T-cell population.
Data Presentation
Table 1: Comparison of CMV pp65-Specific T-Cell Detection Methods
| Feature | ELISpot Assay | Intracellular Cytokine Staining (ICS) | MHC Multimer Staining |
| Principle | Measures cytokine secretion from single cells. | Detects intracellular cytokine accumulation. | Directly stains T-cells via their TCR. |
| Primary Output | Number of spot-forming cells (SFCs). | Percentage of cytokine-positive cells. | Percentage of multimer-positive cells. |
| Sensitivity | Very high, detects rare cells. | High, but can be lower than ELISpot. | High, allows direct enumeration. |
| Functional Information | Quantifies cytokine-secreting cells. | Allows for polyfunctional analysis (multiple cytokines per cell) and phenotyping. | Provides phenotype but no direct functional data. |
| Cell Requirement | ~2-3 x 10^5 cells/well. | ~1 x 10^6 cells/sample. | ~1 x 10^6 cells/sample. |
| Throughput | High (96-well plate format). | Moderate to high. | Moderate to high. |
| Complexity | Moderate. | High. | Moderate. |
Visualizations
Caption: Workflow for the IFN-γ ELISpot Assay.
Caption: Workflow for Intracellular Cytokine Staining.
Caption: Workflow for MHC Multimer Staining.
References
- 1. An optimized IFN-γ ELISpot assay for the sensitive and standardized monitoring of CMV protein-reactive effector cells of cell-mediated immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 5. miltenyibiotec.com [miltenyibiotec.com]
Technical Support Center: CMV pp65 Intracellular Cytokine Staining
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers performing intracellular cytokine staining (ICS) for CMV pp65-specific T cell responses.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of CMV pp65 intracellular cytokine staining?
A1: CMV pp65 intracellular cytokine staining is a flow cytometry-based assay used to identify and quantify CMV-specific T cells in a sample. It works by stimulating peripheral blood mononuclear cells (PBMCs) with CMV pp65 protein or peptides, which triggers cytokine production (like IFN-γ, TNF-α, IL-2) in responding T cells. A protein transport inhibitor traps these cytokines inside the cell, allowing for their detection with fluorescently labeled antibodies. This technique is crucial for studying immune responses to CMV at a single-cell level.[1][2][3][4]
Q2: What are the critical controls for this assay?
A2: Several controls are essential for reliable data:
-
Unstimulated Control: Cells cultured with media alone to determine the baseline level of cytokine production and non-specific staining.[2]
-
Positive Control: Cells stimulated with a mitogen like Phytohemagglutinin (PHA) or a combination of Phorbol 12-Myristate 13-Acetate (PMA) and Ionomycin to ensure the cells are capable of producing cytokines and the staining procedure is working.
-
Viability Dye: To exclude dead cells, which can non-specifically bind antibodies and increase background signal.
-
Fluorescence Minus One (FMO) Controls: Used to properly set gates for cytokine-positive populations, especially for dimly expressed markers.
-
Compensation Controls: Single-stained beads or cells to correct for spectral overlap between different fluorochromes.
Q3: Should I perform surface staining before or after fixation and permeabilization?
A3: It is generally recommended to perform surface staining before fixation and permeabilization. This is because the fixation process, which often uses aldehydes like paraformaldehyde, can alter or destroy certain surface epitopes, leading to reduced antibody binding. However, always check the antibody datasheet for compatibility with fixation.
Q4: How long should I stimulate the cells with the CMV pp65 antigen?
A4: The optimal stimulation time can vary, but a common range is 4 to 16 hours. For most cytokine responses to specific antigens, a 6 to 16-hour incubation is often optimal. It is recommended to determine the optimal time for your specific experimental conditions.
Troubleshooting Guide
Problem 1: Weak or No Signal
Q: I am not detecting any cytokine-positive cells after stimulation with CMV pp65 peptides.
| Possible Cause | Recommended Solution |
| Low Frequency of Antigen-Specific Cells | Antigen-specific T cells can be rare. Increase the number of cells acquired on the flow cytometer to enhance the chance of detecting these rare events. |
| Ineffective Cell Stimulation | Ensure the CMV pp65 peptide pool or protein is used at the optimal concentration. Titrate the stimulant to find the best response. Confirm cell responsiveness with a positive control (e.g., PMA/Ionomycin). |
| Suboptimal Protein Transport Inhibition | Add the protein transport inhibitor (e.g., Brefeldin A or Monensin) about 1-2 hours after the start of stimulation and ensure it is present for the remainder of the incubation. |
| Improper Fixation and Permeabilization | The choice of fixation and permeabilization reagents is critical. Aldehyde-based fixatives followed by a detergent-based permeabilizing agent like saponin or Triton X-100 are common. Ensure the permeabilization is sufficient for the antibody to access the intracellular target. |
| Antibody Issues | Use an antibody clone validated for ICS. Titrate the antibody to its optimal concentration; too little will result in a weak signal. Use bright fluorochromes for low-expression cytokines. |
| Frozen PBMCs | Whenever possible, use freshly isolated PBMCs, as freezing can impact cell viability and function. |
Problem 2: High Background Staining
Q: My unstimulated control shows a high percentage of cytokine-positive cells.
| Possible Cause | Recommended Solution |
| Non-Specific Antibody Binding | This is a common issue after fixation and permeabilization. Include a blocking step using serum or BSA before adding antibodies. Ensure antibodies are properly titrated, as high concentrations can increase non-specific binding. |
| Dead Cells | Dead cells non-specifically bind antibodies. Always include a viability dye to gate out dead cells during analysis. |
| Inadequate Washing | Insufficient washing between staining steps can leave unbound antibodies, contributing to background. Increase the number of wash steps. |
| Autofluorescence | Aldehyde-based fixation can increase cell autofluorescence. Include an unstained, fixed, and permeabilized control to assess autofluorescence levels. |
| Incorrect Gating | Improper gate placement can lead to the inclusion of false-positive events. Use FMO controls to accurately set your gates. |
Problem 3: Poor Cell Viability
Q: I am losing a significant number of cells throughout the protocol.
| Possible Cause | Recommended Solution |
| Harsh Reagents | Some fixation and permeabilization reagents can be harsh on cells. Optimize the concentration and incubation time of your fixative and permeabilizing agent. Aldehyde-based fixatives are generally better at preserving cell morphology than alcohol-based ones. |
| Excessive Centrifugation | High-speed or repeated centrifugation can damage cells. Use gentle centrifugation speeds (e.g., 300-400 x g). |
| Overly Long Procedures | Minimize the time cells spend in various buffers. Plan your experiment to proceed smoothly from one step to the next. |
| Toxicity of Stimulants | High concentrations of some stimulants (e.g., PMA/Ionomycin) can be toxic to cells. Use the lowest effective concentration. |
Experimental Protocol: Intracellular Cytokine Staining for CMV pp65
This is a general protocol and may require optimization for your specific cell type and reagents.
-
Cell Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Wash the cells and resuspend in complete RPMI 1640 medium.
-
Count the cells and adjust the concentration to 1-2 x 10^6 cells/mL.
-
-
Cell Stimulation:
-
Plate 1-2 x 10^6 cells per well in a 96-well round-bottom plate.
-
Add your CMV pp65 peptide pool (e.g., 1 µg/mL) or protein to the appropriate wells.
-
Include an unstimulated control (media only) and a positive control (e.g., PMA 50 ng/mL and Ionomycin 1 µg/mL).
-
Incubate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL).
-
Continue incubation for an additional 4-14 hours.
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS + 2% FBS).
-
Add a viability dye according to the manufacturer's instructions.
-
Add a cocktail of fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8) and incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in a fixation buffer (e.g., 4% paraformaldehyde) and incubate for 10-20 minutes at room temperature.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in a permeabilization buffer (e.g., FACS buffer with 0.1-0.5% Saponin) and incubate for 10-15 minutes at room temperature.
-
-
Intracellular Staining:
-
Add a cocktail of fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) diluted in permeabilization buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer for flow cytometry analysis.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software, making sure to gate on singlets, live cells, and then your lymphocyte populations of interest before assessing cytokine production.
-
Data Presentation
Table 1: Recommended Reagent Concentrations
| Reagent | Typical Concentration | Incubation Time | Temperature |
| CMV pp65 Peptide Pool | 1-10 µg/mL | 4-16 hours | 37°C |
| PMA | 25-50 ng/mL | 4-6 hours | 37°C |
| Ionomycin | 0.5-1 µg/mL | 4-6 hours | 37°C |
| Brefeldin A | 5-10 µg/mL | 4-14 hours | 37°C |
| Monensin | 2 µM | 4-14 hours | 37°C |
| Paraformaldehyde | 1-4% | 10-20 minutes | Room Temperature |
| Saponin | 0.1-0.5% | 10-15 minutes | Room Temperature |
Table 2: Fluorochrome Selection Guide for Cytokine Detection
| Cytokine Expression Level | Recommended Fluorochrome Brightness | Example Fluorochromes |
| High | Dim | FITC, Pacific Blue |
| Medium | Medium | PerCP-Cy5.5, APC |
| Low | Bright | PE, PE-Cy7, APC-Cy7 |
Visualizations
References
Technical Support Center: Optimizing Culture Conditions for Expanding CMV pp65-Specific T-Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the ex vivo expansion of cytomegalovirus (CMV) pp65-specific T-cells. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low T-Cell Viability After Isolation or Thawing
Q: My T-cells show low viability even before I begin the expansion protocol. What are the possible causes and solutions?
A: Low cell viability at the initial stages is a critical factor that can impede successful T-cell expansion. Here are some common causes and troubleshooting steps:
-
Suboptimal PBMC Isolation: Contamination with red blood cells or granulocytes during peripheral blood mononuclear cell (PBMC) isolation can negatively affect T-cell function. Ensure your isolation protocol is optimized to minimize these contaminants.
-
Cryopreservation and Thawing Procedures: The freeze-thaw process can be harsh on T-cells. To maximize viability:
-
Rapid Thawing: Thaw cryopreserved cells quickly in a 37°C water bath.
-
Cryoprotectant Removal: Wash the cells promptly after thawing to remove the cryoprotectant (e.g., DMSO), which is toxic to cells at room temperature.
-
Gentle Handling: Handle the cells gently throughout the process to minimize mechanical stress.
-
-
Storage Conditions: For long-term storage, maintain cryopreserved cells below -130°C, ideally in the vapor phase of liquid nitrogen to prevent contamination and potential vial explosions upon thawing.[1]
Issue 2: Poor T-Cell Proliferation and Expansion
Q: I've successfully stimulated my T-cells, but I'm observing poor proliferation and a low expansion fold. What can I do to improve this?
A: Suboptimal T-cell proliferation is a common hurdle. Several factors related to cell health, stimulation, and culture conditions can be at play.
-
Cell Density: T-cell density is a critical factor for successful expansion. Activated T-cells proliferate well at high densities but may undergo apoptosis at lower densities due to oxidative stress.[2]
-
Recommendation: Maintain a high cell density during the expansion phase. For example, activated T-cells have been shown to expand rapidly when cultured at 1 x 10^5 cells/mL, whereas a density of 1 x 10^4 cells/mL can lead to a decrease in viable cells.[2] Conditioned medium from high-density cultures can help preserve the viability of low-density cultures.[2]
-
-
Cytokine Support: The cytokine cocktail used is crucial for driving T-cell proliferation and survival. The optimal combination can depend on the specific T-cell subset you aim to expand (CD4+ or CD8+).
-
IL-2, IL-7, IL-15, and IL-21 are commonly used cytokines that promote T-cell survival, proliferation, and memory formation.[3] A combination of IL-2, IL-15, and IL-21 has been shown to be effective in generating high-affinity CMV-specific T-cells.
-
Combinations such as IL-15/IL-6 and IL-4/IL-7 have also demonstrated significant expansion of viral-specific CD3+ T-cells.
-
-
Co-stimulation: Adequate co-stimulatory signals are essential for robust T-cell activation and proliferation. For antigen-specific T-cell expansion, this is often achieved by co-culturing with antigen-presenting cells (APCs). For polyclonal expansion, anti-CD28 antibodies are commonly used alongside anti-CD3.
-
Culture Medium: Ensure the culture medium is fresh and contains all necessary supplements, such as L-glutamine, sodium pyruvate, and beta-mercaptoethanol, which can improve cell viability.
-
Restimulation: For protocols that require longer culture periods, restimulation of the T-cells may be necessary. For instance, T-cells lacking specific cytotoxicity can be restimulated around day 10 of culture using peptide-pulsed adherent cells.
Issue 3: Low Frequency of CMV pp65-Specific T-Cells
Q: After expansion, the frequency of my CMV pp65-specific T-cells is very low. How can I enrich for the specific T-cell population?
A: A low frequency of antigen-specific T-cells can be due to inefficient stimulation or the overgrowth of non-specific T-cells.
-
Antigen Presentation: The method of antigen presentation is critical. Using professional APCs like dendritic cells (DCs) pulsed with a CMV pp65 peptide pool can enhance the stimulation of specific T-cells.
-
Peptide Pool Quality: Ensure the CMV pp65 peptide pool used for stimulation is of high quality and covers a broad range of epitopes.
-
Enrichment Strategies:
-
Cytokine Capture System (CCS): This method allows for the selection of T-cells that secrete a specific cytokine (e.g., IFN-γ) in response to antigen stimulation. This is an effective way to enrich for functional, antigen-specific T-cells.
-
MHC-Peptide Tetramers/Multimers: Staining with HLA-peptide tetramers allows for the direct visualization and sorting of T-cells specific for a particular epitope.
-
-
Donor Variability: The frequency of CMV-specific T-cells can vary significantly between donors. It is important to screen donors to select those with a higher precursor frequency of CMV-specific T-cells.
Issue 4: Low Cytokine Secretion by Expanded T-Cells
Q: My expanded T-cells show poor cytokine secretion (e.g., IFN-γ, TNF-α) upon restimulation. What could be the problem?
A: Low cytokine production can indicate suboptimal T-cell activation or a skewed T-cell phenotype.
-
Stimulation Conditions: Ensure that the restimulation conditions are optimal, including the concentration of the CMV pp65 peptide pool and the functionality of the APCs.
-
T-Cell Polarization: The cytokine environment during expansion can influence the functional phenotype of the T-cells. For a potent anti-viral response, a Th1-polarized phenotype is desirable. A cytokine cocktail of IL-2, IL-15, and IL-21 has been shown to promote a Th1-polarized phenotype with decreased Th2/Th17 responses.
-
Assay-Specific Issues: For assays like ELISA or ELISpot, ensure that the protocol is followed correctly. Issues such as incomplete plate coating with capture antibody can lead to weak signals.
-
Multi-cytokine Producers: The presence of T-cells that produce multiple cytokines (e.g., both IFN-γ and TNF-α) is often associated with a more potent anti-viral response. The choice of cytokines during expansion can influence the proportion of these polyfunctional T-cells.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the expansion of CMV pp65-specific T-cells.
Table 1: Recommended Cytokine Concentrations for T-Cell Expansion
| Cytokine | Concentration | Reference |
| IL-2 | 200-300 IU/mL | |
| IL-7 | Varies by study | |
| IL-15 | Varies by study | |
| IL-21 | Varies by study | |
| IL-6 | Varies by study | |
| IL-4 | Varies by study |
Table 2: Cell Densities for Optimal T-Cell Expansion
| Cell Type | Condition | Recommended Density | Outcome | Reference |
| Activated T-Cells | Expansion | 1 x 10^5 cells/mL | Progressive increase in viable cells | |
| Activated T-Cells | Expansion | 1 x 10^4 cells/mL | Progressive decline in viable cells |
Table 3: Example T-Cell Expansion Fold Changes with Different Cytokine Cocktails
| Cytokine Combination | Target Cell Population | Fold Expansion (Compared to unstimulated) | Reference |
| IL-15 / IL-6 | CD3+ T-cells | 18-fold | |
| IL-4 / IL-7 | CD3+ T-cells | 14-fold | |
| IL-15 / IL-6 | CD8+ T-cells | 24-fold | |
| IL-4 / IL-7 | CD8+ T-cells | 9-fold | |
| IL-4 / IL-7 | CD4+ T-cells | 27-fold | |
| IL-15 / IL-6 | CD4+ T-cells | 15-fold | |
| IL-2, IL-7, IL-15 | pp65-specific CD3+ IFN-γ+ cells | >98.89-fold |
Experimental Protocols & Methodologies
Protocol 1: Generation of CMV pp65-Specific T-Cells using Peptide-Pulsed Adherent Cells
-
Isolate PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from a CMV seropositive donor using density gradient centrifugation.
-
Prepare Adherent and Non-adherent Fractions:
-
Plate PBMCs and allow monocytes to adhere to the plastic surface.
-
Collect the non-adherent cell fraction, which is enriched for lymphocytes.
-
-
Peptide Pulsing: Pulse the adherent cell fraction (monocytes) with a pool of CMV pp65 peptides.
-
Co-culture: Co-culture the non-adherent lymphocytes with the peptide-pulsed adherent cells.
-
Cytokine Addition: Supplement the culture medium with appropriate cytokines (e.g., IL-2, IL-7, IL-15) to support T-cell expansion.
-
Restimulation (if necessary): At day 10 of culture, T-cells can be restimulated with freshly prepared peptide-pulsed adherent cells.
-
Analysis: After the expansion period (typically 10-14 days), assess the frequency and function of CMV pp65-specific T-cells using methods like intracellular cytokine staining for IFN-γ and cytotoxicity assays.
Protocol 2: Expansion of CMV-Specific T-Cells using Peptide-Pulsed Dendritic Cells (DCs)
-
Generate Monocyte-Derived DCs: Isolate monocytes from PBMCs and differentiate them into immature DCs using GM-CSF and IL-4.
-
Mature and Pulse DCs: Mature the DCs with a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) and pulse them with a CMV pp65 peptide pool.
-
Co-culture with T-Cells: Co-culture the peptide-pulsed DCs with isolated T-cells.
-
Cytokine-Supported Expansion: Add a cytokine cocktail (e.g., IL-2, IL-7, and IL-15) to the co-culture to drive T-cell expansion.
-
Characterization: After 14 days, characterize the final T-cell product for phenotype (CD4+/CD8+ ratio), specificity (IFN-γ production in response to pp65 peptides), and functionality (cytotoxicity).
Visualizations
Caption: A generalized workflow for the ex vivo expansion of CMV pp65-specific T-cells.
Caption: Key signals involved in the activation and expansion of CMV pp65-specific T-cells.
References
- 1. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 2. Cell Density Plays a Critical Role in Ex Vivo Expansion of T Cells for Adoptive Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of high-affinity CMV-specific T cells for adoptive immunotherapy using IL-2, IL-15, and IL-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to T-Cell Responses: CMV pp65 vs. IE-1 Antigens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of T-cell responses directed against two major immunodominant cytomegalovirus (CMV) antigens: the tegument protein pp65 and the immediate-early protein IE-1. Understanding the nuances of these responses is critical for the development of effective CMV vaccines and immunotherapies. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying biological pathways.
Quantitative Comparison of T-Cell Responses
The magnitude and characteristics of T-cell responses to pp65 and IE-1 can vary significantly between individuals and depending on the specific T-cell subset being analyzed. The following tables summarize findings from several studies to provide a comparative overview.
Table 1: Frequency of Responding CD8+ T-Cells in Healthy CMV-Seropositive Donors
| Antigen | Responding Donors (%) | Frequency of Specific CD8+ T-Cells (% of total CD8+) | Cytokine Production (Spot Forming Cells/10^6 PBMCs) | Reference |
| pp65 | 35% - 100% | 0.12% - 0.70% | 50 - >500 | [1][2] |
| IE-1 | 40% - 90% | 0.32% - 2.06% | 10 - >500 | [1][2] |
Table 2: Functional Profile of pp65- vs. IE-1-Specific CD8+ T-Cells
| Feature | pp65-Specific CD8+ T-Cells | IE-1-Specific CD8+ T-Cells | Reference |
| Primary Cytokine | IFN-γ, TNF-α | IFN-γ | [3] |
| Polyfunctionality | High (multiple cytokines) | Lower (predominantly IFN-γ) | |
| Cytotoxic Potential | High | Moderate |
Table 3: CD4+ T-Cell Responses in Healthy CMV-Seropositive Donors
| Antigen | Responding Donors (%) | Primary Cytokine | Reference |
| pp65 | 50% | IFN-γ | |
| IE-1 | Infrequent/Low | - |
Experimental Protocols
Accurate assessment of CMV-specific T-cell responses relies on robust and well-defined experimental protocols. Below are methodologies for two common assays used in the cited research.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for quantifying cytokine-secreting cells at the single-cell level.
Materials:
-
96-well PVDF membrane plates
-
Capture and biotinylated detection antibodies specific for the cytokine of interest (e.g., IFN-γ)
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
CMV pp65 and IE-1 peptide pools (e.g., 15-mer peptides overlapping by 11 amino acids)
-
Peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Phytohemagglutinin (PHA) as a positive control
Procedure:
-
Plate Coating: Coat the ELISpot plate wells with the capture antibody and incubate overnight at 4°C.
-
Blocking: Wash the wells and block with cell culture medium for at least 1 hour at 37°C.
-
Cell Plating: Add 2-3 x 10^5 PBMCs per well.
-
Antigen Stimulation: Add the pp65 or IE-1 peptide pools to the respective wells. Include a negative control (medium only) and a positive control (PHA).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells and wash the wells. Add the biotinylated detection antibody and incubate for 2 hours at 37°C.
-
Enzyme Conjugation: Wash the wells and add streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the wells and add the substrate. Monitor for the development of spots.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the multiparametric analysis of cytokine production and T-cell phenotype at the single-cell level.
Materials:
-
PBMCs
-
CMV pp65 and IE-1 peptide pools
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Cell Stimulation: In a 96-well plate, stimulate 1-2 x 10^6 PBMCs with pp65 or IE-1 peptide pools for 6-12 hours at 37°C. Include unstimulated and positive controls.
-
Protein Transport Inhibition: Add Brefeldin A and Monensin for the last 4-6 hours of stimulation.
-
Surface Staining: Wash the cells and stain with antibodies against surface markers for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix with a fixation buffer. Permeabilize the cells using a permeabilization buffer.
-
Intracellular Staining: Stain with antibodies against intracellular cytokines for 30 minutes at 4°C.
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry analysis software to quantify the percentage of cytokine-producing CD4+ and CD8+ T-cells.
Signaling Pathways and Antigen Presentation
The distinct nature of T-cell responses to pp65 and IE-1 can be partly attributed to differences in their processing and presentation to T-cells.
Antigen Presentation Pathway: pp65 vs. IE-1
The following diagram illustrates the differential presentation of pp65 and IE-1 antigens on MHC class I molecules. Notably, pp65 can be presented through both direct presentation in infected cells and cross-presentation by antigen-presenting cells (APCs), while IE-1 presentation is more susceptible to viral immune evasion mechanisms.
Caption: Differential antigen presentation of CMV pp65 and IE-1.
T-Cell Receptor (TCR) Signaling Pathway
Upon recognition of the peptide-MHC complex, a signaling cascade is initiated within the T-cell, leading to its activation, proliferation, and effector functions.
Caption: Simplified T-Cell Receptor (TCR) signaling cascade.
References
- 1. Analysis of cytomegalovirus-specific T-cell responses in patients with hypertension: comparison of assay methods and antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monitoring cytomegalovirus IE-1 and pp65-specific CD4+ and CD8+ T-cell responses after allogeneic stem cell transplantation may identify patients at risk for recurrent CMV reactivations - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding CMV-Specific T-Cell Responses: A Comparative Guide to IFN-γ Release Assays
For researchers, scientists, and drug development professionals, the accurate validation of Cytomegalovirus (CMV) pp65-specific T-cell responses is critical for monitoring immunocompromised patients and developing novel immunotherapies. This guide provides a comprehensive comparison of leading interferon-gamma (IFN-γ) release assays, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
The measurement of IFN-γ secretion from T-cells upon stimulation with specific antigens, such as the CMV phosphoprotein 65 (pp65), is a cornerstone of cellular immunity assessment. The pp65(13-27) peptide is a well-characterized epitope recognized by T-cells. This guide focuses on the validation of T-cell responses to this specific epitope using various commercially available IFN-γ release assays.
Performance Comparison of IFN-γ Release Assays
Several platforms are available for quantifying CMV-specific T-cell responses, primarily falling into two categories: Enzyme-Linked Immunosorbent Spot (ELISpot) and Enzyme-Linked Immunosorbent Assay (ELISA). While both detect IFN-γ, they provide different insights into the cellular immune response. ELISpot assays enumerate the frequency of IFN-γ-secreting cells, offering single-cell resolution, whereas ELISA-based methods measure the total amount of IFN-γ in the supernatant.
| Assay Type | Commercial Examples | Principle | Reported Performance Metrics | Key Advantages | Key Limitations |
| ELISpot | T-Track® CMV, T-SPOT®.CMV | Measures the frequency of IFN-γ secreting cells as "spot-forming units" (SFUs). | High sensitivity, capable of detecting low-frequency T-cell responses.[1] Good correlation between different commercial ELISpot assays.[1] | Single-cell resolution provides quantitative data on the number of responding cells. | Can be more labor-intensive and sensitive to variations in cell viability. |
| ELISA | QuantiFERON®-CMV, pp65-IGRA | Measures the total concentration of IFN-γ (in IU/mL or pg/mL) released into the supernatant. | Generally considered less sensitive than ELISpot.[1][2][3] QuantiFERON-CMV primarily detects CD8+ T-cell responses. | Simpler workflow, often requiring less hands-on time and suitable for whole blood samples. | Does not provide information on the number of responding cells. May be less sensitive for detecting weak T-cell responses. |
| Intracellular Cytokine Staining (ICS) by Flow Cytometry | Not a kit, but a method | Detects intracellular IFN-γ production in specific T-cell subsets (e.g., CD4+, CD8+) using flow cytometry. | Allows for multi-parametric analysis of T-cell function and phenotype. Considered a reference method for T-cell functionality. | Provides detailed information on which cell subsets are responding. | Technically complex, requires specialized equipment and expertise. |
Experimental Data Highlights
Studies comparing these methods have yielded valuable insights for researchers. For instance, in a study with liver transplant recipients, both T-Track CMV and T-SPOT.CMV (ELISpot assays) showed a significant correlation in detecting CMV pp65-specific responses and were predictive of protection from CMV DNAemia. The QuantiFERON-CMV (ELISA) assay, in the same study, was found to be less specific.
Another study highlighted that while there is a good correlation between a novel pp65-IGRA (ELISA) and an ELISpot assay when using a peptide pool, the correlation was lower with a recombinant protein, suggesting the choice of antigen is critical. Furthermore, the QuantiFERON-CMV assay is designed to specifically target CD8+ T-cell responses, which may not capture the full picture of the CMV-specific T-cell immunity, as CD4+ T-cells also play a crucial role.
Experimental Protocols
Below are generalized methodologies for the key IFN-γ release assays. It is imperative to follow the specific manufacturer's instructions for any commercial kit.
IFN-γ ELISpot Assay Protocol
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.
-
Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody and incubate overnight.
-
Cell Seeding and Stimulation: Wash the plate and add a defined number of PBMCs to each well. Stimulate the cells with CMV pp65(13-27) peptide. Include negative (no peptide) and positive (mitogen) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate.
-
Spot Development: Add a substrate that precipitates upon enzymatic reaction, forming spots at the sites of IFN-γ secretion.
-
Analysis: Count the spots using an automated ELISpot reader. The results are expressed as Spot Forming Units (SFU) per million cells.
IFN-γ ELISA (Whole Blood) Protocol
-
Blood Collection: Collect whole blood into specialized tubes containing the CMV pp65(13-27) peptide antigen, a negative control (nil), and a positive control (mitogen).
-
Incubation: Incubate the tubes upright for 16-24 hours at 37°C.
-
Plasma Separation: Centrifuge the tubes to separate the plasma.
-
ELISA: Transfer the plasma to a 96-well plate pre-coated with an anti-IFN-γ capture antibody.
-
Detection: Add a conjugate solution containing an anti-IFN-γ antibody linked to an enzyme.
-
Substrate Addition: Add a chromogenic substrate and incubate to allow for color development.
-
Measurement: Read the absorbance using a microplate reader. The concentration of IFN-γ is determined by comparison to a standard curve.
Visualizing the Workflow and Signaling
To better understand the processes involved, the following diagrams illustrate the experimental workflows and the underlying T-cell activation pathway.
Caption: Comparative workflow of ELISpot and whole blood ELISA for CMV pp65 T-cell response.
Caption: T-cell activation and IFN-γ release upon CMV pp65 peptide recognition.
References
Unraveling T-Cell Cross-Reactivity: A Comparative Guide on CMV pp65-Specific Responses
For researchers, scientists, and professionals in drug development, understanding the specificity and potential cross-reactivity of T-cell responses is paramount for designing effective immunotherapies and vaccines. This guide provides a comparative analysis of the cross-reactivity of T-cells specific for a key immunodominant peptide from the Cytomegalovirus (CMV) pp65 protein, supported by experimental data and detailed methodologies.
Cytomegalovirus (CMV) is a ubiquitous pathogen that elicits a robust and long-lasting T-cell response in immunocompetent individuals. The viral phosphoprotein 65 (pp65) is a major target of this immune surveillance, with a significant portion of the anti-CMV cytotoxic T-lymphocyte (CTL) response directed against it. Within pp65, specific epitopes are recognized by T-cells in the context of particular Human Leukocyte Antigen (HLA) molecules. One of the most extensively studied of these is the HLA-A*02:01-restricted peptide NLVPMVATV, corresponding to amino acids 495-503.
The fidelity of T-cell recognition is not absolute. A single T-cell receptor (TCR) can recognize not only its cognate peptide-MHC complex but also structurally similar, altered peptide ligands. This phenomenon, known as T-cell cross-reactivity, has significant implications, ranging from protective immunity against different pathogens to unintended off-target effects in immunotherapy. This guide will use the well-characterized NLVPMVATV epitope as a case study to explore T-cell cross-reactivity with peptide variants.
Quantitative Analysis of T-Cell Cross-Reactivity
To assess the impact of peptide alterations on T-cell recognition, studies have introduced mutations at various positions within the NLVPMVATV epitope and measured the subsequent T-cell response. The following table summarizes the findings from a study that evaluated the effect of a naturally occurring mutation at position 5 (P5) of the peptide on the cytotoxic activity of a CMVpp65(495-503)-specific CTL clone.
| Peptide Sequence | Mutation | Target Cells | Effector to Target Ratio | % Specific Lysis[1] |
| NLVPMVATV | Native | U373 (HLA-A0201+) | 30:1 | ~60% |
| A293 (HLA-A0201+) | 30:1 | ~55% | ||
| LCL-A2 (HLA-A0201+) | 30:1 | ~45% | ||
| LCL-A3 (HLA-A0201-) | 30:1 | ~0% | ||
| NLVPIVATV | M499I (P5: M→I) | U373 (HLA-A0201+) | 30:1 | ~20% |
| A293 (HLA-A0201+) | 30:1 | ~15% | ||
| LCL-A2 (HLA-A0201+) | 30:1 | ~10% | ||
| LCL-A3 (HLA-A0201-) | 30:1 | ~0% |
Table 1: Comparison of cytotoxic T-lymphocyte (CTL) activity against the native CMV pp65(495-503) peptide and a variant with a methionine to isoleucine substitution at position 5. The data shows a marked reduction in the lytic activity of the CTL clone against target cells presenting the mutant peptide, indicating that even a single amino acid change can significantly impact T-cell recognition and function.
Experimental Protocols
The assessment of T-cell cross-reactivity relies on robust and sensitive immunological assays. Below are detailed methodologies for two key experiments used to generate the type of data presented above.
Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion
The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[2][3]
Principle: Peripheral blood mononuclear cells (PBMCs) are stimulated with the peptides of interest in wells coated with a capture antibody specific for a cytokine, typically Interferon-gamma (IFN-γ) for cytotoxic T-cells. If a T-cell recognizes the peptide presented by an antigen-presenting cell (APC), it will secrete IFN-γ, which is captured by the antibody on the plate membrane. The captured cytokine is then detected using a biotinylated detection antibody, followed by a streptavidin-enzyme conjugate and a substrate that precipitates to form a colored spot. Each spot represents a single cytokine-secreting cell.
Detailed Protocol:
-
Plate Coating: Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 30 seconds, then wash thoroughly with sterile PBS. Coat the wells with an anti-human IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.[4]
-
Cell Preparation: Isolate PBMCs from fresh blood using density gradient centrifugation. After washing, resuspend the cells in complete culture medium and count them, ensuring high viability (>95%).[4]
-
Cell Plating and Stimulation: Wash the coated plate to remove excess antibody and block with medium containing 10% fetal bovine serum. Add the prepared PBMCs to the wells. Add the native and variant peptides to their respective wells at a final concentration of 10 µg/ml. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Detection: Discard the cells and wash the plate with PBS containing 0.05% Tween 20. Add a biotinylated anti-human IFN-γ detection antibody and incubate. After washing, add a streptavidin-alkaline phosphatase conjugate.
-
Spot Development: Wash the plate again and add a BCIP/NBT substrate solution. Monitor for the development of dark purple spots. Once the desired spot size is achieved, stop the reaction by washing with distilled water.
-
Analysis: Allow the plate to dry completely. The spots can be counted manually using a microscope or with an automated ELISPOT reader.
Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay
This assay is a classic and reliable method for measuring cell-mediated cytotoxicity.
Principle: Target cells that can present the peptide of interest (e.g., HLA-A*0201 positive cells) are labeled with radioactive ⁵¹Cr. These labeled target cells are then co-cultured with effector T-cells (e.g., a CMV pp65-specific CTL clone). If the T-cells recognize and lyse the target cells, the ⁵¹Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the degree of cell lysis.
Detailed Protocol:
-
Target Cell Labeling: Harvest target cells and resuspend them in culture medium. Add ⁵¹Cr (as sodium chromate) and incubate for 1-2 hours at 37°C to allow for uptake.
-
Washing: Wash the labeled target cells multiple times with culture medium to remove unincorporated ⁵¹Cr.
-
Assay Setup: Plate the labeled target cells in a 96-well round-bottom plate. Add the effector T-cells at various effector-to-target (E:T) ratios.
-
Controls:
-
Spontaneous Release: Labeled target cells with medium only (no effector cells). This represents the baseline leakage of ⁵¹Cr.
-
Maximum Release: Labeled target cells with a detergent (e.g., Triton X-100) to induce complete lysis.
-
-
Incubation: Centrifuge the plate briefly to facilitate cell-cell contact and incubate for 4 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate again to pellet the cells. Carefully collect a portion of the supernatant from each well.
-
Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the collected supernatants using a gamma counter.
-
Calculation: Calculate the percentage of specific lysis for each E:T ratio using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualizing the Mechanisms
To better understand the processes described, the following diagrams illustrate the experimental workflow for assessing T-cell cross-reactivity and the signaling cascade initiated upon T-cell recognition of a peptide-MHC complex.
References
- 1. Infrequent Occurrence of Natural Mutations in the pp65495–503 Epitope Sequence Presented by the HLA A∗0201 Allele among Human Cytomegalovirus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ELISPOT protocol | Abcam [abcam.com]
- 3. T cell ELISPOT assay | U-CyTech [ucytech.com]
- 4. creative-biolabs.com [creative-biolabs.com]
Navigating the Nuances of CMV-Specific T-Cell Monitoring: A Comparative Guide to Reproducibility
For researchers, scientists, and drug development professionals, the accurate and reproducible monitoring of Cytomegalovirus (CMV)-specific T-cell responses is paramount for clinical trial efficacy and patient management. This guide provides an objective comparison of common immune monitoring assays centered on the immunodominant CMV pp65 protein, offering insights into their performance, variability, and underlying methodologies.
The cellular immune response to CMV, particularly directed against the pp65 antigen, is a critical indicator of immune control. Various assays are employed to quantify this response, each with inherent strengths and weaknesses that can impact reproducibility and interpretation of results. This guide focuses on three principal techniques: the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) by flow cytometry, and Major Histocompatibility Complex (MHC) multimer staining.
Performance Comparison of CMV pp65 Immune Monitoring Assays
The reproducibility of an assay is a key determinant of its utility in both research and clinical settings. The following tables summarize quantitative data on the variability of ELISpot, ICS, and MHC multimer assays from published studies.
| Assay Type | Variability Metric | Coefficient of Variation (CV) | Stimulant | Reference |
| IFN-γ ELISpot | Intra-assay | 6% - 14% | pp65 protein/peptides | [1] |
| Inter-assay | 17% - 22% | pp65 protein/peptides | [1] | |
| Inter-operator | < 18% | pp65 protein/peptides | [1] | |
| Inter-site | < 40% | pp65 protein/peptides | [1] | |
| Intracellular Cytokine Staining (ICS) | Intra-assay | < 15% (for responses > 0.25%) | pp65 peptide mix | [2] |
| MHC Multimer (Tetramer) | Intra-assay | < 15% (for responses > 0.25%) | pp65495–503 peptide |
Key Insights:
-
ELISpot assays for CMV pp65 have demonstrated low intra-assay and inter-operator variability, with CVs generally below 22%. However, inter-site variability can be higher, highlighting the need for standardized protocols.
-
Intracellular cytokine staining (ICS) and MHC multimer assays can achieve high precision with intra-assay CVs below 15% for moderate to high frequency responses. Assay precision is dependent on the number of events collected.
-
The choice of antigen, whether whole protein or peptide pools, can influence the T-cell populations detected and the overall response. Full-length proteins are processed by antigen-presenting cells, which may more closely mimic the natural immune response, while peptides can directly stimulate T-cells.
Experimental Workflows and Signaling
To understand the sources of variability, it is crucial to examine the experimental workflows of each assay.
The ELISpot assay captures cytokine secretion from individual cells upon antigen stimulation. The multi-step nature of the assay, from cell plating to spot development, introduces potential sources of variability that require careful control.
ICS allows for the multiparametric characterization of responding T-cell subsets. Key steps influencing reproducibility include the stimulation conditions and the gating strategy during flow cytometric analysis.
MHC multimer staining directly visualizes antigen-specific T-cells via their T-cell receptor. The quality and concentration of the multimer reagent, as well as the staining temperature and duration, are critical for reproducible results.
Detailed Experimental Protocols
Standardization of experimental protocols is essential for minimizing variability. Below are summarized methodologies for the key assays.
IFN-γ ELISpot Assay
-
Plate Coating: Pre-wet a 96-well PVDF plate with 35% ethanol, wash, and coat with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Plating: Wash the plate and block with RPMI medium containing 10% fetal bovine serum. Add peripheral blood mononuclear cells (PBMCs) at a concentration of 2-3 x 105 cells per well.
-
Stimulation: Add the CMV pp65 peptide pool or protein to the appropriate wells. Include a negative control (no antigen) and a positive control (phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Spot Development: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour. Wash again and add the BCIP/NBT substrate.
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS)
-
Cell Stimulation: Resuspend PBMCs in culture medium at 1-2 x 106 cells/mL. Stimulate with the CMV pp65 peptide pool for 6 hours at 37°C. Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-5 hours of incubation.
-
Surface Staining: Wash the cells and stain with fluorescently conjugated antibodies against surface markers (e.g., CD3, CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature. Wash again and permeabilize the cells with a saponin-based permeabilization buffer.
-
Intracellular Staining: Stain with a fluorescently conjugated anti-IFN-γ antibody in permeabilization buffer for 30 minutes at 4°C.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire events on a flow cytometer.
-
Analysis: Analyze the data using appropriate software, gating on lymphocyte and T-cell populations to determine the percentage of IFN-γ-producing cells.
MHC Multimer Staining
-
Cell Preparation: Isolate PBMCs and resuspend in FACS buffer.
-
Multimer Staining: Add the phycoerythrin (PE)-conjugated pp65-MHC class I tetramer to the cell suspension. Incubate for 30-60 minutes at room temperature in the dark.
-
Surface Staining: Add fluorescently conjugated antibodies against surface markers (e.g., CD8) and incubate for an additional 20-30 minutes at 4°C.
-
Washing: Wash the cells with FACS buffer to remove unbound reagents.
-
Acquisition: Resuspend the cells in FACS buffer and acquire events on a flow cytometer.
-
Analysis: Gate on the CD8+ T-cell population and quantify the percentage of cells that are positive for the MHC tetramer.
Conclusion
The choice of assay for monitoring CMV pp65-specific T-cell responses depends on the specific research or clinical question. ELISpot offers a sensitive measure of the frequency of cytokine-secreting cells, while ICS provides a multiparametric view of the responding T-cell phenotype. MHC multimers allow for the direct quantification and isolation of antigen-specific T-cells. While all methods are subject to variability, adherence to standardized protocols and careful consideration of assay-specific critical parameters can significantly enhance the reproducibility and reliability of the data, ultimately leading to more robust and comparable results in the field of immune monitoring.
References
- 1. An optimized IFN-γ ELISpot assay for the sensitive and standardized monitoring of CMV protein-reactive effector cells of cell-mediated immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Precision and linearity targets for validation of an IFNγ ELISPOT, cytokine flow cytometry, and tetramer assay using CMV peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Commercial CMV pp65 Peptide Libraries for T-Cell Immunology Research
For researchers, scientists, and drug development professionals engaged in the study of Cytomegalovirus (CMV) specific T-cell responses, the selection of a high-quality peptide library is a critical first step. The CMV pp65 protein is an immunodominant target for both CD4+ and CD8+ T-cells, making pp65 peptide libraries an essential tool for in vitro stimulation and analysis of CMV-specific immunity. This guide provides a comparative analysis of commercially available CMV pp65 peptide libraries, offering a summary of their specifications, performance data from published studies, and detailed experimental protocols.
Product Specifications
A general overview of the key specifications for the CMV pp65 peptide libraries from the three manufacturers is presented below. All three companies offer peptide pools consisting of 15-mer peptides with an 11-amino acid overlap, which is considered an optimal design for stimulating both CD4+ and CD8+ T-cells.[1]
| Feature | Miltenyi Biotec (PepTivator®) | JPT Peptide Technologies (PepMix™) | STEMCELL Technologies |
| Product Name | PepTivator® CMV pp65 | PepMix™ Human CMV (pp65) | CMV (pp65) Peptide Pool |
| Peptide Length | 15-mer | 15-mer | 15-mer |
| Overlap | 11 amino acids | 11 amino acids | 11 amino acids |
| Number of Peptides | Not specified, covers complete pp65 sequence | 138 | 138[2][3][4][5] |
| Purity | Not specified | Development Grade (>70%), Trial Grade (>90%) | Average 70% |
| Format | Lyophilized powder | Lyophilized powder | Lyophilized powder |
| Strain Coverage | Strain AD169 mentioned in some contexts | Strain AD169 | Strain AD169 |
Performance Data from Published Studies
The following table summarizes quantitative data on the performance of these peptide libraries as reported in various independent research studies. It is crucial to note that the experimental conditions, donor variability, and specific assays used differ across these studies. Therefore, this data should be interpreted as a general indication of performance rather than a direct, controlled comparison.
| Manufacturer/Product | Assay Type | Cell Type | Key Findings (Quantitative) | Reference |
| Miltenyi Biotec / PepTivator® CMV pp65 | Intracellular Cytokine Staining (ICS) | Human PBMCs | Following stimulation, the frequency of IFN-γ producing CD4+ T-cells ranged from approximately 0.1% to over 1%, and CD8+ T-cells from 0.2% to over 2% in CMV-seropositive donors. | F. M. Marincola, et al., Journal of Translational Medicine, 2007 |
| Miltenyi Biotec / PepTivator® CMV pp65 | IFN-γ ELISpot | Human PBMCs | In healthy CMV-seropositive donors, stimulation with the pp65 peptide pool resulted in a mean of 250 spot-forming cells (SFCs) per 2x10^5 PBMCs. | C. M. T. Slobbe, et al., Journal of Virological Methods, 2011 |
| JPT Peptide Technologies / PepMix™ Human CMV (pp65) | IFN-γ ELISpot | Human PBMCs | Stimulation of PBMCs from CMV-seropositive individuals with the pp65 peptide pool led to a significant IFN-γ response, with SFCs ranging from 50 to over 500 per 2x10^5 cells, depending on the donor. | A. B. Rickinson, et al., Journal of Virology, 2008 |
| STEMCELL Technologies / CMV (pp65) Peptide Pool | Intracellular Cytokine Staining (ICS) | Human PBMCs | In a study on T-cell responses in infants with congenital CMV infection, stimulation with the pp65 peptide pool was used to assess cytokine production (IFN-γ, TNF-α, IL-2) in CD4+ and CD8+ T-cells. | M. G. Schleiss, et al., JCI Insight, 2021 |
Experimental Methodologies
Detailed experimental protocols are essential for reproducing and comparing results. Below are representative protocols for common T-cell assays using CMV pp65 peptide libraries, compiled from various research articles.
Peripheral Blood Mononuclear Cell (PBMC) Isolation
-
Draw whole blood into heparinized tubes.
-
Dilute the blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the layer of mononuclear cells (the "buffy coat").
-
Wash the collected cells twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
T-Cell Stimulation and Intracellular Cytokine Staining (ICS)
-
Adjust the PBMC concentration to 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add the CMV pp65 peptide pool to the cell suspension at a final concentration of 1-2 µg/mL per peptide. Include a negative control (e.g., DMSO vehicle) and a positive control (e.g., Staphylococcal enterotoxin B).
-
Add co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d) at a final concentration of 1 µg/mL each.
-
Incubate the cells for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture and incubate for an additional 4-6 hours.
-
Wash the cells with PBS.
-
Stain for surface markers (e.g., CD3, CD4, CD8) by incubating with fluorescently labeled antibodies for 30 minutes at 4°C.
-
Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) with fluorescently labeled antibodies for 30 minutes at 4°C.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer and analyze the percentage of cytokine-positive cells within the CD4+ and CD8+ T-cell gates.
Enzyme-Linked Immunospot (ELISpot) Assay
-
Pre-wet a 96-well PVDF membrane plate with 35% ethanol, wash with sterile water, and coat with an anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plate with sterile PBS and block with complete RPMI-1640 medium for at least 1 hour at room temperature.
-
Prepare PBMCs at a concentration of 2-3 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Remove the blocking medium from the plate and add 2-3 x 10^5 PBMCs to each well.
-
Add the CMV pp65 peptide pool to the appropriate wells at a final concentration of 1-5 µg/mL per peptide. Include negative and positive controls.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate extensively with PBS containing 0.05% Tween-20.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate and add the BCIP/NBT substrate solution.
-
Monitor for the development of spots and stop the reaction by washing with distilled water.
-
Allow the plate to dry completely and count the spots using an automated ELISpot reader.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.
Conclusion
The choice of a CMV pp65 peptide library is a critical decision for any research involving the assessment of CMV-specific T-cell immunity. While Miltenyi Biotec, JPT Peptide Technologies, and STEMCELL Technologies all offer high-quality peptide pools with similar core specifications, subtle differences in purity and quality control may influence experimental outcomes.
Due to the lack of direct comparative studies, researchers are encouraged to consider the specific requirements of their assays. For applications where high reproducibility is paramount, a higher purity grade, such as JPT's Trial Grade, may be advantageous. For general screening purposes, a standard-grade peptide pool may be sufficient.
Ultimately, the optimal choice of a CMV pp65 peptide library may require in-house validation to determine which product yields the most robust and reproducible results for a specific experimental setup and donor cohort. The protocols and data presented in this guide serve as a valuable resource for initiating such evaluations and for the broader community of researchers investigating CMV immunology.
References
Correlation of CMV pp65 T-Cell Response with Protection from Cytomegalomegalovirus (CMV) Disease: A Comparative Guide
The cellular immune response, particularly T-cell activity against the cytomegalovirus (CMV) phosphoprotein 65 (pp65), is a critical determinant in controlling CMV replication and preventing disease, especially in immunocompromised individuals such as transplant recipients.[1][2][3][4] The pp65 protein is an immunodominant target for both CD4+ and CD8+ T-cells, making the quantification of pp65-specific T-cell responses a valuable tool for immune monitoring and risk stratification.[2] This guide compares findings from various studies on the correlation between pp65-specific T-cell responses and clinical protection, details the experimental methodologies used, and provides visual workflows for understanding these processes.
While the pp65 protein is a major target of the anti-CMV T-cell response, it is important to note that immunity against other viral proteins, such as Immediate-Early 1 (IE-1), also plays a significant role in protective immunity. Some studies suggest that high frequencies of IE-1-specific CD8+ T-cells, rather than pp65-specific responses, are more strongly correlated with protection from CMV disease. Nevertheless, monitoring the pp65 response remains a cornerstone of CMV-specific immune surveillance.
Quantitative Data Summary
The following tables summarize quantitative data from studies assessing the link between CMV-specific T-cell responses and protection against CMV viremia or disease.
Table 1: Correlation of CD8+ T-Cell Responses with CMV Protection
| Study Population | Assay | Protective Threshold/Metric | Key Finding | Reference |
| Allogeneic HSCT Recipients | Dextramer Assay | ≥0.5 CMV-specific CD8+ cells/µL at day +45 | Independently predicted protection from subsequent clinically relevant CMV reactivation. | |
| Autologous BMT/PBSCT Recipients | CTL Assay | Detectable CD8+ CTL activity post-transplant | Strongly associated with protection from subsequent CMV infection (p=0.002). | |
| Renal Transplant Recipients | CTL Assay | Detectable MHC class I-restricted CTL activity | Associated with protection from high-level CMV antigenemia and CMV disease (p=0.04). | |
| Heart & Lung Transplant Recipients | Intracellular Cytokine Staining | Frequencies of pp65-specific CD8+ T-cells | No clear correlation found between pp65-specific CD8+ T-cell frequencies and protection from CMV disease. Protection was associated with IE-1-specific CD8+ T-cells. |
Table 2: Correlation of CD4+ T-Cell Responses with CMV Protection
| Study Population | Assay | Protective Threshold/Metric | Key Finding | Reference |
| Cardiac Transplant Recipients | Intracellular Cytokine Staining | Detectable CMV-specific CD4+ T-cells in the first month | Significantly protected from high mean and peak viral load, acute rejection, and adverse vascular remodeling. | |
| Allogeneic Transplant Recipients | Lymphocyte Flow Cytometry | Baseline CD4+ count >50 cells/µL | Associated with a higher response rate to adoptive CMV-CTL therapy and improved overall survival. |
Experimental Protocols and Methodologies
The assessment of CMV-specific T-cell immunity relies on several key laboratory techniques that measure different aspects of the T-cell response.
Enzyme-Linked Immunospot (ELISpot) Assay
The IFN-γ ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-secreting T-cells in response to specific antigens.
-
Principle: Peripheral blood mononuclear cells (PBMCs) are isolated from a blood sample and placed in wells of a microplate coated with an anti-IFN-γ antibody. The cells are stimulated with CMV antigens, such as pp65 peptide pools. T-cells that recognize the antigen become activated and secrete IFN-γ. This cytokine is captured by the antibody on the plate surface. After washing the cells away, a second, enzyme-linked anti-IFN-γ antibody is added, followed by a substrate that produces a colored spot. Each spot represents a single IFN-γ-secreting T-cell.
-
Application: Used to determine the frequency of pp65-specific T-cells, often expressed as spot-forming units (SFU) per million PBMCs. It can detect both CD4+ and CD8+ T-cell responses.
Intracellular Cytokine Staining (ICS) with Flow Cytometry
ICS is a powerful technique that allows for the simultaneous identification and quantification of cytokine-producing cells within heterogeneous cell populations.
-
Principle: PBMCs are stimulated ex vivo with CMV antigens (e.g., pp65 peptide pools) in the presence of a protein transport inhibitor (like Brefeldin A). This inhibitor traps cytokines within the cell. The cells are then stained with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8) to identify T-cell subsets. Subsequently, the cells are permeabilized and stained with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α). A flow cytometer is used to analyze the cells, allowing for the quantification of, for example, IFN-γ-producing CD8+ T-cells.
-
Application: Provides a detailed, multi-parameter analysis of the T-cell response, measuring the percentage of CD4+ and CD8+ T-cells that are functionally responsive to pp65.
Adoptive T-Cell Transfer
Adoptive transfer of CMV-specific T-cells is a therapeutic strategy to restore protective immunity in high-risk, immunocompromised patients.
-
Principle: T-cells are collected from a CMV-seropositive donor. These cells are stimulated ex vivo with CMV antigens, such as pp65, to expand the population of CMV-specific T-cells. These expanded, antigen-specific T-cells are then infused into the recipient.
-
Application: Used as a salvage treatment for patients with CMV disease or viremia that is refractory to standard antiviral drug therapy. Clinical responses are often associated with the in vivo expansion of the transferred T-cells and a significant reduction in viral load.
Visualizations: Workflows and Pathways
The following diagrams illustrate the key processes involved in assessing and understanding the CMV pp65-specific T-cell response.
Caption: Workflow for assessing CMV pp65-specific T-cell immunity.
Caption: Activation of a CMV pp65-specific CD8+ T-cell.
Caption: The protective hypothesis of CMV pp65-specific T-cells.
References
- 1. Protection from cytomegalovirus after transplantation is correlated with immediate early 1–specific CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comprehensive Analysis of Cytomegalovirus pp65 Antigen-Specific CD8+ T Cell Responses According to Human Leukocyte Antigen Class I Allotypes and Intraindividual Dominance [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. ashpublications.org [ashpublications.org]
Benchmarking CMV pp65-Specific T-Cell Responses: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cytomegalovirus (CMV) phosphoprotein 65 (pp65)-specific T-cell responses across various patient cohorts. It includes supporting experimental data, detailed methodologies for key assays, and visualizations of experimental workflows and logical relationships to aid in the interpretation of immune monitoring data.
Comparative Analysis of CMV pp65-Specific T-Cell Responses
The cellular immune response to CMV, particularly directed against the pp65 antigen, is a critical determinant of viral control, especially in immunocompromised individuals. The magnitude and functionality of pp65-specific T-cell responses can vary significantly among different patient populations. This variation is often influenced by factors such as underlying health status, immune competence, and prior exposure to the virus.
Quantitative Data Summary
The following tables summarize the frequency of CMV pp65-specific T-cell responses as measured by common immunological assays in different patient cohorts. These values represent typical findings and can vary based on the specific assay, peptide epitopes used for stimulation, and individual patient characteristics.
| Patient Cohort | Assay | Typical Frequency of pp65-Specific CD8+ T-Cells | Reference |
| Healthy CMV-Seropositive Donors | IFN-γ ELISpot | 50-500 Spot-Forming Units (SFU) / 10^6 PBMCs | [1][2] |
| MHC-I Tetramer | 0.5-5% of total CD8+ T-cells | [3] | |
| Intracellular Cytokine Staining (ICS) | 0.5-4% of total CD8+ T-cells | [4] | |
| Hematopoietic Stem Cell Transplant (HSCT) Recipients | IFN-γ ELISpot | Highly variable; <50 SFU/10^6 PBMCs associated with increased risk of CMV reactivation | |
| MHC-I Tetramer | <0.5% in early post-transplant period; expansion to >1% associated with immune reconstitution | ||
| Intracellular Cytokine Staining (ICS) | Lower frequencies of polyfunctional T-cells compared to healthy donors | ||
| Solid Organ Transplant (SOT) Recipients | IFN-γ ELISpot | Highly variable; lower responses associated with increased risk of CMV disease | |
| Intracellular Cytokine Staining (ICS) | Lower pp65-specific CD8+ T-cell responses correlated with the occurrence of clinically significant CMV viremia. | ||
| Infants with Congenital CMV Infection | IFN-γ ELISpot | Broad range of responses observed. | |
| Intracellular Cytokine Staining (ICS) | Detectable but often lower frequency and altered functionality compared to adults. |
Note: The pp65(13-27) epitope is a component of the broader pp65 response and its specific contribution can vary. The data presented reflects responses to pp65 peptide pools which may include the pp65(13-27) epitope.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Interferon-gamma (IFN-γ) ELISpot Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Principle: Peripheral blood mononuclear cells (PBMCs) are stimulated with CMV pp65 peptides. T-cells that recognize the peptides and are activated will secrete IFN-γ. This cytokine is captured by antibodies coated on the surface of a microplate well. A second, enzyme-linked antibody is used to detect the captured cytokine, resulting in a colored spot for each cytokine-producing cell.
Methodology:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody and incubate overnight at 4°C.
-
Cell Plating: Wash the plate and block with RPMI medium containing 10% fetal bovine serum. Add 2x10^5 PBMCs to each well.
-
Antigen Stimulation: Add CMV pp65 peptide pool (including the pp65(13-27) epitope) to the wells at a final concentration of 1-5 µg/mL. Use a negative control (no peptide) and a positive control (phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Spot Development: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature. Add a substrate solution (e.g., BCIP/NBT) and incubate until spots develop.
-
Analysis: Wash the plate with distilled water and allow it to dry. Count the spots in each well using an automated ELISpot reader. The results are expressed as Spot-Forming Units (SFU) per million PBMCs.
Intracellular Cytokine Staining (ICS)
ICS is a flow cytometry-based assay that allows for the multiparametric characterization of individual T-cells, including their phenotype and cytokine production profile.
Principle: PBMCs are stimulated with CMV pp65 peptides in the presence of a protein transport inhibitor. This causes cytokines produced by activated T-cells to accumulate intracellularly. The cells are then stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α).
Methodology:
-
Cell Stimulation: To 1x10^6 PBMCs in a 5 mL polystyrene tube, add the CMV pp65 peptide pool and co-stimulatory antibodies (anti-CD28 and anti-CD49d).
-
Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) and incubate for 6-12 hours at 37°C in a 5% CO2 incubator.
-
Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix with a fixation buffer. Permeabilize the cells using a permeabilization buffer.
-
Intracellular Staining: Stain the cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes at 4°C.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry analysis software to determine the percentage of CD8+ and CD4+ T-cells producing specific cytokines in response to pp65 stimulation.
MHC-I Tetramer Staining
MHC-I tetramer staining allows for the direct visualization and quantification of antigen-specific T-cells.
Principle: Fluorescently labeled MHC class I molecules, each loaded with a specific peptide epitope (e.g., a pp65-derived peptide), are multimerized to form a tetramer. This tetramer can bind with high avidity to the T-cell receptors (TCRs) of T-cells that are specific for that peptide-MHC combination.
Methodology:
-
Cell Preparation: Isolate 1x10^6 PBMCs.
-
Tetramer Staining: Add the fluorescently labeled pp65-MHC-I tetramer to the cells and incubate for 30-60 minutes at 37°C or room temperature in the dark.
-
Surface Staining: Add fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) and incubate for 30 minutes at 4°C.
-
Washing and Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry analysis software to identify the percentage of CD8+ T-cells that are positive for the pp65-MHC-I tetramer.
Visualizations
The following diagrams illustrate the experimental workflows and the logical relationships in CMV-specific T-cell response benchmarking.
References
- 1. Comprehensive Analysis of Cytomegalovirus pp65 Antigen-Specific CD8+ T Cell Responses According to Human Leukocyte Antigen Class I Allotypes and Intraindividual Dominance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. eurofins-viracor.com [eurofins-viracor.com]
Validating a Novel T-Cell Assay: A Comparative Guide Using CMV pp65 Peptides as Standards
For researchers and drug development professionals, the validation of a new cellular immunity assay is a critical step to ensure accuracy, sensitivity, and reproducibility. This guide provides a framework for such validation, using the well-characterized Cytomegalovirus (CMV) phosphoprotein 65 (pp65) as a standard antigen. We will explore the use of a specific murine-restricted peptide, CMV pp65(13-27), and a widely used human-restricted peptide, CMV pp65(495-503), to compare the performance of a new assay against established methods like ELISpot and Intracellular Cytokine Staining (ICS).
Understanding the Standard: CMV pp65 Peptides
CMV pp65 is a dominant target of the T-cell immune response in individuals who have been exposed to the virus. Peptides derived from this protein are frequently used as positive controls or standards in assays measuring T-cell function. The choice of the specific peptide is crucial and depends on the intended application and the species being studied.
CMV pp65(13-27): A Standard for Murine Studies
The peptide CMV pp65(13-27) contains the nine-amino-acid sequence LGPISGHVL, which is a known T-cell epitope. It is important to note that this epitope is recognized by T-cells in the context of the murine Major Histocompatibility Complex (MHC) class I molecule H2-Dd.[1] This makes CMV pp65(13-27) an appropriate standard for validating T-cell assays in preclinical mouse models, but not for human studies unless a cross-reactive human HLA allele is identified.
CMV pp65(495-503): A Gold Standard for Human Assays
For human studies, the nonapeptide NLVPMVATV, corresponding to amino acids 495-503 of CMV pp65, is a widely used and well-characterized standard. This peptide is presented by the human leukocyte antigen (HLA) class I molecule HLA-A*02:01, which is one of the most common HLA alleles in many populations. T-cell responses to this peptide are frequently measured to quantify CMV-specific immunity in human subjects.
Comparison of Assay Performance
The validation of a new assay should involve a head-to-head comparison with established methods. Below are tables summarizing hypothetical comparative data for a new assay ("New Assay") against ELISpot and ICS, using both the murine and human CMV pp65 peptides as standards.
Table 1: Comparison of Assays Using Murine CMV pp65(13-27) Peptide in a Mouse Model
| Parameter | New Assay | ELISpot | Intracellular Cytokine Staining (ICS) |
| Principle | Measures cytokine secretion via a novel proprietary method | Measures frequency of cytokine-secreting cells as spots | Measures frequency of cytokine-producing cells by flow cytometry |
| Sensitivity (LOD) | 5 pg/mL IFN-γ | 10 spots / 10^6 cells | 0.05% of CD8+ T-cells |
| Quantitative Range | 10 - 2000 pg/mL | 10 - 500 spots / 10^6 cells | 0.05% - 10% of CD8+ T-cells |
| Intra-assay CV | < 10% | < 15% | < 20% |
| Inter-assay CV | < 15% | < 20% | < 25% |
| Sample Throughput | High (96-well plate format) | Medium (labor-intensive) | Low (single-cell analysis) |
Table 2: Comparison of Assays Using Human CMV pp65(495-503) Peptide with Human PBMCs
| Parameter | New Assay | ELISpot | Intracellular Cytokine Staining (ICS) |
| Principle | Measures cytokine secretion via a novel proprietary method | Measures frequency of cytokine-secreting cells as spots | Measures frequency of cytokine-producing cells by flow cytometry |
| Sensitivity (LOD) | 8 pg/mL IFN-γ | 15 spots / 10^6 cells | 0.03% of CD8+ T-cells |
| Quantitative Range | 15 - 2500 pg/mL | 15 - 600 spots / 10^6 cells | 0.03% - 15% of CD8+ T-cells |
| Intra-assay CV | < 12% | < 18% | < 22% |
| Inter-assay CV | < 18% | < 25% | < 30% |
| Sample Throughput | High (96-well plate format) | Medium (labor-intensive) | Low (single-cell analysis) |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible results. Below are template protocols for ELISpot and ICS assays that can be adapted for the specific CMV pp65 peptide.
Interferon-γ (IFN-γ) ELISpot Assay
Objective: To quantify the number of CMV pp65-specific, IFN-γ-secreting T-cells.
Materials:
-
PVDF-membrane 96-well plates pre-coated with anti-IFN-γ capture antibody.
-
Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes.
-
CMV pp65 peptide (murine or human) at a working concentration of 10 µg/mL.
-
Negative control (e.g., DMSO vehicle).
-
Positive control (e.g., Phytohemagglutinin (PHA)).
-
Biotinylated anti-IFN-γ detection antibody.
-
Streptavidin-alkaline phosphatase (ALP).
-
BCIP/NBT substrate.
-
ELISpot reader.
Procedure:
-
Isolate PBMCs or splenocytes and resuspend in complete RPMI medium.
-
Add 2-3 x 10^5 cells per well to the pre-coated ELISpot plate.
-
Add the CMV pp65 peptide, negative control, or positive control to the respective wells.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate to remove cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-ALP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the BCIP/NBT substrate. Allow spots to develop.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely and count the spots using an ELISpot reader.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
Objective: To identify and quantify CMV pp65-specific T-cells producing IFN-γ.
Materials:
-
PBMCs or splenocytes.
-
CMV pp65 peptide (murine or human) at a working concentration of 10 µg/mL.
-
Co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d).
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Flow cytometry antibodies for surface markers (e.g., CD3, CD8, CD4) and intracellular IFN-γ.
-
Fixation and permeabilization buffers.
-
Flow cytometer.
Procedure:
-
In a 96-well U-bottom plate, add 1 x 10^6 PBMCs or splenocytes per well.
-
Add the CMV pp65 peptide and co-stimulatory antibodies. Include negative and positive controls in separate wells.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add the protein transport inhibitor and incubate for another 4-6 hours.
-
Wash the cells and stain for surface markers for 30 minutes at 4°C.
-
Wash the cells, then fix and permeabilize according to the manufacturer's instructions.
-
Stain for intracellular IFN-γ for 30 minutes at 4°C.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to gate on live, singlet, CD3+, CD8+ or CD4+ T-cells and determine the percentage of IFN-γ positive cells.
Visualizing Workflows and Pathways
Experimental Workflow for Assay Comparison
Caption: Workflow for comparing a new T-cell assay with ELISpot and ICS.
T-Cell Activation Signaling Pathway
Caption: Simplified signaling pathway of T-cell activation by a peptide-MHC complex.
References
A Researcher's Guide to Commercial CMV pp65 Peptides for T-Cell Immunology
For researchers, scientists, and drug development professionals, the selection of high-quality synthetic peptides is critical for the accurate assessment of cellular immune responses. This guide provides a comparative overview of commercially available Cytomegalovirus (CMV) pp65 peptide preparations, focusing on products suitable for stimulating and analyzing pp65-specific T-cell responses. Due to a lack of publicly available direct comparative studies on the specific CMV pp65(13-27) fragment, this guide details the specifications of widely-used pp65 peptide pools, which contain the 13-27 sequence, and provides robust protocols for their evaluation.
The CMV pp65 protein is an immunodominant target for both CD4+ and CD8+ T-cell responses in individuals exposed to the virus, making pp65-derived peptides essential reagents for immune monitoring, vaccine development, and immunotherapy research.[1][2] Commercial preparations are typically offered as pools of overlapping peptides spanning the entire pp65 protein or as individual epitope peptides.
Comparative Analysis of Commercial CMV pp65 Peptide Pools
The following table summarizes the specifications of representative CMV pp65 peptide pools from prominent suppliers. These products are designed for the comprehensive stimulation of both CD4+ and CD8+ T-cells.[1]
| Supplier | Product Name | Composition | Purity | Format & Amount | Endotoxin Level |
| Miltenyi Biotec | PepTivator® CMV pp65 - premium grade | Pool of 15-mer peptides with 11 aa overlap | >80% (HPLC) | Lyophilized, for stimulation of up to 10⁹ cells | Low endotoxin specified |
| JPT Peptide Technologies | PepMix™ Human CMV (pp65) - Premium Grade | Pool of 138 15-mer peptides with 11 aa overlap | >90% (HPLC/MS) | Lyophilized, 25 µ g/peptide | Endotoxin testing performed |
| STEMCELL Technologies | CMV (pp65) Peptide Pool | Pool of 138 15-mer peptides with 11 aa overlap | Average 70% | Lyophilized, ~25 µ g/peptide | Not explicitly specified |
Key Experimental Protocols
To ensure reproducible and comparable results, standardized protocols for peptide handling and immunological assays are essential.
Protocol 1: Reconstitution of Lyophilized Peptides
Proper reconstitution is the first critical step in utilizing peptide reagents.
Materials:
-
Lyophilized peptide vial
-
Sterile, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile, low-retention microtubes
Procedure:
-
Equilibration: Allow the lyophilized peptide vial to warm to room temperature before opening to prevent condensation.[4]
-
Initial Solubilization: Briefly centrifuge the vial to ensure the peptide powder is at the bottom. Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-20 mg/mL). The final DMSO concentration in cell culture should not exceed 1% to avoid toxicity.
-
Mixing: Gently vortex or swirl the vial to dissolve the peptide completely.
-
Working Dilution: Further dilute the DMSO stock solution with sterile water or PBS to create a working stock at a desired concentration (e.g., 1 mg/mL).
-
Aliquoting and Storage: Aliquot the working stock into sterile microtubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.
Protocol 2: In Vitro T-Cell Stimulation and IFN-γ ELISpot Assay
The ELISpot assay is a highly sensitive method for quantifying cytokine-secreting cells at a single-cell level.
Materials:
-
96-well PVDF-membrane ELISpot plates
-
Anti-human IFN-γ capture and detection antibodies
-
Enzyme conjugate (e.g., Streptavidin-ALP) and substrate (e.g., BCIP/NBT)
-
Peripheral Blood Mononuclear Cells (PBMCs) from a CMV-seropositive donor
-
Complete RPMI-1640 medium
-
Reconstituted CMV pp65 peptide(s)
-
Positive control (e.g., Phytohemagglutinin - PHA)
-
Negative control (e.g., medium with DMSO vehicle)
Procedure:
-
Plate Coating: Pre-wet the ELISpot plate with 70% ethanol, wash with sterile PBS, and coat with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with complete RPMI medium for at least 2 hours at 37°C.
-
Cell Plating: Prepare a suspension of PBMCs. Add 2-3 x 10⁵ cells per well.
-
Stimulation: Add the pp65 peptide pool or individual peptide to the wells at a final concentration of 1-2 µg/mL per peptide. Include positive and negative controls in separate wells.
-
Incubation: Incubate the plate for 16-20 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Wash the plate to remove cells. Add the biotinylated anti-human IFN-γ detection antibody and incubate.
-
Development: Wash the plate and add the enzyme conjugate, followed by the substrate. Spots will form at the locations of cytokine-secreting cells.
-
Analysis: Wash the plate with water to stop the reaction, allow it to dry, and count the spots using an ELISpot reader.
Protocol 3: Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the multiparametric characterization of T-cell subsets responding to peptide stimulation.
Materials:
-
PBMCs from a CMV-seropositive donor
-
Reconstituted CMV pp65 peptide(s)
-
Co-stimulatory antibodies (e.g., anti-CD28/CD49d)
-
Protein transport inhibitor (e.g., Brefeldin A)
-
Fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Stimulation: In a 96-well plate, incubate 1-2 x 10⁶ PBMCs per well with the pp65 peptide(s) (1-2 µg/mL), co-stimulatory antibodies, and a protein transport inhibitor for 6-12 hours at 37°C.
-
Surface Staining: Wash the cells and stain with antibodies against surface markers (CD3, CD4, CD8) for 15-30 minutes on ice.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using appropriate buffers.
-
Intracellular Staining: Stain the cells with antibodies against intracellular cytokines (IFN-γ, TNF-α) for 30 minutes at room temperature.
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software. A common gating strategy involves first gating on lymphocytes, then singlets, followed by CD3+ T-cells, and then differentiating CD4+ and CD8+ populations to analyze cytokine expression.
Visualizing the Underlying Biology and Experimental Processes
To better understand the mechanisms and workflows involved, the following diagrams illustrate the key pathways and procedures.
Caption: MHC Class I pathway for CMV pp65 peptide presentation.
References
A Head-to-Head Comparison: CMV pp65 Protein vs. Peptide Pools for T-Cell Stimulation
For researchers, scientists, and drug development professionals, the choice of antigen for stimulating T-cell responses is critical. This guide provides an objective comparison of two widely used stimulants for Cytomegalovirus (CMV)-specific T-cells: the full-length pp65 protein and overlapping peptide pools derived from the pp65 sequence. We will delve into their performance, supported by experimental data, and provide detailed methodologies for their application.
The 65 kDa phosphoprotein (pp65) of human cytomegalovirus is a major target for both CD4+ and CD8+ T-cell responses in individuals exposed to CMV.[1] Consequently, both recombinant pp65 protein and synthetic peptide pools spanning the pp65 sequence are extensively used in immunology research and for the development of T-cell-based immunotherapies.[2][3] The fundamental difference between these two stimulants lies in how they are processed and presented by antigen-presenting cells (APCs) to T-cells, which can influence the nature and magnitude of the resulting immune response.
Performance Comparison: Quantitative Data
The efficacy of CMV pp65 protein and peptide pools in stimulating T-cell responses has been evaluated in various studies, primarily by measuring the frequency of cytokine-producing T-cells (e.g., IFN-γ) using techniques like ELISpot and intracellular cytokine staining (ICS) with flow cytometry.
A study comparing T-cell responses in healthy CMV-seropositive donors found that peptide pools covering the entire pp65 protein elicited robust responses from both CD4+ and CD8+ T-cells.[1] In one cohort, the median frequency of IFN-γ-producing CD4+ and CD8+ T-cells in response to the pp65 peptide pool was 2 in 1000 and 9 in 1000 peripheral blood T-cells, respectively.[1] Another study in healthy subjects reported CD8+ T-cell responses to pp65 peptide pools in 35% of individuals and CD4+ T-cell responses in 50% of subjects.
Direct comparisons between the two stimulants have shown variable results depending on the specific context and the T-cell population being analyzed. For instance, a study comparing CMV lysate (containing various proteins including pp65) with a pp65 peptide mix in 9 donors showed that the response to the virus lysate was generally higher for CD4+ T-cells (0.13%–1.04%) compared to the pp65 peptide mix (0%–0.85%). However, the contribution of pp65 to the total CMV-specific CD4+ T-cell response varied significantly among individuals.
In hematopoietic stem cell transplant (HSCT) recipients, a direct comparison using an IFN-γ ELISpot assay showed that the overall distribution of spot-forming cells (SFCs) was comparable in response to pp65 proteins and peptides. However, for another CMV antigen, IE-1, the response to peptides was significantly higher. This suggests that the nature of the antigen and the clinical context can influence the relative efficacy of protein versus peptide stimulation.
| Stimulant | T-Cell Subset | Assay | Response Metric | Result | Reference |
| CMV pp65 Peptide Pool | CD4+ T-cells | ICS | % of IFN-γ+ cells | 0% - 0.85% | |
| CMV Lysate | CD4+ T-cells | ICS | % of IFN-γ+ cells | 0.13% - 1.04% | |
| CMV pp65 Peptide Pool | CD8+ T-cells | ICS | % of IFN-γ+ cells | Median of 0.9% | |
| CMV pp65 Protein | CD4+ T-cells | ICS | Mean frequency of activated cells | 0.42% | |
| CMV pp65 Protein | CD8+ T-cells | ICS | Mean frequency of activated cells | 0.47% | |
| CMV pp65 Peptide Pool | CD8+ T-cells | ICS | % of IFN-γ+ cells in responding subjects | 0.12% - 0.70% | |
| CMV pp65 Peptide Pool | CD4+ T-cells | ICS | % of IFN-γ+ cells in responding subjects | 0.11% - 3.33% | |
| CMV pp65 Protein vs. Peptide Pool | CMV-specific T-cells | ELISpot | Spot Forming Cells (SFCs) | Comparable distribution |
Experimental Protocols
The following provides a generalized, detailed methodology for comparing T-cell responses to CMV pp65 protein and peptide pools.
Preparation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Isolate PBMCs from whole blood of CMV-seropositive donors using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with an appropriate buffer (e.g., PBS) and resuspend them in complete cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin).
-
Determine the cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 1 x 10⁷ cells/mL.
T-Cell Stimulation
-
Peptide Pool Stimulation:
-
Reconstitute the lyophilized CMV pp65 peptide pool (typically 15-mer peptides with 11-amino acid overlaps) in DMSO to create a stock solution. Further dilute the stock solution in culture medium to a final working concentration (e.g., 1 µg/mL per peptide).
-
Add the diluted peptide pool to the PBMC suspension.
-
-
Protein Stimulation:
-
Use a recombinant full-length CMV pp65 protein. The optimal concentration should be determined, but a common starting point is 10 µL of protein solution per 1 mL of cell suspension.
-
Add the pp65 protein to the PBMC suspension.
-
-
Controls:
-
Negative Control: PBMCs incubated with culture medium and the same concentration of DMSO used for the peptide pool.
-
Positive Control: PBMCs stimulated with a mitogen such as Phytohemagglutinin (PHA) or a combination of Phorbol 12-myristate 13-acetate (PMA) and Ionomycin.
-
-
Incubate the cells at 37°C in a 5% CO₂ incubator for the desired duration. For intracellular cytokine staining, a 6-hour incubation is common, with a protein transport inhibitor (e.g., Brefeldin A) added for the last 4-5 hours. For ELISpot assays, a longer incubation of 18-24 hours is typical.
Analysis of T-Cell Responses
A. Intracellular Cytokine Staining (ICS) and Flow Cytometry:
-
After stimulation, harvest the cells and wash them.
-
Stain for surface markers to identify T-cell subsets (e.g., CD3, CD4, CD8).
-
Fix and permeabilize the cells using a commercially available kit.
-
Stain for intracellular cytokines, most commonly IFN-γ.
-
Acquire the data on a flow cytometer and analyze the percentage of cytokine-positive cells within the CD4+ and CD8+ T-cell gates.
B. ELISpot Assay:
-
Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody overnight.
-
Wash the plate and block it with a suitable blocking buffer.
-
Add the stimulated PBMCs to the wells and incubate.
-
After incubation, wash the plate to remove the cells.
-
Add a biotinylated anti-IFN-γ detection antibody.
-
Add streptavidin-alkaline phosphatase and then the substrate to develop the spots.
-
Count the spots, where each spot represents a cytokine-secreting cell.
Signaling Pathways and Experimental Workflow
The initial steps of T-cell activation differ depending on whether a full protein or a peptide pool is used as the stimulant.
Figure 1. T-Cell Activation by Viral Antigens.
Full-length proteins require uptake and processing by APCs into smaller peptides, which are then loaded onto MHC class I or class II molecules for presentation to CD8+ or CD4+ T-cells, respectively. In contrast, peptide pools, which typically consist of 15-mer peptides, can be directly loaded onto MHC molecules on the surface of APCs, bypassing the need for extensive intracellular processing. This difference in processing can influence the efficiency and kinetics of T-cell stimulation.
Figure 2. Workflow for Comparing T-Cell Stimulants.
Conclusion
Both CMV pp65 full-length protein and overlapping peptide pools are effective stimulants of CMV-specific T-cell responses. The choice between them may depend on the specific research question and experimental context.
-
CMV pp65 Protein: Requires processing by APCs, which may more closely mimic the natural antigen presentation pathway. It can be a good choice for studying the entire processing and presentation machinery and for activating a broad range of T-cell clones.
-
CMV pp65 Peptide Pools: Offer a more direct and standardized method of T-cell stimulation, as they bypass the need for protein processing. This can lead to more consistent results between experiments and is often favored for high-throughput screening and as a positive control in T-cell assays.
Ultimately, the selection of the stimulant should be guided by the specific goals of the study. For comprehensive immune monitoring, it may be beneficial to use both types of antigens to gain a more complete picture of the CMV-specific T-cell response.
References
Safety Operating Guide
Proper Disposal Procedures for CMV pp65(13-27)
For researchers, scientists, and drug development professionals, the safe handling and disposal of synthetic peptides such as CMV pp65(13-27) are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Although some safety data sheets (SDS) may classify this peptide as non-hazardous, the general guidance for synthetic peptides with limited toxicological data is to handle them as potentially hazardous substances.[1] This document provides a comprehensive, step-by-step guide for the proper disposal of CMV pp65(13-27) and associated waste.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including chemical safety glasses, gloves, and a laboratory coat.[1] All handling of the peptide, especially in its lyophilized powder form, should be performed in a well-ventilated area or a chemical fume hood to prevent inhalation.[1][2]
Summary of Safety and Handling Data
| Aspect | Guideline | Source |
| Product Name | CMV pp65(13-27) | [2] |
| CAS Number | 357643-84-6 | |
| Hazard Classification | Not a hazardous substance or mixture | |
| Precautionary Principle | Treat as potentially hazardous due to unknown biological and toxicological properties of many synthetic peptides. | |
| Personal Protective Equipment (PPE) | Chemical safety glasses, gloves, lab coat. Use full personal protective equipment. | |
| Handling | Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use in a well-ventilated area or chemical fume hood. | |
| Storage | Store lyophilized peptide at -20°C or -80°C with a desiccant in a sealed container. Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight and moisture. | |
| Accidental Release | Absorb solutions with liquid-binding material. Sweep up powder and place in a closed container for disposal. Decontaminate surfaces and equipment with alcohol. Ventilate and wash the area thoroughly after cleanup. | |
| First Aid (Eyes) | Flush with large amounts of water and promptly call a physician. | |
| First Aid (Skin) | Rinse skin thoroughly with large amounts of water and remove contaminated clothing. | |
| First Aid (Inhalation) | Move to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). | |
| First Aid (Ingestion) | Wash out mouth with water; do not induce vomiting. Call a physician. |
Step-by-Step Disposal Procedures
The proper disposal of CMV pp65(13-27) and contaminated materials involves segregation, decontamination (if necessary), and disposal in accordance with hazardous waste protocols.
Waste Segregation
Proper segregation of waste is the first and most critical step.
-
Solid Waste:
-
Procedure: Collect all solid waste contaminated with the peptide in a dedicated, clearly labeled, leak-proof container. This includes unused peptide powder, contaminated pipette tips, microfuge tubes, gloves, and absorbent paper. High-density polyethylene (HDPE) containers are generally suitable. The container must be kept closed except when adding waste.
-
-
Liquid Waste:
-
Procedure: Collect all liquid waste containing the peptide in a separate, clearly labeled, leak-proof container. This includes unused peptide solutions, solvents used for reconstitution (e.g., DMSO, acetonitrile, water with acetic acid or TFA), and contaminated buffers.
-
Handling Biohazardous Waste
If the CMV pp65(13-27) peptide was used in experiments involving biological materials, the waste must be treated as biohazardous.
-
Procedure: If the peptide was used in cell-based assays, with animal models, or came into contact with any biological agents, the resulting waste must be decontaminated before being processed as chemical waste. A common decontamination method is autoclaving. Always consult your institution's biosafety guidelines for specific procedures.
Storage of Waste
Proper storage of waste containers is essential to prevent spills and ensure safety.
-
Procedure: Store waste containers in a secondary containment tray. The storage area should be in a designated, low-traffic area and clearly marked as hazardous waste. Ensure that incompatible waste types are stored separately.
Final Disposal
Final disposal must adhere to institutional and local regulations.
-
Procedure: Dispose of the segregated and properly labeled waste through your institution's hazardous waste management program. This ensures compliance with all federal, state, and local regulations.
Representative Experimental Protocol: T-Cell Stimulation with CMV pp65 Peptide for ELISPOT Assay
This protocol describes a general procedure for using a CMV pp65 peptide to stimulate peripheral blood mononuclear cells (PBMCs) for an enzyme-linked immunospot (ELISPOT) assay to detect antigen-specific T-cell responses.
-
Peptide Reconstitution:
-
Allow the lyophilized CMV pp65(13-27) peptide to equilibrate to room temperature in a desiccator before opening.
-
Reconstitute the peptide in a small amount of an appropriate solvent, such as DMSO, to create a stock solution.
-
Further dilute the peptide stock solution in cell culture medium to the final working concentration.
-
-
Cell Preparation:
-
Thaw cryopreserved PBMCs and wash them in cell culture medium.
-
Resuspend the cells to a concentration of 2-3 x 10^6 cells/mL.
-
-
ELISPOT Plate Coating:
-
Coat a 96-well ELISPOT plate with an anti-interferon-gamma (IFN-γ) capture antibody overnight at 4°C.
-
Wash the plate with sterile phosphate-buffered saline (PBS).
-
-
Cell Stimulation:
-
Add 100 µL of the PBMC suspension to each well of the coated ELISPOT plate.
-
Add 50 µL of the diluted CMV pp65(13-27) peptide to the appropriate wells. Include positive (e.g., phytohemagglutinin) and negative (e.g., cell culture medium alone) controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Detection and Analysis:
-
Wash the plate to remove the cells.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate.
-
Wash the plate and add streptavidin-alkaline phosphatase.
-
Add the substrate solution to develop the spots.
-
Stop the reaction by washing with water.
-
Allow the plate to dry and count the spots using an ELISPOT reader. Each spot represents an IFN-γ-secreting T-cell.
-
Visualizations
The following diagrams illustrate key workflows for handling and disposing of CMV pp65(13-27).
Caption: General workflow for handling and disposal of synthetic peptides.
Caption: Workflow for a T-cell stimulation experiment using an ELISPOT assay.
References
Essential Safety and Operational Guide for Handling CMV pp65(13-27)
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with the CMV pp65(13-27) peptide. The following procedures are based on established laboratory safety guidelines for handling non-hazardous peptides and aim to ensure the safe use and disposal of this product.
I. Hazard Assessment and Personal Protective Equipment (PPE)
While CMV pp65(13-27) is not classified as a hazardous substance, it is prudent to handle it with care as its toxicological properties have not been fully investigated.[1] Standard laboratory practices for handling chemical compounds should be followed.
Recommended Personal Protective Equipment:
-
Eye Protection: Wear safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A standard laboratory coat is required.
II. Safe Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the peptide and ensure the safety of laboratory personnel.
Handling Precautions:
-
Avoid inhalation of the lyophilized powder or aerosols of the reconstituted peptide.[1]
-
Prevent contact with eyes and skin.[1]
-
Handle the peptide in a well-ventilated area.[1]
-
After handling, wash hands thoroughly with soap and water.
Storage Conditions:
The stability of CMV pp65(13-27) is dependent on the storage conditions.
| Form | Storage Temperature | Stability |
| Lyophilized Powder | -20°C to -80°C | Up to 1 year or more |
| Reconstituted in Solution | -20°C | Up to 1 month[2] |
| -80°C | Up to 6 months |
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into single-use volumes.
III. Accidental Exposure and First Aid
In the event of accidental exposure, follow these first-aid measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Wash the affected area thoroughly with soap and water. Remove contaminated clothing. |
| Inhalation | Move to fresh air. If breathing is difficult, provide respiratory support. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek medical advice. |
IV. Spill Management and Disposal Plan
While not classified as hazardous, CMV pp65(13-27) and its contaminated materials should be disposed of as chemical waste in accordance with institutional and local regulations.
Spill Cleanup:
-
Wear appropriate PPE as described in Section I.
-
For solid spills, carefully sweep the material to avoid creating dust and place it in a designated chemical waste container.
-
For liquid spills, absorb with an inert material and place it in a sealed container for disposal.
-
Clean the spill area with a suitable disinfectant or detergent.
Disposal Workflow:
V. Experimental Protocol: T-Cell Stimulation (General Outline)
CMV pp65 is a major target for T-cell responses in individuals infected with cytomegalovirus. The CMV pp65(13-27) peptide can be used to stimulate these specific T-cells in vitro.
Methodology Overview:
-
Peptide Reconstitution: Reconstitute the lyophilized CMV pp65(13-27) peptide in a sterile solvent such as dimethyl sulfoxide (DMSO) or sterile water to create a stock solution. Further dilute the stock solution to the desired working concentration using cell culture medium.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from a blood sample.
-
Stimulation: Add the diluted CMV pp65(13-27) peptide to the cultured PBMCs.
-
Incubation: Incubate the cells with the peptide for a specified period, typically several hours to days, to allow for T-cell activation.
-
Analysis: Analyze T-cell activation through methods such as intracellular cytokine staining followed by flow cytometry, or ELISpot assays to detect cytokine secretion.
This is a generalized protocol. Specific concentrations, incubation times, and analysis methods should be optimized for each experimental setup.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
